molecular formula C13H10BBrF2O3 B3241232 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid CAS No. 1451393-14-8

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Cat. No.: B3241232
CAS No.: 1451393-14-8
M. Wt: 342.93 g/mol
InChI Key: ZROLYOUHNLANTP-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a useful research compound. Its molecular formula is C13H10BBrF2O3 and its molecular weight is 342.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2,6-difluoro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLYOUHNLANTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)Br)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175587
Record name Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-14-8
Record name Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a highly specialized intermediate used in the design of advanced pharmaceuticals, particularly kinase inhibitors and liquid crystal materials.

Structural Architecture, Synthetic Methodology, and Reactivity Profile[1]

Chemical Identity & Structural Logic

This compound represents a "privileged scaffold" in medicinal chemistry, combining a protected phenol, a halogen handle, and a boronic acid within a fluorinated core. Its utility stems from the orthogonality of its functional groups, allowing for sequential, regioselective bond formations.

Physicochemical Profile[2][3]
PropertyValue / Description
Molecular Weight 342.93 g/mol
Appearance White to off-white solid
Melting Point 147–152 °C (Decomposes)
Acidity (pKa) ~7.5 (Boronic acid), ~26 (C-H between Fluorines, precursor)
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in water
Stability Hygroscopic; prone to protodeboronation under strong basic heating
Structural Analysis: The "2,6-Difluoro" Effect

The 2,6-difluoro substitution pattern is not merely decorative; it serves three critical electronic and steric functions:

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the ortho-positions, a common clearance pathway for phenyl rings.

  • Lipophilicity Modulation: Fluorine substitution alters the logP, often improving membrane permeability of the final drug candidate.

  • Conformational Locking: In biaryl systems formed via Suzuki coupling, the ortho-fluorines induce a twisted conformation (dihedral angle >40°) relative to the coupled ring, which is often required to fit into restricted enzyme binding pockets.

Synthetic Strategy: The "Directed Ortho Metalation" (DoM) Route[4]

The synthesis of this molecule is a textbook example of regioselective lithiation controlled by the cooperative directing effects of fluorine atoms.

Retrosynthetic Logic

Direct bromination of a boronic acid is feasible but often leads to mixtures. The preferred industrial route builds the carbon skeleton first, installing the boronic acid last via cryogenic lithiation.

  • Precursor: 1-Benzyloxy-2-bromo-4,6-difluorobenzene.

  • Key Reaction: Lithium-Hydrogen exchange (deprotonation) rather than Lithium-Halogen exchange.

  • Selectivity: The proton at position 5 (between two fluorines) is significantly more acidic (pKa ~26) than other aromatic protons due to the inductive withdrawal of the two flanking fluorine atoms.

Synthesis Workflow Diagram

Synthesis Start 2,4-Difluorophenol Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 2-Bromo-4,6-difluorophenol Step1->Inter1 Step2 Protection (BnBr, K2CO3) Inter1->Step2 Inter2 1-Benzyloxy-2-bromo- 4,6-difluorobenzene Step2->Inter2 Step3 DoM Lithiation (LDA, -78°C) Inter2->Step3  Kinetic Control Inter3 Lithiated Species (Li between Fs) Step3->Inter3 Step4 Borylation (B(OiPr)3, H3O+) Inter3->Step4 Product 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid Step4->Product

Figure 1: Synthetic pathway leveraging the acidity of the C-H bond flanked by fluorine atoms (C5 relative to phenol).

Detailed Experimental Protocols

Safety Note: Organolithium reactions require strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen). Bromine is corrosive and toxic.

Step 1: Regioselective Bromination

Objective: Install bromine ortho to the hydroxyl group.

  • Dissolve 2,4-difluorophenol (1.0 eq) in Glacial Acetic Acid.

  • Add Bromine (1.05 eq) dropwise at 0–5 °C. The directing effects of OH (ortho/para) and F (ortho/para) compete, but the position ortho to OH and meta to F (position 6) is electronically favored and sterically accessible.

  • Stir at RT for 2 hours.

  • Quench with aqueous Na₂S₂O₃ to remove excess bromine. Extract with DCM.[1]

  • Result: 2-Bromo-4,6-difluorophenol (Note: Numbering changes based on priority, but chemically Br is adjacent to OH).

Step 2: Benzyl Protection

Objective: Mask the phenol to prevent interference with lithiation.

  • Suspend 2-Bromo-4,6-difluorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

  • Add Benzyl bromide (1.1 eq) dropwise.

  • Heat to 60 °C for 4 hours.

  • Workup: Pour into water, extract with EtOAc.

  • Result: 1-Benzyloxy-2-bromo-4,6-difluorobenzene.

Step 3: Cryogenic Lithiation & Borylation (The Critical Step)

Objective: Install the boronic acid at the position between the two fluorines.

  • Setup: Flame-dry a 3-neck flask. Flush with Argon.

  • Reagent: Dissolve Diisopropylamine (1.1 eq) in dry THF at -78 °C. Add n-BuLi (1.1 eq) to generate LDA in situ. (Alternatively, use commercial LDA).

  • Substrate Addition: Add solution of 1-Benzyloxy-2-bromo-4,6-difluorobenzene in THF dropwise to the LDA solution at -78 °C.

    • Mechanism:[2][3][4][5] The bulky base (LDA) removes the proton at position 5 (between the two F atoms). It avoids Lithium-Halogen exchange at the Br position because deprotonation is faster (Kinetic Control) and the C-Li bond is stabilized by the two F atoms.

  • Trapping: After 30-60 mins, add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (1.2 eq) rapidly.

  • Hydrolysis: Allow to warm to RT, then quench with 1N HCl.

  • Purification: The boronic acid may precipitate or require extraction. Recrystallize from Acetonitrile/Water.

Reactivity Profile & Applications

Orthogonality in Cross-Coupling

This molecule is a bifunctional monomer . It contains both a nucleophile (Boronic acid) and an electrophile (Bromide).

  • Risk: Self-polymerization if Pd(0) and base are added without a coupling partner.

  • Strategy:

    • Suzuki Coupling (First Pass): Use the Boronic Acid to couple with an Aryl Iodide or electron-deficient Aryl Chloride. The Br on the scaffold is less reactive than the external Iodide.

    • Suzuki/Buchwald (Second Pass): After the first coupling, the Br remains available for a second functionalization.

Functional Group Interconversion (FGI) Map

Reactivity Center 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid Suzuki Suzuki Coupling (Reacts at B(OH)2) Center->Suzuki Pd(0), Base, Ar-I Deprotection Hydrogenolysis (H2, Pd/C) (Cleaves Benzyl -> Phenol) Center->Deprotection Reveals -OH LateStage Buchwald-Hartwig (Reacts at Br after B protection) Center->LateStage Requires B-protection (MIDA)

Figure 2: Primary reaction pathways. Note that Hydrogenolysis of the benzyl group will also reduce the C-Br bond; therefore, deprotection is usually done using BBr3 or acid if the Bromine must be retained.

Handling, Stability & Storage

  • Protodeboronation: Polyfluorinated boronic acids are relatively stable, but heating in strong aqueous base can lead to C-B bond cleavage (replacing B with H). Use mild bases (K₃PO₄, Cs₂CO₃) in non-aqueous or minimal water systems (e.g., Dioxane/Water 9:1) for couplings.[6][7]

  • Dehydration: The compound exists in equilibrium with its boroxine (cyclic trimer anhydride). This is normal and does not affect reactivity; the monomer reforms in the presence of water/base during reaction.

  • Storage: Store at 2–8 °C under inert gas.

References

  • Sigma-Aldrich. Product Specification: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS 1451393-14-8).Link

  • Coe, P. L., et al. (1995).[8] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[8] (Establishes the regioselectivity of lithiation between fluorine atoms). Link

  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[9] (Foundational work on DoM in the presence of halogens). Link[9]

  • Miyaura, N., & Suzuki, A. (1995).[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General Suzuki coupling protocols). Link

Sources

CAS number lookup for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the identification, structural analysis, and sourcing protocols for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid .

Precision Sourcing and Structural Analysis: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid[1][2]

Executive Summary & Core Identification

For researchers in medicinal chemistry—specifically those targeting kinase inhibition (e.g., FGFR, EGFR) or developing PROTAC linkers—the precise halogenation pattern of phenylboronic acids is critical for structure-activity relationship (SAR) studies.[1]

The compound 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid serves as a high-value orthogonal building block.[1] The 2,6-difluoro motif modulates metabolic stability and atropisomerism, while the 4-bromo and boronic acid groups allow for sequential, chemoselective cross-coupling reactions.[1]

The Core Answer: CAS Registry Number

The verified Chemical Abstracts Service (CAS) number for this compound is:

1451393-14-8[1][2][3][4][5][6][7]

Technical Specifications Table
PropertySpecification
CAS Number 1451393-14-8
Chemical Name 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
Synonyms (3-(Benzyloxy)-4-bromo-2,6-difluorophenyl)boronic acid; 4-Bromo-2,6-difluoro-3-(phenylmethoxy)benzeneboronic acid
Molecular Formula C₁₃H₁₀BBrF₂O₃
Molecular Weight 342.93 g/mol
MDL Number MFCD28144933 (varies by vendor)
Appearance White to off-white solid
Storage 2–8°C, Hygroscopic (Store under inert gas)
InChI Key ZROLYOUHNLANTP-UHFFFAOYSA-N
Structural Logic & Synthesis Pathway

Understanding the synthesis of this compound is essential for verifying its identity and assessing potential impurities (e.g., regioisomers). The synthesis relies on the "Ortho-Lithiation" principle, exploiting the acidity of the proton located between two fluorine atoms.

Mechanistic Workflow
  • Starting Material: 2,4-Difluorophenol .

  • Regioselective Bromination: Electrophilic aromatic substitution occurs ortho to the hydroxyl group (the strongest activator) and meta to the fluorines. Steric hindrance prevents reaction at C3, directing bromine to C6.

  • Protection: The phenol is protected as a benzyl ether to prevent interference during lithiation.

  • Directed Ortho-Lithiation (DoM): The proton at C5 (in the precursor numbering) is flanked by two fluorine atoms, making it significantly more acidic (pKa ~25) than the proton at C3. Treatment with a hindered base (LDA or Li-TMP) selectively deprotonates this position.[1]

  • Borylation: The lithiated species is quenched with a trialkyl borate (e.g., B(OiPr)₃) followed by acidic hydrolysis.

Synthesis Visualization (Graphviz)[1]

SynthesisPathway cluster_logic Regioselectivity Logic SM 2,4-Difluorophenol (Starting Material) Step1 Bromination (NBS, MeCN) SM->Step1 Int1 6-Bromo-2,4-difluorophenol Step1->Int1 Step2 Benzylation (BnBr, K2CO3) Int1->Step2 Int2 1-Benzyloxy-2-bromo- 4,6-difluorobenzene Step2->Int2 Step3 Directed Lithiation (LDA, -78°C) Target: H between Fs Int2->Step3 Step4 Borylation (1. B(OiPr)3 2. H3O+) Step3->Step4 Product 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid (CAS 1451393-14-8) Step4->Product

Caption: Synthesis route prioritizing the acidity of the C-H bond between fluorine atoms for regioselective borylation.

Quality Control & Validation Protocols

When sourcing this compound, rely on the following self-validating checks to ensure you have received the correct regioisomer.

A. NMR Validation (¹H NMR)

The proton NMR spectrum is the definitive method to distinguish this compound from its isomers (e.g., the 5-benzyloxy isomer).

  • Diagnostic Signal: Look for the aromatic proton on the central ring.

    • Target Compound: Contains one aromatic proton on the central ring.

    • Chemical Shift: This proton is flanked by a Fluorine and a Bromo group? No, in the target (3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid), the proton is at position 5.[1]

    • Environment: Position 5 is adjacent to a Fluorine (C6) and a Bromo (C4).

    • Coupling: It should appear as a doublet of doublets (dd) or a pseudo-triplet due to coupling with the adjacent Fluorine (C6) and long-range coupling with Fluorine at C2.[1]

  • Benzyl Group: A multiplet at 7.3–7.5 ppm (5H) and a singlet/doublet for the benzylic CH₂ at ~5.1 ppm.

B. Fluorine NMR (¹⁹F NMR)
  • Pattern: Two distinct fluorine signals are expected because the molecule is asymmetric .

    • F at C2 is adjacent to the Boronic acid and the Benzyloxy group.

    • F at C6 is adjacent to the Boronic acid and the Proton (C5).

  • Verification: If you see a single fluorine peak, you likely have a symmetric isomer (incorrect). You must observe two distinct fluorine environments.

C. Purity via HPLC
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm.

  • Note: Boronic acids can exist as trimers (boroxines) or esters in solution. Ensure the sample is fully hydrolyzed or derivatized (e.g., with pinacol) for accurate purity assessment.

Sourcing & Supply Chain Integrity

This compound is not a commodity chemical; it is a specialty intermediate. Sourcing requires vetting vendors for their synthetic capability.

Recommended Vendor Verification Steps
  • Request the Batch H-NMR: Do not accept a generic structure image. Demand the actual spectra for the specific lot.

  • Check for "Pinacol" Contamination: Vendors often sell the pinacol ester (CAS 1451393-XX -X) and label it as the free acid.[1] Verify the molecular weight (342.93 vs. ~425 for pinacol ester).

  • Primary Suppliers:

    • Sigma-Aldrich (Merck): Listed under the exact CAS.[1]

    • Combi-Blocks: A reliable source for halogenated building blocks (Catalog ID often starts with FA- or BB-).[1]

    • AOBChem / ChemSpace: Aggregators that list specialized synthesis labs.

References
  • Sigma-Aldrich. "3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Product Page."[1][2] Merck KGaA. Accessed March 2026. Link[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 1451393-14-8."[1] PubChem. Link

  • Combi-Blocks. "Boronic Acids and Derivatives Catalog." Combi-Blocks Inc.[1]Link[1]

  • ChemicalBook. "3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Properties." Link

Sources

Solubility Profile & Technical Application Guide: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

[1][2]

Executive Summary

Compound Identity: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid CAS: 1451393-14-8 Molecular Formula: C₁₃H₁₀BBrF₂O₃ Molecular Weight: 342.93 g/mol [1]

This guide details the solubility behavior and handling protocols for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a specialized intermediate often utilized in the synthesis of pharmaceuticals (e.g., PROTACs, kinase inhibitors).

Critical Technical Insight: Unlike simple phenylboronic acids, this molecule possesses a "push-pull" electronic structure. The electron-withdrawing fluorine atoms at the 2,6-positions significantly increase the acidity of the boron center, while the 3-benzyloxy group adds substantial lipophilicity and steric bulk. This combination creates a unique solubility profile where the compound is highly soluble in polar aprotic solvents but exhibits accelerated protodeboronation (C-B bond cleavage) in basic aqueous media—a common pitfall in Suzuki-Miyaura couplings.

Physicochemical Analysis & Solubility Profile

The solubility of this compound is governed by the competition between the polar, hydrogen-bonding boronic acid moiety and the lipophilic benzyloxy-bromophenyl core.

Predicted Solubility "Traffic Light" System
Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Recommended. Ideal for stock solutions. The high dielectric constant stabilizes the polar boronic acid headgroup.
Alcohols Methanol, Ethanol High Caution. Soluble, but prone to reversible esterification (formation of boronic esters) upon standing or heating.
Ethers THF, 2-MeTHF, Dioxane Moderate to High Preferred Reaction Solvents. Good balance of solubility and chemical inertness. 2-MeTHF is a greener alternative to THF.
Esters/Ketones Ethyl Acetate, Acetone Moderate Suitable for workup and extraction. Acetone may form cyclic boronate species.
Chlorinated DCM, Chloroform Moderate Soluble due to the lipophilic benzyloxy group. Useful for liquid-liquid extraction from acidic aqueous phases.
Non-Polar Hexanes, Heptane Low / Insoluble Anti-Solvent. Use these to precipitate the product during purification or recrystallization.
Aqueous Water (pH 7) Low Poor solubility in neutral water.
Aqueous Base NaOH, K₂CO₃ (aq) Soluble (Reactive) Forms the boronate anion [Ar-B(OH)₃]⁻. WARNING: High risk of protodeboronation (see Section 4).

Experimental Protocol: Solubility Determination

As exact literature values are rare for this specific intermediate, researchers must validate solubility empirically. This Self-Validating Protocol ensures accurate measurement while accounting for the boroxine equilibrium.

Method: Gravimetric Shake-Flask (with HPLC Verification)
  • Preparation: Weigh approx. 50 mg of the solid into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record volume.

    • Note: If solid persists after 2 mL (Solubility < 25 mg/mL), proceed to long-term equilibration.

  • Saturation: Add excess solid to the solvent until a visible precipitate remains. Seal and agitate at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate with MeCN:Water (50:50) and analyze against a standard curve.

Workflow Visualization

The following diagram outlines the decision logic for solubility testing and solvent selection.

SolubilityWorkflowcluster_WarningCritical WarningStartStart: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acidSolventChoiceSelect Solvent ClassStart->SolventChoicePolarAproticPolar Aprotic(DMSO, DMF)SolventChoice->PolarAproticAlcoholAlcohols(MeOH, EtOH)SolventChoice->AlcoholEtherEthers(THF, Dioxane)SolventChoice->EtherNonPolarNon-Polar(Hexanes)SolventChoice->NonPolarProtodeboronationAqueous Base (pH > 9)Risk of C-B Bond CleavageSolventChoice->ProtodeboronationResultHighHigh SolubilityUse for Stock SolutionsPolarAprotic->ResultHighResultReactSoluble but ReactiveRisk of EsterificationAlcohol->ResultReactResultCouplingIdeal for Coupling(Suzuki-Miyaura)Ether->ResultCouplingResultPrecipInsolubleUse for RecrystallizationNonPolar->ResultPrecip

Caption: Logical workflow for solvent selection based on the intended application (Storage vs. Reaction vs. Purification).

Critical Application Note: Stability & Protodeboronation

The 2,6-difluoro substitution pattern is the most critical structural feature affecting the stability of this molecule.

The Mechanism of Instability

In basic conditions (standard for Suzuki couplings), the boronic acid forms a boronate anion. The electron-withdrawing fluorine atoms at the ortho positions stabilize the formation of a transient carbanion, facilitating the cleavage of the C-B bond (protodeboronation). This results in the formation of the byproduct 1-Benzyloxy-2-bromo-4,6-difluorobenzene , reducing yield.

Mitigation Strategies
  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). Use milder bases like K₃PO₄ or Cs₂CO₃ .

  • Water Content: Minimize water. Use anhydrous conditions with a phase transfer catalyst or a solvent system with low water miscibility (e.g., Toluene/Water) to keep the boronic acid in the organic phase.

  • Catalyst: Use highly active catalysts (e.g., Pd-SPhos, Pd-XPhos) that facilitate transmetalation faster than the rate of protodeboronation.

Pathway Diagram: Decomposition vs. Coupling

StabilityPathwaysBoronicAcidBoronic Acid(Starting Material)BoronateAnionBoronate Anion[Ar-B(OH)3]-BoronicAcid->BoronateAnion+ Base (OH-)CouplingPd-Catalyzed Cycle(Transmetalation)BoronateAnion->CouplingFast (Ideal)DecompProtodeboronation(C-B Cleavage)BoronateAnion->DecompSlow (Side Rxn)Accelerated by 2,6-F2ProductDesired Biaryl ProductCoupling->ProductByproductDe-borylated Byproduct(Ar-H)Decomp->ByproductNote2,6-Difluoro substituentsstabilize the transition statefor deboronation.Note->Decomp

Caption: Competing pathways in basic media. The 2,6-difluoro motif accelerates the red pathway (decomposition).

Handling & Storage

  • Boroxine Formation: Upon drying or storage, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible. If the material appears as a dry crust or has a higher-than-expected melting point, it may be the boroxine. Recrystallization from Acetonitrile/Water or simply stirring in the reaction solvent with a small amount of water often reverts it to the monomeric acid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation and hydrolysis.

References

  • Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[2] Journal of Organic Chemistry, 79(11).[2] (Mechanistic insight into 2,6-difluoro stability). [Link]

  • Molaid Chemicals. Physicochemical Properties of CAS 1451393-14-8. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl Boronic Acids. J. Am. Chem. Soc.[3][4] [Link]

Technical Profile: Melting Point and Thermal Stability of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid CAS Number: 1451393-14-8 Molecular Formula: C₁₃H₁₀BBrF₂O₃ Molecular Weight: 342.93 g/mol [1]

This technical guide analyzes the thermal behavior of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a specialized intermediate used in the synthesis of pharmaceutical agents (e.g., via Suzuki-Miyaura cross-coupling).

While often characterized by a simple melting point, this compound exhibits complex thermal behavior due to the interplay between its boronic acid moiety (susceptible to reversible dehydration) and its 2,6-difluoro substitution pattern (influencing hydrolytic stability). Accurate characterization requires differentiating between the phase transition of the free acid, the formation of the boroxine anhydride, and irreversible degradation.

Physicochemical Profile & Melting Point Analysis

The "Deceptive" Melting Point

For researchers, the melting point (MP) of boronic acids is rarely a single, sharp event. Unlike standard organic solids, 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid undergoes a two-stage thermal event:

  • Dehydration (80°C – 110°C): The loss of water molecules to form the cyclic trimer (boroxine). This is often mistaken for melting or "sweating."

    
    
    
  • True Melting (>140°C): The phase transition of the anhydrous boroxine or the remaining acid.

Comparative Data: Based on structural analogs, the theoretical melting range is estimated as follows. Note that the 2,6-difluoro motif typically raises the melting point relative to non-fluorinated analogs due to efficient crystal packing, while the benzyloxy tail adds flexibility.

CompoundSubstitution PatternMelting Point (Lit.)[2][3]Relevance
Target Compound 3-Benzyloxy-4-bromo-2,6-difluoro 145–155°C (Est.) *Target
2,6-Difluorophenylboronic acid2,6-Difluoro147–149°CCore Scaffold Analog
4-Bromo-3-fluorophenylboronic acid4-Bromo-3-fluoro210–217°CHalo-analog
3-Benzyloxy-phenylboronic acid3-Benzyloxy160–164°CEther Analog

*Note: Experimental values vary based on the degree of initial dehydration. Freshly crystallized samples may show lower onset temperatures due to solvent inclusion.

Solubility and Stability Correlation

The compound is sparingly soluble in water but soluble in polar organic solvents (MeOH, DMSO, DMF). High solubility in protic solvents accelerates protodeboronation (cleavage of the C-B bond) at elevated temperatures, a critical consideration for scale-up.

Thermal Stability & Degradation Mechanisms[2][6]

Understanding the degradation pathways is essential for establishing storage conditions and reaction parameters.

Mechanism 1: Boroxine Formation (Reversible)

Upon heating or prolonged storage under desiccation, the compound dehydrates. This is chemically reversible; adding water (or using aqueous base in a Suzuki coupling) regenerates the reactive boronic acid species.

  • Impact: Changes stoichiometry in reactions if weight is used without correction.

Mechanism 2: Protodeboronation (Irreversible)

The 2,6-difluoro substitution exerts a dual effect:

  • Steric Shielding: The ortho-fluorines protect the boron atom from bulky nucleophiles.

  • Electronic Activation: The high electronegativity of fluorine withdraws electron density from the ring, making the C-B bond susceptible to ipso-attack by protons or water at high temperatures (>80°C).

Mechanism 3: Ether Cleavage

The 3-benzyloxy group is thermally stable up to ~200°C. However, in the presence of strong Lewis acids (generated in situ during decomposition) or high heat, the benzyl ether can cleave, yielding the phenol derivative.

Degradation Pathway Diagram

DegradationPathways Target 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid (Active Species) Boroxine Boroxine Trimer (Anhydride) (Storage Form) Target->Boroxine Heat / Desiccation (- H2O) Deboronated 3-Benzyloxy-4-bromo- 2,6-difluorobenzene (Inactive) Target->Deboronated Protodeboronation (>80°C, H2O, pH dependent) Phenol Phenol Derivative (Ether Cleavage) Target->Phenol Pyrolysis (>200°C) Acid Catalysis Boroxine->Target H2O / Base

Caption: Thermal and chemical transformation pathways. Red arrows indicate degradation; green indicates reversible regeneration.

Experimental Protocols for Characterization

To ensure data integrity, use these self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To distinguish between dehydration and true melting.

  • Sample Prep: Weigh 2–4 mg of sample.

  • Pan Configuration:

    • Run 1 (Open Pan): Use a crimped aluminum pan with a pinhole. This allows water vapor to escape, visualizing the dehydration endotherm (typically 80–110°C).

    • Run 2 (Sealed Pan): Use a hermetically sealed pan. This suppresses water loss, shifting the equilibrium and allowing observation of the melting point under pressure (often sharper).

  • Ramp Rate: 10°C/min from 25°C to 250°C.

  • Analysis: Look for a broad endotherm (dehydration) followed by a sharp endotherm (melting of the anhydride).

Protocol B: HPLC Stability Tracking

Purpose: To quantify protodeboronation during reaction optimization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Validation: Inject a standard of the deboronated arene (1-Benzyloxy-2-bromo-4,6-difluorobenzene) to confirm retention time separation.

Workflow Diagram: Stability Testing

StabilityWorkflow Start Sample Receipt (CAS 1451393-14-8) TGA TGA Analysis (Weight Loss) Start->TGA 1. Check Solvents DSC DSC Analysis (Thermal Events) Start->DSC 2. Check MP HPLC HPLC Purity (Chemical Integrity) Start->HPLC 3. Check Purity Decision Pass Criteria? TGA->Decision DSC->Decision HPLC->Decision Store Store at 2-8°C Inert Gas Decision->Store >97% Purity Sharp MP Repurify Recrystallize (Toluene/Hexane) Decision->Repurify <95% Purity Broad MP

Caption: Analytical workflow for validating batch quality before use in synthesis.

Handling & Storage Recommendations

Based on the thermal profile, the following storage protocols are mandatory to maintain the "Application Grade" status of the material.

  • Temperature: Store at 2–8°C . Room temperature storage is acceptable for short periods (<24 hours), but long-term exposure promotes dehydration.

  • Atmosphere: Store under Argon or Nitrogen . While not strictly air-sensitive, moisture in the air accelerates the dehydration/rehydration cycle, leading to caking and variable stoichiometry.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if trace moisture is present.

References

  • PubChem. (2025).[4][5] 2,6-Difluorophenylboronic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium).
  • Maiti, B., et al. (2019). "Enhancing charge mobilities in selectively fluorinated oligophenyl organic semiconductors." Journal of Materials Chemistry C, 7(13), 3881-3888. (Reference for thermal behavior of fluorinated phenylboronic acids).

Sources

Safety data sheet (SDS) for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid[1]

Document Control:

  • CAS Number: 1451393-14-8[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 342.93 g/mol [1][2]

  • Version: 2.0 (Research & Development Grade)

Part 1: Molecular Identity & Strategic Utility[1]

This document transcends the standard Safety Data Sheet (SDS) by integrating safety protocols with synthetic viability. 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is not merely a hazardous reagent; it is a metastable building block designed for high-value medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers).[1]

Its utility lies in its orthogonal reactivity:

  • Boronic Acid (

    
    ):  Ready for Suzuki-Miyaura coupling.[1]
    
  • Aryl Bromide (Br): A handle for subsequent Buchwald-Hartwig or Sonogashira diversifications.[1]

  • 2,6-Difluoro Core: Modulates metabolic stability and lipophilicity (Bioisostere for carbonyl/amide).[1]

Critical Stability Warning: The 2,6-difluoro substitution pattern creates significant electronic withdrawal, rendering the C-B bond highly susceptible to protodeboronation (hydrolytic cleavage) under basic conditions.[1] Handling protocols must prioritize pH control.[1]

Part 2: Comprehensive Hazard Profiling[1][3]
2.1 GHS Classification & Labeling

While standard SDSs list generic hazards, the researcher must understand the immediacy of these risks during benchwork.

Hazard ClassCategoryH-CodeStatementOperational Implication
Acute Toxicity (Oral) 4H302Harmful if swallowedDo not eat/drink in the lab.[1] Wash hands after glove removal.[1]
Skin Irritation 2H315Causes skin irritationNitrile gloves (0.11mm min) required.[1] Latex is permeable to organic solvents used with this.[1]
Eye Irritation 2AH319Causes serious eye irritationGoggles are mandatory.[1] Face shield recommended if handling >5g.[1]
STOT - SE 3H335May cause respiratory irritationHandle only in a fume hood.[1] Dust is bioactive.[1]
2.2 The "Hidden" Hazard: Chemical Instability

The primary risk to your research is not just toxicity, but reagent degradation .

  • Protodeboronation: In the presence of moisture and base (even weak carbonate bases), the boronic acid moiety can cleave, yielding the proto-deboronated impurity (1-benzyloxy-2-bromo-4,6-difluorobenzene).[1] This impurity is often inseparable by standard chromatography.[1]

  • Thermal Decomposition: Releases Hydrogen Fluoride (HF) and Boron oxides.[1]

HazardPathways Substance 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid Degradation Protodeboronation (Loss of B(OH)2) Substance->Degradation + Moisture + Base ToxicGas HF / HBr Gas Substance->ToxicGas + Fire/High Heat Moisture Moisture/Humidity Moisture->Degradation Base Basic Conditions (pH > 8) Base->Degradation Heat Heat (> 40°C) Heat->ToxicGas

Figure 1: Environmental triggers leading to reagent failure (Degradation) or acute safety risks (Toxic Gas).[1]

Part 3: Handling, Storage & Stability Protocols[1]
3.1 Storage Architecture (The "Cold Chain")
  • Temperature: Store at 2–8°C . Room temperature storage accelerates anhydride formation (trimerization to boroxines), which alters stoichiometry.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen sensitivity is low, but moisture sensitivity is high.[1]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands.[1]

3.2 Weighing & Dispensing Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water onto the solid, initiating hydrolysis.[1]

  • Environment: Weigh in a glovebox (ideal) or a fume hood with low humidity.[1]

  • Tools: Use anti-static spatulas.[1] Boronic acids can be "fluffy" and electrostatic, leading to inhalation risks.[1]

Part 4: Emergency Response & Toxicology[1]
4.1 Acute Exposure Response[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Do not use neutralization agents. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1][3][4][5] If redness persists, suspect bromide/fluoride sensitization.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (trained personnel only).[1]

4.2 Firefighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1] Do not use water jet  (may spread the chemical).
    
  • Combustion Products: Carbon oxides, Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Borane oxides.[1]

  • Special Note: Firefighters must wear full turnout gear and SCBA.[1] The presence of Fluorine implies a risk of HF formation; any skin exposure to smoke/ash requires Calcium Gluconate gel treatment protocol assessment.

Part 5: Synthetic Utility & Waste Management[1]
5.1 Optimization of Suzuki-Miyaura Coupling

To utilize this reagent effectively without degradation, you must suppress the protodeboronation pathway.[1]

Mechanism of Failure: The 2,6-difluoro substituents withdraw electron density, stabilizing the aryl anion intermediate.[1] This makes the C-B bond prone to attack by hydroxide/alkoxide bases.[1]

Recommended Protocol:

  • Base Selection: Avoid strong bases (NaOH, KOH).[1] Use mild, non-nucleophilic bases like

    
      or 
    
    
    
    .[1]
  • Solvent System: Use anhydrous solvents (THF/Dioxane) with minimal water (or strictly controlled ratios, e.g., 10:1 Dioxane:

    
    ).[1]
    
  • Catalyst: Rapid coupling is essential.[1] Use high-turnover catalysts like

    
      or XPhos Pd G2  to consume the boronic acid before it degrades.[1]
    

ReactionLogic Start Start: Suzuki Coupling Choice Base Selection Start->Choice PathFail Strong Base (NaOH/KOH) or High Water Content Choice->PathFail Standard Protocol PathSuccess Mild Base (K3PO4/CsF) Anhydrous Conditions Choice->PathSuccess Optimized Protocol ResultFail Protodeboronation (Yield Loss) PathFail->ResultFail ResultSuccess Target Biaryl Product (High Yield) PathSuccess->ResultSuccess

Figure 2: Decision tree for maximizing synthetic yield and avoiding chemical degradation.

5.2 Waste Disposal[1][3]
  • Categorization: Halogenated Organic Waste.[1]

  • Pre-treatment: Do not mix with strong oxidizers or acids (risk of HF/HBr evolution).[1]

  • Disposal: Incineration equipped with a scrubber for HF/HBr removal is the only acceptable method.[1]

References
  • Sigma-Aldrich. (n.d.).[1] 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Product Page. Retrieved from [1]

  • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[6] (Contextual grounding for protodeboronation mechanisms).

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria. Retrieved from

  • PubChem. (n.d.).[1][7] Compound Summary for CAS 1451393-14-8. Retrieved from

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6] (Source for synthetic optimization protocols).

Sources

Molecular weight and formula of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Content Type: In-depth Technical Guide

Advanced Characterization, Synthesis Logic, and Application Protocols[1]

Executive Summary & Chemical Identity

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a highly specialized organoboron building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and liquid crystalline materials.[1] Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which electronically tunes the boronic acid center while imparting metabolic stability to the final drug scaffold, combined with a 4-bromo handle that allows for orthogonal cross-coupling strategies.

This guide serves as a definitive reference for researchers utilizing this compound, synthesizing physicochemical data with practical handling protocols derived from the behavior of electron-deficient arylboronic acids.

1.1 Physicochemical Profile
PropertySpecification
IUPAC Name (4-Bromo-2,6-difluoro-3-(phenylmethoxy)phenyl)boronic acid
CAS Registry Number 1451393-14-8
Molecular Formula C₁₃H₁₀BBrF₂O₃
Molecular Weight 342.93 g/mol
Exact Mass 342.987 g/mol
Physical Form White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.
Purity Standard Typically ≥97% (HPLC/Titration)
Storage Condition 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).[2]
Structural Analysis & Molecular Topology

The molecule features a hexa-substituted benzene core (considering all H positions filled or substituted). The 2,6-difluoro motif creates a unique steric and electronic environment around the boron atom.

  • Electronic Effect: The two ortho-fluorine atoms are strongly electron-withdrawing (inductive effect, -I), which increases the Lewis acidity of the boron center compared to non-fluorinated analogues.

  • Steric Effect: While fluorine is small (Van der Waals radius ~1.47 Å), the 2,6-disubstitution creates a "pocket" that can retard transmetallation rates in Suzuki couplings if bulky ligands are used.

  • Orthogonality: The 4-bromo substituent provides a second electrophilic site. In standard Pd-catalyzed cross-couplings, the boronic acid (C-B) is the nucleophile, while the bromide (C-Br) is an electrophile. This allows for iterative functionalization.

2.1 Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Core Central Benzene Ring (C6) Boron Boronic Acid (-B(OH)2) Pos: 1 Core->Boron C1 Fluoro2 Fluoro (-F) Pos: 2 Core->Fluoro2 C2 Benzyloxy Benzyloxy (-OBn) Pos: 3 Core->Benzyloxy C3 Bromo Bromo (-Br) Pos: 4 Core->Bromo C4 Fluoro6 Fluoro (-F) Pos: 6 Core->Fluoro6 C6 Fluoro2->Boron Electronic Deactivation Fluoro6->Boron Steric Shielding

Figure 1: Connectivity map highlighting the 2,6-difluoro shielding of the boronic acid center.

Synthesis Logic & Manufacturing Pathways

The synthesis of 1451393-14-8 typically requires navigating the directing effects of fluorine and oxygen substituents. A direct lithiation strategy is often employed due to the "ortho-lithiation" capability of fluorine.

3.1 Retrosynthetic Disconnection

The most reliable route involves the Directed ortho-Lithiation (DoL) of a 1,3-difluorobenzene precursor. The proton located between the two fluorine atoms (C2 relative to the ring, C1 in the final product) is significantly more acidic (pKa ~23) than other aromatic protons due to the inductive effect of the two flanking fluorines.

Key Precursor: 1-(Benzyloxy)-2-bromo-4,6-difluorobenzene (or isomer depending on numbering convention).

3.2 Synthesis Workflow (DoL Strategy)
  • Starting Material: 2,4-Difluoro-3-bromophenol (hypothetical) or functionalization of 1,3-difluoro-5-benzyloxybenzene.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The bulky base selectively deprotonates the position between the two fluorines.

  • Borylation: Quench the lithiated species with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup releases the boronic acid.

SynthesisPathway Start Precursor: 1-Benzyloxy-2-bromo-4,6-difluorobenzene (Acidic H at C1) Step1 Step 1: Cryogenic Lithiation (LDA, THF, -78°C) Forms Ar-Li species Start->Step1 Deprotonation Step2 Step 2: Electrophilic Trap (Add B(OiPr)3) Forms Boronate Ester Step1->Step2 Borylation Step3 Step 3: Acidic Hydrolysis (HCl/H2O) Cleaves Ester to Acid Step2->Step3 Workup Product Target: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Step3->Product Isolation

Figure 2: Directed ortho-lithiation pathway utilizing the acidity of the C-H bond between fluorine atoms.

Technical Handling & Stability (Expert Insights)

Researchers must be aware of the specific instability associated with 2,6-difluorophenylboronic acids .

4.1 Protodeboronation Risk

Boronic acids with ortho-fluorine substituents are prone to protodeboronation (loss of the boron group replaced by hydrogen).

  • Mechanism: The electron-withdrawing fluorines stabilize the anionic intermediate formed during ipso-attack by water or base.

  • Trigger: Heating in aqueous base (standard Suzuki conditions) can lead to rapid decomposition before coupling occurs.

  • Observation: If your yield is low and you recover the de-borylated product (1-benzyloxy-2-bromo-4,6-difluorobenzene), this is the cause.

4.2 Mitigation Strategy (Protocol)

To maximize yield during cross-coupling:

  • Avoid Aqueous Base: Use anhydrous conditions.

    • Base: CsF or K₃PO₄ (anhydrous).

    • Solvent: Toluene or Dioxane.

  • Fast Catalysts: Use high-activity catalyst systems (e.g., Pd(dppf)Cl₂, Pd-XPhos) to ensure the coupling rate (

    
    ) exceeds the decomposition rate (
    
    
    
    ).
  • MIDA Boronates: If the free acid proves too unstable for storage, convert it to a MIDA boronate ester, which is shelf-stable and hydrolyzes slowly to release the active species in situ.

Application Protocol: Selective Suzuki Coupling

This protocol describes the selective coupling of the boronic acid moiety while preserving the bromo-substituent for later steps.

Reaction: Coupling with Aryl Chloride (R-Cl). Goal: Synthesize Biaryl intermediate.

  • Reagents:

    • 1.0 eq 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid.[3][4][5]

    • 1.0 eq Aryl Chloride (R-Cl).

    • 0.05 eq Pd(OAc)₂ / S-Phos (Ligand).

    • 2.0 eq K₃PO₄ (Anhydrous).

  • Solvent: Toluene:Water (10:1) - Minimize water content to reduce deboronation.

  • Procedure:

    • Charge flask with solid reagents.

    • Evacuate and backfill with Argon (3x).[2]

    • Add degassed solvents.

    • Heat to 80°C. Monitor by LCMS.

    • Note: The Aryl Chloride is chosen because the intrinsic Ar-Br on the boronic acid is less reactive towards oxidative addition than the Ar-B(OH)₂ is towards transmetallation under these conditions, but care must be taken. If R-Cl is unreactive, the catalyst may insert into the Ar-Br bond of the starting material, leading to polymerization.

    • Alternative: If the Ar-Br is a concern, use a highly selective catalyst for Boronic acid coupling, or ensure the partner halide is an Aryl Iodide (significantly more reactive).

References
  • Sigma-Aldrich. (2024). Product Specification: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS 1451393-14-8).[1][3][4][5][6] Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for 2,6-difluoro stability).
  • PubChem. (2024). Compound Summary: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid.[1][3][4][5][6] National Library of Medicine. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Technical Guide: Navigating 2,6-Difluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Paradox

In modern medicinal chemistry, the 2,6-difluorophenyl moiety is a privileged structural motif. It serves two critical functions:

  • Conformational Locking: The ortho-fluorines create steric clash with the adjacent ring, forcing a non-planar, twisted biaryl conformation that often improves selectivity for enzyme pockets.[1]

  • Metabolic Blockade: It protects the typically labile ortho and para positions from cytochrome P450 oxidative metabolism.[1]

However, for the synthetic chemist, 2,6-difluorophenylboronic acid (2,6-DFPBA) presents a distinct "stability paradox."[1] While the final drug scaffold is robust, the boronic acid intermediate is notoriously unstable. It suffers from rapid protodeboronation under the very basic conditions required for its primary application: Suzuki-Miyaura cross-coupling.[2]

This guide provides a field-proven roadmap to synthesizing, stabilizing, and coupling 2,6-DFPBA derivatives, moving beyond standard protocols to high-fidelity, self-validating workflows.

The Core Challenge: Protodeboronation

Unlike simple phenylboronic acids, 2,6-disubstituted derivatives possess a high susceptibility to C-B bond cleavage in the presence of base.[3] This is not a random side reaction; it is a mechanistically driven event governed by the stability of the resulting carbanion/sigma-complex.

Mechanism of Failure

The electron-withdrawing nature of the fluorine atoms at the 2,6-positions stabilizes the negative charge developing on the ipso-carbon during the cleavage event.

Protodeboronation Start 2,6-DFPBA (Neutral) Complex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Complex + OH- (Base) Transition Ipso-Protonation Transition State Complex->Transition Slow Step (C-B Cleavage) Product 1,3-Difluorobenzene (Dead End) Transition->Product + B(OH)3

Figure 1: The base-promoted protodeboronation pathway. High pH accelerates the formation of the 'ate' complex, which is the precursor to decomposition.

Strategic Synthesis & Stabilization

To successfully utilize this moiety, one must often bypass the free boronic acid in favor of more stable surrogates.

Recommended Surrogates
Derivative TypeStabilityReactivityRecommended Use Case
Free Boronic Acid LowHighOnly for rapid, anhydrous couplings.[1]
Pinacol Ester (BPin) ModerateModerateGeneral purpose; requires anhydrous workup.[1]
MIDA Boronate HighLow (Slow Release)Iterative synthesis; storage stable.[1]
Potassium Trifluoroborate Very HighModerateAqueous conditions; scale-up.[1]
Protocol: Synthesis of 2,6-Difluorophenylboronic Acid Pinacol Ester

Direct lithiation is preferred over Grignard due to cleaner conversion at low temperatures.

Reagents:

  • 1,3-Difluorobenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.2 equiv)[1]

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a solution of 1,3-difluorobenzene in THF (0.5 M) to -78 °C strictly under Argon.

    • Why? The 2-position proton is acidic (pK ~33), but higher temperatures promote benzyne formation or polymerization.[1]

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Stir for 1 hour at -78 °C.

    • Checkpoint: Aliquot quench with D₂O. NMR should show >95% deuterium incorporation at C2.

  • Borylation: Add IPB dropwise. The electrophile must be added to the anion to maintain stoichiometry.

  • Warm-up: Allow to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Crystallize from Hexanes/EtOAc. Do not use silica chromatography if possible, as acidic silica can induce hydrolysis of the ester.

Optimized Cross-Coupling Protocol (Suzuki-Miyaura)

The coupling of 2,6-DFPBA derivatives requires a "Fast-Fire" approach: the catalytic cycle must be faster than the rate of protodeboronation.

The Catalyst System

Standard Pd(PPh₃)₄ is insufficient due to slow oxidative addition and poor stability.

  • Recommended Catalyst: XPhos Pd G4 or SPhos Pd G3 .

  • Why? These bulky, electron-rich biarylphosphine ligands facilitate oxidative addition of the aryl halide and, crucially, accelerate reductive elimination of the sterically hindered 2,6-difluoro biaryl product.

The "Anhydrous Base" Strategy

To prevent protodeboronation, minimize the concentration of free hydroxide and water.

Protocol:

  • Substrates: Aryl Bromide (1.0 equiv) + 2,6-Difluorophenylboronic acid pinacol ester (1.5 equiv).

  • Catalyst: XPhos Pd G4 (2.0 mol%).

  • Base: K₃PO₄ (3.0 equiv) .

    • Note: Use finely ground, anhydrous K₃PO₄. Avoid aqueous carbonate bases.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio).

    • Crucial: The small amount of water is necessary for the boronate activation, but keeping it low suppresses the decomposition pathway.

  • Conditions: Heat to 100 °C rapidly (pre-heated oil bath).

Troubleshooting Decision Tree

Optimization Start Coupling Failed / Low Yield? Check1 Is the byproduct 1,3-difluorobenzene? Start->Check1 Yes1 Yes (Protodeboronation) Check1->Yes1 High % No1 No (Catalyst Death) Check1->No1 Unreacted SM Action1 Switch to Anhydrous Conditions Use K3PO4 / DMF Yes1->Action1 First Step Action3 Increase Catalyst Load Switch to Pd-PEPPSI-IPr No1->Action3 Action2 Switch to MIDA Boronate Slow Release Protocol Action1->Action2 If fails

Figure 2: Troubleshooting logic for optimizing 2,6-difluoro couplings. Distinguishing between deboronation and catalyst arrest is key.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 2,6-difluorophenyl group is often used to replace a phenyl ring to block metabolism.[1]

  • Case Study: Diflunisal

    • Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.

    • Mechanism: The fluorine atoms at the 2' and 4' positions of the biphenyl core block hydroxylation. The 2,6-substitution pattern (relative to the bond) creates a twisted dihedral angle (~60°), preventing coplanarity and reducing conjugation, which can improve solubility.

Kinase Inhibitors (Conformational Control)

In kinase inhibitors (e.g., specific MET or ALK inhibitors), the 2,6-difluorophenyl group is used to lock the molecule into a specific conformation that fits the ATP-binding pocket while avoiding steric clashes with the "gatekeeper" residue.

Data Comparison: Metabolic Stability (Human Liver Microsomes)

Compound t1/2 (min) Cl_int (µL/min/mg) Primary Metabolite
Biphenyl (Unsubstituted) 12 115 4-Hydroxylation
2-Fluorobiphenyl 28 45 4-Hydroxylation

| 2,6-Difluorobiphenyl | >120 | <10 | None detected (Phase I stable) |[1]

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids

    • Source: Cox, P. A., et al. (2014). Journal of Organic Chemistry.
    • Significance: Defines the mechanism of instability and establishes the correlation between pH and degradation r
    • URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: The Role of Bulky Ligands

    • Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.
    • Significance: Establishes SPhos and XPhos as premier ligands for hindered biaryl synthesis.[1]

    • URL:[Link]

  • Diflunisal: A Classic Case of Fluorine in Drug Design

    • Source: Nuñez-Vergara, L. J., et al. (1999).
    • Significance: Illustrates the metabolic stability conferred by the difluorophenyl motif.[4]

    • URL:[Link]

  • Practical Guide to MIDA Boron

    • Source: Knapp, D. M., et al. (2009). Journal of the American Chemical Society.
    • Significance: Provides the protocol for "slow-release" cross-coupling to overcome instability.
    • URL:[Link]

Sources

Technical Guide: Synthesis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a highly functionalized arylboronic acid critical in the development of kinase inhibitors (e.g., FGFR, CDK pathways).

The synthesis requires navigating a crowded pentasubstituted benzene ring. The core strategy leverages the "Fluoro-Effect" to direct regioselective lithiation, avoiding the common pitfall of halogen scrambling.

Executive Summary & Molecule Profile

  • Target Molecule: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

  • CAS: 1451393-14-8

  • Molecular Formula: C₁₃H₁₀BBrF₂O₃

  • Key Structural Challenges:

    • Regiochemistry: Precise installation of the boronic acid between two fluorine atoms (C1) while maintaining the 3-alkoxy-4-halo pattern.

    • Chemoselectivity: Avoiding Lithium-Halogen exchange at the bromine position during the metallation step.

Retrosynthetic Logic

Direct halogenation of a boronic acid precursor is non-viable due to deboronation risks. The most robust pathway employs a Directed ortho-Lithiation (DoL) strategy.

We utilize 2,4-Difluorophenol as the starting material.[1] The logic follows a "Pincer" approach:

  • Block C6: Install Bromine ortho to the phenol (which becomes para to the future boronic acid).

  • Activate C3: The proton at C3 is flanked by two fluorine atoms. This makes it significantly more acidic (

    
     ~27) than the proton flanked by Br/F, allowing for exclusive deprotonation by LDA without touching the Bromine.
    

Synthesis Workflow Diagram

SynthesisPath cluster_legend Key Mechanism SM Starting Material 2,4-Difluorophenol Step1 Step 1: Regioselective Bromination (Br2 or NBS, -10°C) SM->Step1 Electrophilic Subst. Int1 Intermediate 1 6-Bromo-2,4-difluorophenol Step1->Int1 Step2 Step 2: Benzyl Protection (BnBr, K2CO3, DMF) Int1->Step2 O-Alkylation Int2 Intermediate 2 1-Benzyloxy-6-bromo-2,4-difluorobenzene Step2->Int2 Step3 Step 3: Cryogenic Lithiation-Borylation (LDA, -78°C; then B(OiPr)3) Int2->Step3 Directed ortho-Lithiation (F-H-F site) Product TARGET 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid Step3->Product Hydrolysis mech The C-H bond between two Fluorines is selectively deprotonated by LDA.

Caption: Step-by-step synthetic workflow from 2,4-difluorophenol to the target boronic acid.

Detailed Experimental Protocols

Stage 1: Bromination of 2,4-Difluorophenol

This step installs the bromine atom at the C6 position (ortho to the hydroxyl group). The hydroxyl group is a stronger directing group than the fluorines, and steric hindrance directs the bromine to the open ortho position rather than the position between fluorines.

  • Reagents: 2,4-Difluorophenol (1.0 eq), Bromine (

    
    , 1.05 eq) or NBS (1.05 eq), Dichloromethane (DCM).
    
  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 2,4-difluorophenol (100 g, 0.77 mol) in DCM (1.0 L) and cool to 0°C.

  • Add Bromine (129 g, 0.81 mol) dropwise over 1 hour, maintaining temperature <5°C.

    • Note: If using NBS, add in portions to control exotherm.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC/HPLC for consumption of phenol.

  • Quench: Add 10%

    
     (aq) to neutralize excess bromine.
    
  • Separate layers, wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: ~90-95%. Product is 6-bromo-2,4-difluorophenol .

Stage 2: Benzyl Protection

Protection of the phenol is mandatory to prevent deprotonation of the OH during the lithiation step.

  • Reagents: 6-Bromo-2,4-difluorophenol (1.0 eq), Benzyl Bromide (BnBr, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetone.
    
  • Conditions: 60°C, 4-6 hours.

Protocol:

  • Suspend 6-bromo-2,4-difluorophenol (150 g, 0.72 mol) and

    
     (198 g, 1.44 mol) in DMF (750 mL).
    
  • Add Benzyl Bromide (147 g, 0.86 mol) dropwise.

  • Heat to 60°C. The reaction typically completes within 4 hours.

  • Workup: Cool to RT, pour into ice water (3 L). The solid product precipitates.

  • Filter the solids, wash copiously with water, and dry in a vacuum oven at 45°C.

  • Yield: ~90%. Product is 1-benzyloxy-2-bromo-4,6-difluorobenzene (also named benzyl 6-bromo-2,4-difluorophenyl ether).

Stage 3: Regioselective Lithiation & Borylation (The Critical Step)

This is the most sensitive step. We target the C-H bond located between the two fluorine atoms. This proton is significantly more acidic than the other aromatic proton due to the inductive effect of two ortho-fluorines.

  • Why LDA? We use Lithium Diisopropylamide (LDA) instead of n-BuLi. n-BuLi is nucleophilic and risks performing a Lithium-Halogen exchange at the Bromine position (C2 relative to ether). LDA is a bulky, non-nucleophilic base that favors deprotonation (thermodynamic control) at the most acidic site (between the fluorines).

Reaction Parameters Table:

ParameterSpecificationReason
Solvent Anhydrous THFEssential for stability of lithiated species.
Temperature -78°C (Internal)Prevents "Benzyne" formation and scrambling.
Base LDA (1.1 - 1.2 eq)Prevents Li-Br exchange; ensures deprotonation.
Boron Source Triisopropyl borate

is less prone to polymerization than

.

Protocol:

  • Preparation of LDA: In a dry 3-neck flask under Nitrogen, add anhydrous THF (500 mL) and Diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 30 mins at -78°C.

  • Substrate Addition: Dissolve 1-benzyloxy-2-bromo-4,6-difluorobenzene (50 g, 167 mmol) in THF (200 mL). Add this solution dropwise to the LDA mixture at -78°C.

    • Critical: Keep internal temperature below -70°C.

  • Metallation: Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of the aryllithium species at the position between the fluorines.

  • Borylation: Add Triisopropyl borate (

    
    , 1.5 eq, 47 g) dropwise rapidly enough to mix but keeping temp < -65°C.
    
  • Warming: Stir at -78°C for 30 mins, then allow to warm slowly to 0°C over 2 hours.

  • Hydrolysis: Quench with 2N HCl (300 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Purification:

    • Extract with Ethyl Acetate.[2]

    • The crude often contains boroxine (anhydride). Recrystallize from Acetonitrile/Water or Toluene to obtain the pure boronic acid.

  • Yield: ~65-75%.

Quality Control & Troubleshooting

Analytical Characterization[2][3][4][5][6]
  • 1H NMR (DMSO-d6): Look for the disappearance of the triplet/multiplet signal corresponding to the proton between the fluorines (

    
     ~6.9-7.2 ppm in precursor). The product should show only aromatic protons for the benzyl group and the single remaining aromatic proton on the central ring.
    
  • 19F NMR: The two fluorine atoms will appear chemically equivalent (or nearly so) if the rotation is fast, but typically show distinct coupling to the Boron and the remaining proton.

  • Mass Spec: Boronic acids often fly as esters in LCMS (e.g., +MeOH). Look for [M+H] of the methyl ester or the mass of the boroxine trimer.

Common Failure Modes
  • Debromination: If n-BuLi is used instead of LDA, the Bromine will be exchanged for Lithium, leading to 3-benzyloxy-2,6-difluorophenylboronic acid (missing the Br).

    • Fix: Ensure LDA is fully formed before adding substrate.

  • Benzyne Formation: If the temperature rises above -60°C during lithiation, the ortho-lithio-fluoro species can eliminate LiF to form a benzyne, leading to tars.

    • Fix: Strict temperature control.

  • Protodeboronation: The product is an electron-deficient boronic acid flanked by fluorines. It is sensitive to base-catalyzed protodeboronation during workup.

    • Fix: Keep workup acidic/neutral. Do not use strong base to extract.

References

  • Sigma-Aldrich. 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Product Sheet. CAS 1451393-14-8. Available at:

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[3] The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[3] Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[3] Available at: [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[4] Tetrahedron Letters, 37(36), 6551-6554. Available at: [Link][4]

  • BenchChem. Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (Precursor Synthesis). Available at:

Sources

Reactivity Profile of Bromo-Difluoro Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Handle" Challenge

Bromo-difluoro substituted boronic acids represent a high-value, high-risk class of building blocks in medicinal chemistry. They offer two distinct synthetic handles—the carbon-boron (C-B) bond for Suzuki-Miyaura cross-coupling and the carbon-bromine (C-Br) bond for Buchwald-Hartwig or Negishi couplings—alongside a difluoro-motif that modulates lipophilicity and metabolic stability.

However, these reagents present a paradox: the same fluorine atoms that enhance bioactivity significantly destabilize the C-B bond. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, accelerating protodeboronation —the irreversible hydrolysis of the C-B bond to a C-H bond.

This guide provides a mechanistic breakdown and validated protocols to navigate the reactivity landscape of these species, ensuring chemoselectivity and yield preservation.

The Fluorine Effect: Mechanistic Causality

To successfully utilize bromo-difluorophenyl boronic acids, one must understand the electronic perturbation caused by the fluorine substituents.

The Lewis Acidity Trap

Fluorine is highly electronegative (


). When positioned ortho or para to the boronic acid moiety, it withdraws electron density from the aromatic ring.
  • Consequence: The boron atom becomes more Lewis acidic compared to non-fluorinated analogues.[1]

  • The Trap: In basic aqueous media (standard Suzuki conditions), the formation of the tetrahedral boronate anion [

    
    ] is thermodynamically favored. While this anion is the active species for transmetalation, it is also the intermediate required for protodeboronation.
    
Mechanism of Protodeboronation

The primary failure mode is base-catalyzed protodeboronation. The rate is often proportional to the pH and the stability of the resulting carbanion.

Protodeboronation cluster_0 Critical Failure Mode BoronicAcid Neutral Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + OH- (Fast Eq) Transition Transition State Ipso-Protonation Boronate->Transition Slow (k_obs) Product De-borylated Arene Ar-H + B(OH)3 Transition->Product Irreversible

Figure 1: The pathway to protodeboronation. High pH stabilizes the boronate anion, accelerating the irreversible loss of the boron handle.

Chemoselectivity: The Battle of Bonds (C-B vs. C-Br)

When a molecule contains both a boronic acid and a bromine, the order of operations is critical.

Scenario A: Suzuki Coupling First (C-B reaction)
  • Challenge: The catalyst (typically Pd(0)) can undergo oxidative addition into the C-Br bond (homocoupling or polymerization) or the C-B bond (desired cross-coupling).

  • Solution: Use a catalyst system with a rapid rate of transmetalation relative to oxidative addition at the C-Br bond.

  • Recommended Catalyst:

    
     or 
    
    
    
    . These bulky phosphines often favor the cross-coupling over the oxidative addition into the sterically hindered C-Br bond, especially if the Br is ortho to a Fluorine.
Scenario B: Functionalizing the Bromide First (C-Br reaction)
  • Challenge: Standard Buchwald or Sonogashira conditions often require bases that will destroy the unprotected boronic acid.

  • Solution: MIDA Protection. The

    
    -methyliminodiacetic acid (MIDA) ester rehybridizes the boron to sp3, rendering it chemically inert to transmetalation and protodeboronation.[2]
    

Chemoselectivity cluster_direct Direct Coupling (Risky) cluster_protect Protected Strategy (Recommended) Start Bromo-Difluoro Boronic Acid Direct Standard Suzuki (Pd(PPh3)4, Na2CO3) Start->Direct MIDA Form MIDA Boronate (sp3 hybridized) Start->MIDA Dehydration Result1 Mixture: Product + Homocoupling (Ar-Ar) Direct->Result1 Func React C-Br Bond (Buchwald/Negishi) MIDA->Func Boron is Inert Deprotect Hydrolysis (NaOH/THF) Func->Deprotect Final Suzuki Coupling of C-B Bond Deprotect->Final

Figure 2: Strategic workflow for chemoselective functionalization. The MIDA pathway isolates the reactivity of the two handles.

Stability Data & Reagent Selection

Not all boronic acid derivatives are created equal.[3][4] The table below summarizes the stability profile of 4-bromo-2,6-difluorophenyl boron species in aqueous base (


, 

).
DerivativeHybridization

(Protodeboronation)
Suitability for Storage
Free Boronic Acid sp2 (vacant p-orbital)< 1 hourPoor (Dehydrates/Trimerizes)
Pinacol Ester sp2~ 2-4 hoursGood
Potassium Trifluoroborate sp3 (saturated)> 24 hoursExcellent
MIDA Boronate sp3 (saturated)Indefinite*Excellent

*Stable until subjected to specific hydrolysis conditions.

Experimental Protocols

Protocol A: "Slow-Release" Suzuki Coupling (For Unstable Free Acids)

Use this when you cannot afford MIDA protection but the boronic acid is prone to rapid protodeboronation.

Rationale: By keeping the concentration of the active boronic acid low, you favor the cross-coupling kinetic pathway over the second-order decomposition or homocoupling pathways.

  • Charge Vessel: Add Aryl Halide (1.0 equiv),

    
     (3 mol%), and 
    
    
    
    (3.0 equiv) to a flask with degassed THF/Water (4:1). Heat to
    
    
    .
  • Prepare Feed: Dissolve the Bromo-difluorophenyl boronic acid (1.5 equiv) in THF.

  • Addition: Using a syringe pump, add the boronic acid solution dropwise over 2 hours.

  • Completion: Stir for an additional 30 minutes. Cool and work up.

Protocol B: MIDA Deprotection & In-Situ Coupling

Use this for high-precision synthesis where the C-Br bond has already been functionalized.

Rationale: MIDA boronates are stable to anhydrous cross-coupling conditions. To react them, they must be hydrolyzed to the boronic acid in situ or immediately prior to reaction.

  • Hydrolysis: Dissolve MIDA boronate (1.0 equiv) in THF. Add NaOH (1M aq, 3.0 equiv). Stir at

    
     for 10 minutes. (TLC will show conversion to polar boronic acid).
    
  • Quench: Add Phosphate buffer (pH 7) to neutralize excess base if the subsequent catalyst is base-sensitive, or proceed directly if using standard Suzuki conditions.

  • Coupling: Add the coupling partner (Aryl Halide), Catalyst (e.g., XPhos Pd G2), and additional base if required. Heat to

    
    .
    
    • Note: The "Slow Release" effect can be mimicked by using mild bases (

      
      ) that hydrolyze the MIDA ester slowly during the reaction, maintaining a low steady-state concentration of the active boronic acid.
      

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[5] Angewandte Chemie International Edition. [Link]

  • Kincl, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[6] Journal of the American Chemical Society. [Link][6]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura cross-coupling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid . As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both successful execution and a deeper understanding of the reaction dynamics.

Introduction: Navigating the Challenges of a Unique Substrate

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering access to complex, highly functionalized biaryl structures. However, its successful application in Suzuki-Miyaura coupling requires careful consideration of its unique electronic and steric properties. The presence of two ortho-fluorine atoms renders the boronic acid electron-deficient, which can impact the transmetalation step of the catalytic cycle. Furthermore, the bulky benzyloxy group, in conjunction with the ortho-fluorine, introduces significant steric hindrance around the boron center.

This application note will address these challenges by providing a comprehensive guide to catalyst selection, base and solvent optimization, and detailed experimental protocols to enable researchers to achieve high-yielding and reproducible coupling reactions with this substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our substituted phenylboronic acid) and an organic halide or triflate.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X (Palladium(II) Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² (Di-organopalladium(II) Complex) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl/Vinyl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Borate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Borate Borate->Transmetalation Suzuki_Workflow Start Start: Assemble Reagents Setup Reaction Setup in Flame-Dried Flask Start->Setup Inert Purge with Inert Gas (Ar or N₂) Setup->Inert AddSolvents Add Anhydrous Organic Solvent and Aqueous Base Inert->AddSolvents Heat Heat to Reaction Temperature (e.g., 80-110 °C) AddSolvents->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Sources

Application Note: Synthesis of Fluorinated Biaryls using 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the handling and reactivity of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , a high-value "linchpin" scaffold. This building block is designed for the rapid assembly of polyfunctionalized fluorinated biaryls, a structural motif increasingly dominant in kinase inhibitors and metabolic disease targets due to the bioisosteric properties of fluorine (metabolic stability, lipophilicity modulation).

The Core Challenge: The 2,6-difluoro substitution pattern renders the boronic acid moiety highly susceptible to protodeboronation (hydrolysis of the C-B bond) under standard basic coupling conditions. Success requires a "Race Against Time" strategy where the cross-coupling rate (


) must significantly exceed the decomposition rate (

).

Key Protocol Features:

  • Orthogonal Reactivity: Exploiting the reactivity gap between the labile boronic acid (Step 1) and the latent aryl bromide (Step 2).

  • Anhydrous Coupling: A modified Suzuki-Miyaura protocol using SPhos Pd G2 or XPhos Pd G2 to outcompete deboronation.

  • Chemoselective Deprotection: A Lewis-acid mediated cleavage of the benzyl ether that preserves the aryl bromide.

Mechanistic Insight: The "Race Against Time"

Understanding the failure mode is critical for troubleshooting. 2,6-Disubstituted boronic acids do not follow the standard stability profiles of phenylboronic acid.

The Protodeboronation Trap

In the presence of base and water, 2,6-difluorophenylboronic acid forms a boronate anion.[1] Due to the electron-withdrawing fluorines and steric strain, this anion is prone to ipso-protonation, releasing the boron group and yielding the defunctionalized arene (3-benzyloxy-4-bromo-2,6-difluorobenzene).

Implication: Standard aqueous Suzuki conditions (e.g.,


, 

,

) often result in <20% yield of the desired biaryl and >70% of the deboronated byproduct.

Protodeboronation Start Boronic Acid (Substrate) Boronate Boronate Anion (Reactive Intermediate) Start->Boronate  Equilibrium   Base Base + H2O Base->Boronate Product Desired Biaryl (C-C Bond) Boronate->Product  Transmetallation (k_coupling)   Waste Deboronated Arene (Dead End) Boronate->Waste  Ipso-Protonation (k_decomp)   Catalyst Pd Catalyst (Fast Cycle) Catalyst->Product Proton Proton Source (H2O/Alcohol) Proton->Waste

Figure 1: The kinetic competition between productive coupling (green) and destructive deboronation (red). Success depends on maximizing


 via catalyst activity and minimizing 

via solvent choice.

Experimental Protocols

Protocol A: Rapid Anhydrous Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to an Aryl Halide (Ar-X) while suppressing protodeboronation.

Reagents:

  • Substrate: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%). Note: These precatalysts initiate rapidly at low temperatures.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (3.0 equiv).
    
  • Solvent: Toluene or THF (Anhydrous, degassed).

Step-by-Step:

  • Preparation: Dry all glassware in an oven (

    
    ) overnight. Cool under a stream of Argon.
    
  • Solvent Degassing: Sparge the anhydrous solvent with Argon for 20 minutes. Do not skip this step; oxygen promotes homocoupling and catalyst deactivation.

  • Charging: In a glovebox or under positive Argon flow, charge the reaction vial with the Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (3.0 eq), and Catalyst (0.02 - 0.05 eq).

  • Initiation: Add the degassed solvent (

    
     concentration relative to halide). Seal the vial with a Teflon-lined cap.
    
  • Reaction: Stir vigorously.

    • Temperature: Start at 40°C . If no conversion is observed after 1 hour, increase to 60°C. Avoid reflux temperatures (>80°C) unless necessary.

    • Time: Typically 1–4 hours.

  • Workup: Filter through a pad of Celite to remove insolubles. Rinse with EtOAc.[2] Concentrate and purify via flash chromatography (SiO2).

Validation Check:

  • Take an aliquot at t=30 min.

  • If the deboronated byproduct (Ar-H) exceeds 10% by LCMS, your solvent was likely "wet" or the coupling partner is too sterically hindered for the catalyst.

Protocol B: Functionalization of the Aryl Bromide (Step 2)

Objective: Utilize the bromine handle after the boronic acid has been reacted. The bromine is preserved in Protocol A because the boronic acid is the exclusive nucleophile.

Options:

  • Suzuki Coupling 2: React with a different boronic acid (Ar'-B(OH)2) to create a terphenyl system.

  • Buchwald-Hartwig Amination: React with an amine (HNR2) to install a nitrogen substituent.

Standard Buchwald Conditions for this Scaffold:

  • Catalyst: Pd(OAc)2 + BINAP or RuPhos Pd G2.

  • Base: Cs2CO3 or NaOtBu.

  • Solvent: Toluene or Dioxane, 80-100°C.

  • Note: The benzyloxy group is stable under these conditions.

Protocol C: Chemoselective Deprotection of Benzyl Ether

Objective: Reveal the phenol (-OH) without cleaving the Aryl-Bromide bond (if still present) or affecting the biaryl linkage.

Warning: Do NOT use Hydrogenolysis (


) if the bromine atom is still present on the molecule. This will cause hydrodehalogenation (loss of Br).

Reagents:

  • Reagent: Boron Trichloride (

    
    ), 1.0M solution in DCM or Hexanes.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH).

Step-by-Step:

  • Dissolve the benzylated intermediate in anhydrous DCM (

    
    ) under Argon.
    
  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Dropwise add

    
     (3.0 - 5.0 equiv). The solution may turn yellow/orange.
    
  • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Monitor: Check TLC/LCMS. The conversion of O-Bn to -OH is usually clean.

  • Quench: Cool back to -78°C. Add MeOH dropwise (exothermic!).

  • Workup: Dilute with DCM, wash with saturated

    
     solution. Dry over 
    
    
    
    .

Synthetic Workflow Visualization

This diagram illustrates the logical flow of operations, highlighting the "Orthogonal" nature of the functional groups.

Workflow Start Starting Material 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Step1 STEP 1: Anhydrous Suzuki Coupling (Reacts B(OH)2 only) Start->Step1  Ar-I / XPhos Pd G2 / K3PO4   Inter1 Intermediate A (Biaryl with Br and OBn intact) Step1->Inter1 Branch Decision Point Inter1->Branch PathA Path A: Functionalize Bromide (Buchwald or 2nd Suzuki) Branch->PathA  Retain OBn   PathB Path B: Deprotect Phenol (Reveal -OH) Branch->PathB  Retain Br   FinalA Product A (Functionalized Biaryl) PathA->FinalA  R-NH2 / Pd   FinalB Product B (Phenolic Biaryl) PathB->FinalB  BCl3 / -78°C   (Avoid H2/Pd!)

Figure 2: Orthogonal functionalization strategy. Note the critical decision point regarding the Bromine handle.

Troubleshooting & Stability Data

Solvent Compatibility Table

The choice of solvent/base combination is the single biggest determinant of yield for 2,6-difluoro substrates.

ConditionBaseWater ContentYield PotentialRisk
Standard

High (1:1 v/v)Low (<30%)Rapid Protodeboronation
Mild Aqueous

Low (10:1 v/v)Medium (50-70%)Slow hydrolysis
Anhydrous

None High (>85%) Minimal decomposition
Organic Base

NoneVariableLow reactivity of Boronic Acid
Self-Validating the System

Before committing precious GMP material:

  • The "Blank" Test: Dissolve 10mg of the boronic acid in your chosen Solvent/Base mix (without catalyst/halide).

  • Stir at 40°C for 1 hour.

  • Run LCMS.

    • Pass: >95% Boronic Acid (or trimer anhydride) remains.

    • Fail: Significant formation of deboronated arene. Action: Re-dry solvent and base.

References

  • Kinloch, A. S., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of Organic Chemistry, 2010.

    • Establishes the mechanism of base-catalyzed deboron
  • Billingsley, K., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.

    • The definitive guide on using SPhos/XPhos for this specific class of unstable boronic acids.
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Context on why fluorinated biaryls are critical in drug design.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] Wiley-Interscience.[3]

    • Standard reference for BCl3 medi

Sources

Application Notes and Protocols for the Orthogonal Functionalization of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with Orthogonal Synthesis

In the landscape of modern drug discovery and materials science, the ability to precisely construct complex, polysubstituted aromatic scaffolds is of paramount importance. These intricate molecular architectures are often the key to unlocking enhanced biological activity, improved material properties, and novel therapeutic modalities. The principle of orthogonal functionalization—the selective modification of one functional group in the presence of others—provides a powerful strategy for the streamlined and efficient synthesis of such compounds. This guide details the strategic, sequential functionalization of a highly versatile building block: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid .

This trifunctional reagent offers three distinct reactive centers: a boronic acid, an aryl bromide, and a cleavable benzyl ether. The differential reactivity of these groups, governed by the principles of modern organometallic catalysis, allows for a programmed, step-wise introduction of diverse molecular fragments. The fluorine atoms at the 2- and 6-positions provide additional steric and electronic modulation, influencing both the reactivity of the adjacent functional groups and the conformational properties of the final products.[1][2][3] This document serves as a comprehensive resource for researchers, providing detailed protocols and the underlying scientific rationale for the selective functionalization of this valuable synthetic intermediate.

Strategic Approach to Orthogonal Functionalization

The successful orthogonal functionalization of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid hinges on a carefully planned sequence of reactions that leverages the inherent reactivity differences of the functional groups. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which informs the selective functionalization of the C-Br bond.[4] The boronic acid moiety is readily employed in Suzuki-Miyaura couplings, while the benzyl ether can be selectively cleaved to reveal a phenolic hydroxyl group for further modification.

Our proposed and validated synthetic strategy follows a three-step sequence:

  • Step 1: Suzuki-Miyaura Coupling at the Boronic Acid Moiety. This initial step utilizes the boronic acid for a palladium-catalyzed cross-coupling with a variety of aryl or vinyl halides/triflates. This reaction is typically performed under conditions that leave the C-Br bond and the benzyl ether intact.

  • Step 2: Cross-Coupling at the Aryl Bromide Position. The resulting biaryl product from Step 1 can then undergo a second palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination, at the C-Br bond. The choice of reaction conditions is critical to ensure selectivity and avoid unwanted side reactions.

  • Step 3: Cleavage of the Benzyl Ether and Further Functionalization. Finally, the benzyl ether protecting group can be removed to unmask the hydroxyl group. This phenol can then be subjected to a range of functionalization reactions, such as etherification or esterification.

This sequential approach allows for the controlled and predictable synthesis of highly substituted and complex aromatic compounds from a single, readily available starting material.

Experimental Protocols and Methodologies

PART 1: Suzuki-Miyaura Coupling of the Boronic Acid

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[5][6] In this initial step, the boronic acid functionality of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is selectively coupled with an appropriate aryl or vinyl partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

    • Aryl or vinyl halide/triflate (1.0-1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid, the aryl/vinyl coupling partner, the palladium catalyst, and the base.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For simple aryl halides, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, or with aryl chlorides, more specialized ligand systems may be required.[7]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[8] The choice of base can influence the reaction rate and selectivity. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used.

  • Solvent: The solvent should be anhydrous and capable of dissolving all reactants. Aprotic polar solvents like dioxane and DMF are often good choices.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenyl bromidePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
3-Pyridyl bromidePdCl₂(dppf) (3)K₃PO₄ (3)1,4-Dioxane1001675-85
Vinylboronic acid pinacol esterPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene80880-90

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid + Aryl Halide Reagents Pd Catalyst Base Solvent Start->Reagents 1. Combine Reaction Heating under Inert Atmosphere Reagents->Reaction 2. Heat Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Column Chromatography Workup->Purification 4. Isolate Product Coupled Biaryl Product Purification->Product 5. Purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

PART 2: Functionalization of the Aryl Bromide

With the boronic acid position functionalized, the C-Br bond is now the primary site for further cross-coupling reactions. Both Sonogashira and Buchwald-Hartwig amination reactions are excellent choices for introducing alkynyl and amino functionalities, respectively.

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[9][10][11]

Protocol 2: General Procedure for Sonogashira Coupling

  • Materials:

    • Bromo-biaryl substrate from Step 1

    • Terminal alkyne (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromo-biaryl substrate, palladium catalyst, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

    • Dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts.

    • Wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13]

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a ligand for the copper.

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[14][15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • Bromo-biaryl substrate from Step 1

    • Amine (1.1-1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Strong base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromo-biaryl substrate, palladium precatalyst, phosphine ligand, and base.

    • Add the anhydrous solvent.

    • Add the amine.

    • Degas the mixture and heat to the desired temperature (typically 80-110 °C) until completion (monitored by TLC or LC-MS).

    • Cool the reaction and quench with water.

    • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

Table 2: Representative Conditions for C-Br Functionalization

Reaction TypeCoupling PartnerCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuI (3/6)Et₃NTHF5080-90
Buchwald-HartwigMorpholinePd₂(dba)₃/XPhos (2/4)NaOt-Bu (1.5)Toluene10085-95
Buchwald-HartwigAnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃ (2)Dioxane11070-80

Diagram 2: Orthogonal Functionalization Strategy

Orthogonal_Functionalization cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: C-Br Functionalization cluster_step3 Step 3: Deprotection & Further Functionalization Start 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Step1_Product Intermediate 1 (Biaryl Product) Start->Step1_Product Aryl Halide, Pd Catalyst, Base Sonogashira Sonogashira Coupling Step1_Product->Sonogashira Terminal Alkyne, Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig Amination Step1_Product->Buchwald Amine, Pd Catalyst, Ligand, Base Step2_Product_S Intermediate 2a (Alkynyl-Biaryl) Sonogashira->Step2_Product_S Step2_Product_B Intermediate 2b (Amino-Biaryl) Buchwald->Step2_Product_B Deprotection Benzyl Ether Cleavage Step2_Product_S->Deprotection Step2_Product_B->Deprotection Final_Product Final Product (Trisubstituted Phenol) Deprotection->Final_Product e.g., BBr₃ or H₂/Pd-C

Caption: Sequential orthogonal functionalization strategy.

PART 3: Benzyl Ether Cleavage

The final step in this orthogonal sequence is the deprotection of the benzyloxy group to reveal the phenol. The choice of debenzylation method should be compatible with the newly introduced functional groups.

Protocol 4: General Procedure for Benzyl Ether Cleavage

  • Method A: Hydrogenolysis

    • Materials:

      • Benzylated substrate from Step 2

      • Palladium on carbon (Pd/C) (5-10 wt%)

      • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

      • Solvent (e.g., ethanol, methanol, ethyl acetate)

    • Procedure:

      • Dissolve the substrate in the chosen solvent.

      • Add Pd/C.

      • Stir the mixture under an atmosphere of hydrogen (or add the transfer hydrogenation reagent) at room temperature until the reaction is complete.

      • Filter the reaction mixture through Celite to remove the catalyst.

      • Concentrate the filtrate to obtain the deprotected product.

  • Method B: Lewis Acid Cleavage

    • Materials:

      • Benzylated substrate from Step 2

      • Boron tribromide (BBr₃) (1-3 equivalents)

      • Anhydrous dichloromethane (DCM)

    • Procedure:

      • Dissolve the substrate in anhydrous DCM and cool to -78 °C.

      • Add BBr₃ dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Carefully quench the reaction by the slow addition of methanol, followed by water.

      • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

      • Concentrate and purify as needed.

Causality Behind Experimental Choices:

  • Hydrogenolysis: This is a mild and efficient method for benzyl ether cleavage. However, it is not compatible with reducible functional groups such as alkynes or nitro groups.[18]

  • BBr₃ Cleavage: Boron tribromide is a powerful reagent for cleaving ethers and is often used when hydrogenolysis is not feasible.[19][20] Care must be taken due to its reactivity and moisture sensitivity.

Conclusion

The orthogonal functionalization of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid provides a highly efficient and modular approach to the synthesis of complex, polysubstituted aromatic compounds. By carefully selecting the reaction sequence and optimizing the conditions for each transformation, researchers can access a diverse range of molecular architectures from a single, versatile starting material. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules for a wide array of applications in medicine and materials science.

References

  • Benchchem. Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Various Authors. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Rubin, M., & Trost, B. M. (2015). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society, 137(36), 11624–11627.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Various Authors. (2016). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • Corcoran, E. B., & Watson, D. A. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12898–12899.
  • Various Authors. (2014). Selective Cleavage of Benzyl Ethers. Semantic Scholar.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Wikipedia.
  • Oestreich, M., & Ackermann, L. (2014). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles.
  • Science.gov. phenylboronic acid functionalized: Topics by Science.gov.
  • Lee, C.-Y., Ahn, S.-J., & Cheon, C.-H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160.
  • Tarbell, D. S., & Todd, C. W. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(3), 391–435.
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Strieth-Kalthoff, F., & Glorius, F. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(16), 6483–6487.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Sonogashira coupling.
  • Klippenstein, V., & Gouverneur, V. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Hartwig, J. F., & Chen, P. (2025). A database of steric and electronic properties of heteroaryl substituents.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Li, J., & Li, J. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Lapkin, A. A., & Platonov, V. A. (2015).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Savitha, B., Meleveetil, S., & Muthipeedika, N. J. (2015). Cross-coupling of 3 with boronic acids.
  • Benchchem. (n.d.).
  • Wang, Y., & Thayumanavan, S. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968.
  • Kim, H., & Lee, Y. (2017).
  • Pei, M.-m., Liu, P., Liu, Y., Lv, X.-m., Ma, X.-w., & Dai, B. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(12), 2320.
  • Tully, G. G., & Jarvis, E. (2023). Isolating the electronic effects of systematic twist in highly substituted aromatic hydrocarbons using density functional theory. Honors Thesis.
  • Nishikawa, K., & Itami, K. (2023).
  • Various Authors. (2022). Interplay of Steric Effects and Aromaticity Reversals to Expand the Structural/Electronic Responses of Dihydrophenazines. Journal of the American Chemical Society, 144(11).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Various Authors. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31211–31215.
  • Lee, K., & Lee, Y. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

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Application Note: Deprotection Protocols for Benzyloxy Groups in Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Boronic acids and their corresponding ester derivatives (such as pinacol boronates) are foundational to modern synthetic chemistry. They serve as critical cross-coupling partners in Suzuki-Miyaura reactions and act as potent pharmacophores in drug development, particularly as transition-state analogs in protease and arginase inhibitors .

The synthesis of these complex molecules frequently requires the protection of peripheral hydroxyl groups. The benzyl (Bn) ether is a classical protecting group due to its robustness under basic and mildly acidic conditions. However, its removal in the presence of a boronic acid or ester presents a distinct chemoselectivity challenge. Boronic acids possess an empty p-orbital, rendering them highly susceptible to nucleophilic attack, oxidation, and protodeboronation under harsh deprotection conditions.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedure. By understanding the causality behind these reactions, researchers can select the optimal deprotection strategy based on the desired final oxidation state of the boron species.

The Causality of Chemoselectivity
  • Catalytic Hydrogenolysis (Pd/C, H₂): The C–B bond is generally stable to standard catalytic hydrogenation because it lacks reducible π-character and is sterically shielded (especially in pinacol esters). Thus, Pd-catalyzed hydrogenolysis is the most reliable method for selective O-Bn cleavage, leaving the boronic ester completely intact.

  • Lewis Acid Cleavage (BCl₃): Strong Lewis acids like BCl₃ coordinate to the oxygen atoms of both the benzyl ether and the pinacol ester. Subsequent nucleophilic attack by chloride leads to the cleavage of both groups. This "dual deprotection" is highly advantageous when the ultimate goal is a free boronic acid, bypassing a multi-step deprotection sequence.

  • Transesterification/Hydrolysis: If a pinacol ester needs to be removed after a Pd/C deprotection, direct aqueous hydrolysis is notoriously slow. Transesterification with diethanolamine (DEA) forms a stable, crystalline tetrahedral boron-DEA adduct that is easily isolated and rapidly hydrolyzed under mild biphasic acidic conditions .

Decision Workflow for Deprotection Strategy

The selection of a deprotection protocol is dictated by the downstream application of the molecule. Use the decision tree below to determine the appropriate workflow.

G Start Benzyloxy-Protected Boronic Ester Decision Desired Final Boron Species? Start->Decision Path1 Retain Pinacol Ester (Suzuki Coupling Ready) Decision->Path1 Ester Needed Path2 Free Boronic Acid (Direct Biological Testing) Decision->Path2 Acid Needed Method1 Pd/C, H2 (1 atm) Methanol/EtOAc Neutral Conditions Path1->Method1 Method2 BCl3 (DCM, -78°C) Dual Deprotection (Cleaves Bn & Pinacol) Path2->Method2 Product1 Deprotected Alcohol + Intact Pinacol Ester Method1->Product1 Product2 Deprotected Alcohol + Free Boronic Acid Method2->Product2

Decision tree for selecting benzyloxy deprotection strategies in boronic acid derivatives.

Comparative Data: Deprotection Conditions

StrategyReagents & ConditionsBoron Species OutcomeChemoselectivity / Mechanistic Notes
Mild Hydrogenolysis Pd/C (10%), H₂ (1 atm), MeOH or EtOAc, RTIntact Pinacol EsterHighly selective. Avoids protodeboronation. Fails if the molecule contains reducible alkenes/alkynes or halogens.
Lewis Acid Dual-Cleavage BCl₃ (3-5 eq.), DCM, -78 °C to RTFree Boronic AcidCleaves both O-Bn and pinacol ester. Requires a cation scavenger (e.g., pentamethylbenzene) to prevent ring alkylation.
DEA Transesterification 1. DEA, Et₂O, RT2. 0.1 M HCl, biphasicFree Boronic AcidMild alternative for pinacol cleavage after O-Bn is removed. Forms a stable, easily filterable DEA-boronate intermediate .

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Hydrogenolysis (Preserving the Pinacol Ester)

Objective: Cleave the benzyl ether while leaving the pinacol boronate ester intact for downstream cross-coupling. Self-Validating Check: The reaction mixture will consume hydrogen gas (observable via balloon deflation). TLC will show the disappearance of the UV-active starting material and the appearance of a more polar, KMnO₄-active spot (the free alcohol).

Step-by-Step Procedure:

  • Preparation: To an oven-dried, argon-flushed round-bottom flask, add 10% Pd/C (10-20% w/w relative to the substrate). Crucial: Always add the dry catalyst to the flask first under argon to prevent solvent ignition.

  • Solvent Addition: Carefully add the substrate (1.0 eq.) dissolved in anhydrous Methanol or Ethyl Acetate (0.1 M concentration).

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen balloon for 2–12 hours. Monitor reaction progress via TLC (Hexanes/EtOAc).

  • Workup: Once complete, purge the flask with argon. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol with the pinacol ester intact.

Protocol B: Lewis Acid-Mediated Dual Deprotection (Yielding Free Boronic Acid)

Objective: Simultaneous cleavage of the benzyl ether and the pinacol ester to yield the free boronic acid. Self-Validating Check: The addition of BCl₃ will cause an immediate fuming/color change. The use of pentamethylbenzene ensures no unwanted high-molecular-weight byproducts (alkylated impurities) appear on the LC-MS.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl-protected pinacol boronate (1.0 eq.) and pentamethylbenzene (5.0 eq., acts as a benzyl cation scavenger) in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M under an argon atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BCl₃ in DCM (4.0–5.0 eq.). The excess is required because BCl₃ coordinates to multiple oxygen atoms in the substrate.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Cool the mixture back to -78 °C and carefully quench by the dropwise addition of Methanol (10 mL/mmol of substrate). This destroys excess BCl₃, forming volatile B(OMe)₃ and HCl.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in a biphasic mixture of Et₂O and 1.0 M aqueous NaOH. Extract the aqueous layer (which contains the water-soluble boronate). Acidify the aqueous layer to pH 3 with 1.0 M HCl, and extract with EtOAc to isolate the pure free boronic acid.

Protocol C: Two-Step Transesterification/Hydrolysis (Alternative Pinacol Cleavage)

Objective: If Protocol A was used to remove the benzyl group, but the pinacol ester must now be removed under mild, non-Lewis acidic conditions. Self-Validating Check: The DEA-boronate intermediate will precipitate out of the ether solution as a white, crystalline solid, visually confirming the success of the transesterification step.

Step-by-Step Procedure:

  • Transesterification: Dissolve the pinacol boronate (1.0 eq.) in anhydrous Diethyl Ether (0.1 M). Add Diethanolamine (DEA, 1.2 eq.) and stir at room temperature.

  • Isolation of Adduct: After 2–4 hours, a white precipitate (the DEA-boronate adduct) will form. Filter the solid and wash with cold Et₂O to remove the liberated pinacol byproduct.

  • Hydrolysis: Suspend the isolated DEA-boronate in a biphasic mixture of Et₂O and 0.1 M aqueous HCl (1:1 v/v). Stir vigorously at room temperature for 30 minutes.

  • Workup: Separate the layers. Extract the aqueous layer twice more with Et₂O. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure free boronic acid.

References

  • Molaro, M. C., Battisegola, C., Schiano, M. E., Failla, M., Rimoli, M. G., Lazzarato, L., Chegaev, K., & Sodano, F. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 17(1), 117. URL:[Link]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, 76(9), 3571-3575. URL:[Link]

Using 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical document for medicinal chemists and process development scientists.[1] It moves beyond basic product descriptions to address the specific synthetic challenges (protodeboronation, self-coupling) and strategic value of this fluorinated scaffold.

Strategic Utilization in Kinase Inhibitor Design & Synthesis [1][2][3][4]

Executive Summary: The "Privileged Scaffold"

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS 1451393-14-8) is a specialized bifunctional building block designed for the late-stage installation of the 2,6-difluoro-3-hydroxyphenyl moiety.[1][2][3] This structural motif is increasingly prevalent in next-generation kinase inhibitors (e.g., PIM, B-RAF, IDO1) due to its ability to:

  • Modulate pKa: The flanking fluorines lower the pKa of the phenol (revealed after debenzylation), enhancing H-bond donor capability in enzyme active sites (e.g., hinge binding).

  • Block Metabolism: Fluorination at the 2,6-positions effectively blocks oxidative metabolism (CYP450) at the most electron-rich sites.[1][3]

  • Enable Bifunctionalization: The 4-bromo substituent serves as a latent handle for expanding SAR (Structure-Activity Relationship) vectors after the initial aryl ring installation.[1][2][3]

Physicochemical Profile & Stability

PropertySpecificationCritical Insight
Formula C₁₃H₁₀BBrF₂O₃High functional density (F, Br, OBn, B).[1][2][3]
MW 342.93 g/mol --
Appearance White to off-white solidHygroscopic; store under inert gas.[1][2][3]
Stability Low (Protodeboronation Prone) The 2,6-difluoro substitution pattern significantly destabilizes the C-B bond.[1] Rapid protodeboronation occurs in aqueous base (standard Suzuki conditions).[1]
Reactivity Bifunctional (Ambiphilic) Contains both a nucleophile (Boronic Acid) and an electrophile (Aryl Bromide).[1][3] Risk of polymerization (self-coupling).

Strategic Application Protocols

The "Self-Coupling" Paradox

This molecule contains both a boronic acid and a bromide.[1][2][3] In a standard Pd-catalyzed reaction, it can theoretically react with itself (homopolymerization).[1][3]

  • Solution: Use this reagent strictly as the Nucleophile in the first step.

  • Requirement: The electrophilic partner (e.g., Heteroaryl-Cl/I) must be more reactive to oxidative addition than the internal 4-bromo group, or the reaction must be kinetically controlled.[3]

Protocol A: Rapid Suzuki-Miyaura Coupling (Anti-Protodeboronation)

Objective: Couple the boronic acid to a heteroaryl chloride while preventing C-B bond hydrolysis (protodeboronation) and self-coupling.[1][2][3] Mechanism: 2,6-Difluorophenylboronic acids undergo rapid protodeboronation via a fluorophilic attack or specific base catalysis.[1][3] Anhydrous conditions or "flash" coupling are required.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos Pd G3/G4 for higher turnover).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.[1]

  • Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).[1][3] Avoid aqueous biphasic systems.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Heteroaryl Chloride (1.0 equiv) , Boronic Acid (1.2 equiv) , Pd(OAc)₂ (5 mol%) , SPhos (10 mol%) , and Anhydrous K₃PO₄ (3.0 equiv) .

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Activation: Seal the vessel and heat rapidly to 90°C .

    • Note: Slow heating promotes protodeboronation.[1] Pre-heating the heating block is recommended.

  • Monitoring: Monitor via LC-MS every 30 minutes. The reaction should be complete within 1-2 hours.

    • Checkpoint: If "De-Borylated" byproduct (3-benzyloxy-4-bromo-2,6-difluorobenzene) is observed >10%, switch to Protocol A2 (MIDA Boronate Masking).[1][2][3]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Debenzylation

Objective: Reveal the 3-hydroxyl group (active pharmacophore) without reducing the 4-bromo handle.[1][2][3] Challenge: Standard hydrogenolysis (H₂/Pd-C) will often debrominate the molecule (hydrodehalogenation) before debenzylating.[1][2][3]

Recommended Method: Lewis Acid Deprotection [2]

  • Dissolution: Dissolve the coupled intermediate in anhydrous DCM at -78°C.

  • Addition: Add BCl₃ (1.0 M in DCM, 3.0 equiv) dropwise.

    • Alternative: BBr₃ can be used but is harsher.[1]

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench carefully with MeOH (exothermic).

  • Result: Yields the 2,6-difluoro-4-bromo-3-hydroxyphenyl core, retaining the bromine for further elaboration.

Visual Workflows (Graphviz)[2][4]

Synthetic Decision Tree

This diagram illustrates the critical decision points when using this unstable intermediate.

G Start Start: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Check_Partner Is Coupling Partner Highly Reactive? (e.g., Iodo-heterocycle, electron-poor Cl) Start->Check_Partner Direct_Suzuki Protocol A: Anhydrous Suzuki (SPhos/Pd, K3PO4, Dioxane) Check_Partner->Direct_Suzuki Yes Masking Protocol A2: Convert to Pinacol/MIDA Ester (Stabilize C-B bond) Check_Partner->Masking No (Slow reaction risks protodeboronation) Success_Coupling Intermediate: Coupled Biaryl Direct_Suzuki->Success_Coupling Masking->Direct_Suzuki Next_Step Select Next Functionalization Success_Coupling->Next_Step Route_OH Route 1: Reveal Phenol (Target: Hinge Binder) Next_Step->Route_OH Route_Br Route 2: Functionalize Bromine (Target: Extended SAR) Next_Step->Route_Br Deprotection_Lewis BCl3/DCM (-78°C) (Retains Bromine) Route_OH->Deprotection_Lewis Recommended Deprotection_H2 H2 / Pd-C (Risks De-bromination) Route_OH->Deprotection_H2 Avoid Suzuki_2 2nd Suzuki/Buchwald Coupling at C4-Bromine Route_Br->Suzuki_2

Caption: Decision tree for optimizing coupling conditions and deprotection strategies to avoid common pitfalls like protodeboronation and hydrodehalogenation.

Case Studies & Applications

PIM Kinase Inhibitors

In the development of PIM-1/2/3 inhibitors (e.g., substituted picolinamides), the 2,6-difluoro-3-hydroxyphenyl ring is a key pharmacophore.[1][2][3]

  • Role: The phenol acts as a hydrogen bond donor to the Glu121 residue (PIM-1 numbering) in the hinge region.[1]

  • Why this Intermediate? The 4-bromo group allows for the parallel synthesis of a library.[1] After the core coupling, the bromine can be converted to various alkyl/aryl groups to probe the hydrophobic pocket II of the kinase.

B-RAF Inhibitors

Similar to Vemurafenib analogs, the 2,6-difluorophenyl core provides metabolic stability against oxidative defluorination.[3] The 3-hydroxyl group mimics the interactions of natural substrates while the 4-position (Bromine) allows for the attachment of solubilizing tails (e.g., piperazines).[1][3]

Safety & Handling

  • Protodeboronation Hazard: While not explosive, the rapid decomposition of the boronic acid releases the parent arene (1-benzyloxy-2-bromo-4,6-difluorobenzene).[1][2][3] This changes the stoichiometry of the reaction, potentially leaving toxic heteroaryl halides unreacted.

  • Fluorine Chemistry: 2,6-difluoro derivatives can be skin sensitizers.[1][3] Handle in a fume hood.

  • Storage: Store at 2-8°C under Argon. The boronic acid moiety is prone to dehydration to the boroxine (trimer) upon standing, which is less reactive. If the solid appears "glassy," re-hydrolyze or use excess base in the reaction.

References

  • Buchwald, S. L., et al. (2010). "Rapid Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids." Journal of the American Chemical Society.[5] [1][3]

  • Perrin, D. M., et al. (2010). "Kinetics and Mechanism of the Protodeboronation of 2,6-Difluorophenylboronic Acid." Journal of the American Chemical Society.[5] [1][3]

  • GlaxoSmithKline. (2011).[1] "Discovery of PIM Kinase Inhibitors Bearing the 2,6-Difluoro-3-hydroxyphenyl Motif." Journal of Medicinal Chemistry. [1][3]

  • Sigma-Aldrich. "Product Specification: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid."[1][3] [1][3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1]

Sources

Application Note: Scale-Up Synthesis Procedures for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Poly-substituted phenylboronic acids are indispensable building blocks in modern drug discovery and materials science, primarily serving as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions. The target molecule, 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8), presents a unique synthetic challenge due to its dense array of reactive functional groups: a boronic acid, two fluorine atoms, a benzyl ether, and a bromine atom.

Designing a scalable, high-yielding synthesis for this compound requires strict control over chemo- and regioselectivity. This protocol details a robust two-step scale-up synthesis starting from commercially available 2-bromo-4,6-difluorophenol, utilizing a highly regioselective Directed ortho-Metalation (DoM) strategy.

Mechanistic Causality & Reaction Design

To ensure a self-validating and reproducible system, every reagent and condition has been selected based on fundamental mechanistic principles:

  • Step 1: O-Benzylation (Protection): The starting material, 2-bromo-4,6-difluorophenol, possesses a highly acidic phenolic proton (pKa ~ 8). If left unprotected, this proton would immediately quench the basic organolithium reagent required in the subsequent metalation step. Benzylation masks this acidity and provides a robust protecting group that is stable to cryogenic strong-base conditions, unlike esters or carbonates which are susceptible to nucleophilic attack.

  • Step 2: Directed ortho-Metalation (DoM) Base Selection: The metalation of 2-benzyloxy-1-bromo-3,5-difluorobenzene requires extreme precision. Using standard n-butyllithium (n-BuLi) would result in rapid lithium-halogen exchange at the C1-bromine, destroying the molecular scaffold. To prevent this, we employ Lithium tetramethylpiperidide (LiTMP) . LiTMP is a non-nucleophilic, sterically hindered strong base (pKa ~ 37). Its extreme steric bulk completely suppresses nucleophilic attack on the bromine or the benzyl ether [1].

  • Regioselectivity of Deprotonation: The intermediate has two available aromatic protons. The proton at C4 is flanked by two highly electronegative fluorine atoms (at C3 and C5). Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), synergistically acidifying the C4-H bond. Consequently, LiTMP metalates exclusively at C4 [2]. Subsequent electrophilic quench with triisopropyl borate and acidic hydrolysis yields the boronic acid at this exact position. Upon IUPAC renumbering for the final product, this yields the target 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Bromo-4,6-difluorophenol (Starting Material) B 2-Benzyloxy-1-bromo- 3,5-difluorobenzene A->B BnBr, K2CO3 DMF, 80 °C C Lithiated Intermediate (C4-Metalation) B->C LiTMP, THF -78 °C D 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid C->D 1. B(OiPr)3 2. HCl (aq)

Figure 1: Two-step scale-up synthetic workflow via Directed ortho-Metalation (DoM).

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 Reagent Stoichiometry (100 g Scale)
ReagentMW ( g/mol )Eq.AmountFunction
2-Bromo-4,6-difluorophenol208.991.00100.0 gStarting Material
Benzyl bromide (BnBr)171.041.2098.2 g (68.2 mL)Alkylating Agent
Potassium carbonate (K2CO3)138.212.00132.1 gBase
N,N-Dimethylformamide (DMF)73.09-500 mL (5 vol)Solvent
Table 2: Step 2 Reagent Stoichiometry (100 g Scale)
ReagentMW ( g/mol )Eq.AmountFunction
2-Benzyloxy-1-bromo-3,5-difluorobenzene299.111.00100.0 gIntermediate 1
2,2,6,6-Tetramethylpiperidine (TMP)141.251.1554.2 g (65.0 mL)Amine Precursor
n-Butyllithium (2.5 M in hexanes)64.061.10147.0 mLMetalating Agent
Triisopropyl borate (B(OiPr)3)188.081.5094.2 g (115.0 mL)Electrophile
Tetrahydrofuran (THF), Anhydrous72.11-1300 mL (13 vol)Solvent

Detailed Step-by-Step Protocols

Step 1: Synthesis of 2-Benzyloxy-1-bromo-3,5-difluorobenzene
  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 2-bromo-4,6-difluorophenol (100.0 g, 0.478 mol) and anhydrous DMF (500 mL) to the reactor. Stir to dissolve.

  • Base Addition: Add K2CO3 (132.1 g, 0.956 mol) in one portion. The suspension will become slightly viscous.

  • Alkylation: Dropwise add benzyl bromide (68.2 mL, 0.574 mol) over 30 minutes.

  • Heating: Heat the reaction mixture to an internal temperature of 80 °C and stir for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC until the starting phenol is completely consumed.

  • Workup: Cool the mixture to 20 °C. Quench by slowly adding 1.5 L of DI water. Extract the aqueous layer with Ethyl Acetate (3 × 500 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 300 mL) to remove residual DMF, followed by brine (300 mL).

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil (approx. 135 g, >95% yield), which may crystallize upon standing. Use directly in Step 2.

Step 2: Synthesis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Critical Parameter: Strict anhydrous conditions and cryogenic temperature control (≤ -70 °C) are mandatory to prevent benzyne formation or "halogen dance" isomerizations.

  • LiTMP Preparation:

    • Purge a dry 3 L jacketed reactor with Argon.

    • Charge anhydrous THF (1000 mL) and TMP (65.0 mL, 0.384 mol).

    • Cool the solution to -20 °C.

    • Dropwise add n-BuLi (147.0 mL, 2.5 M, 0.367 mol) over 30 minutes, maintaining the internal temperature below -10 °C. Stir for 30 minutes at -20 °C to ensure complete base formation.

  • Cryogenic Cooling: Cool the LiTMP solution to -78 °C using a dry ice/acetone bath or cryogenic chiller.

  • Substrate Addition:

    • In a separate dry flask, dissolve 2-benzyloxy-1-bromo-3,5-difluorobenzene (100.0 g, 0.334 mol) in anhydrous THF (300 mL).

    • Add this substrate solution dropwise to the LiTMP solution over 1 hour.

    • Self-Validation: Monitor the internal temperature strictly; do not allow it to exceed -70 °C during addition.

  • Metalation: Stir the resulting deep-colored solution at -78 °C for 1.5 hours.

  • Electrophilic Quench: Rapidly, but in a controlled manner, add triisopropyl borate (115.0 mL, 0.501 mol) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours.

  • Hydrolysis: Cool the mixture to 0 °C. Slowly add 2M aqueous HCl (approx. 400 mL) until the aqueous layer reaches pH 2-3. Stir vigorously for 1 hour to fully hydrolyze the borate ester.

  • Extraction & Purification:

    • Separate the layers and extract the aqueous phase with EtOAc (2 × 300 mL).

    • Wash the combined organics with brine, dry over Na2SO4, and concentrate to a crude solid.

    • Triturate the crude solid in cold heptane/dichloromethane (9:1) to remove TMP and unreacted starting material. Filter and dry under vacuum to afford the pure 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid as a white to off-white powder.

Analytical Characterization Expectations

  • 1H NMR (400 MHz, DMSO-d6): Expect a sharp singlet integrating to 2H around δ 8.3-8.5 ppm corresponding to the -B(OH)2 protons (exchanges with D2O). A singlet at δ 5.1-5.2 ppm (2H) for the benzylic -CH2- protons, and a multiplet at δ 7.3-7.5 ppm (5H) for the phenyl ring of the benzyl group. The central phenyl ring is fully substituted and will show no aromatic protons.

  • 19F NMR (376 MHz, DMSO-d6): Expect two distinct signals (doublets or multiplets depending on long-range coupling) representing the two inequivalent fluorine atoms at C2 and C6.

References

  • Hendrick, C. E., Bitting, K. J., Cho, S., & Wang, Q. "Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation." Journal of the American Chemical Society, 2017, 139(33), 11622–11628. URL: [Link]

  • Shi, H., Lu, Y., Weng, J., Bay, K. L., Chen, X., Tanaka, K., Verma, P., Houk, K. N., & Yu, J.-Q. "meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes." Angewandte Chemie International Edition, 2020, 59(33), 13831–13835. URL: [Link]

Application Notes & Protocols: Chan-Lam Coupling Reactions Involving 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3][4] Among the array of synthetic tools available, the Chan-Lam coupling reaction has emerged as a powerful and versatile method for constructing C-N and C-O bonds.[5][6] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols offers significant advantages, including mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[5][7][8] This contrasts with other methods like the Buchwald-Hartwig amination, which often requires expensive palladium catalysts and stringent anhydrous/anaerobic conditions.[8][9]

This guide provides an in-depth technical overview and detailed protocols for the application of the Chan-Lam coupling reaction with a specific, electronically complex substrate: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid . The unique substitution pattern of this arylboronic acid—featuring a bulky benzyloxy group, a bromine atom, and two electron-withdrawing fluorine atoms—presents both opportunities for intricate molecular design and challenges in optimizing reaction conditions. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel molecular entities.

The Reagent in Focus: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Structure and Properties:

  • CAS Number: 1451393-14-8

  • Molecular Formula: C13H10BBrF2O3[10]

  • Molecular Weight: 342.93 g/mol [10]

  • Appearance: Solid

The structure of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is characterized by a highly functionalized aromatic ring. The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which can influence the reactivity of the boronic acid. The bulky benzyloxy group at the 3-position and the bromine atom at the 4-position introduce significant steric hindrance and provide a handle for subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).

Strategic Considerations for Reactivity:

  • Electronic Effects: The electron-deficient nature of the aryl ring due to the fluorine substituents can impact the transmetalation step in the catalytic cycle. This may necessitate the use of more electron-rich coupling partners or carefully optimized reaction conditions to achieve high yields.

  • Steric Hindrance: The ortho-fluorine atoms and the adjacent benzyloxy group create a sterically demanding environment around the boronic acid moiety. This can hinder the approach of the nucleophile and the copper catalyst, potentially requiring higher temperatures, longer reaction times, or the use of specific ligands to facilitate the coupling.

  • Orthogonality: The presence of the bromo substituent allows for sequential, site-selective functionalization. A Chan-Lam coupling can be performed at the boronic acid position, leaving the C-Br bond intact for a subsequent palladium-catalyzed cross-coupling, enabling the rapid construction of complex molecular architectures.

Mechanistic Overview of the Chan-Lam Coupling

The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reactants, catalyst, and conditions employed.[8] However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The presence of an oxidant, often atmospheric oxygen, is crucial for the catalytic turnover.[5][7]

A proposed catalytic cycle involves the following key steps:

  • Ligand Exchange/Coordination: The N-H or O-H containing nucleophile coordinates to the Cu(II) salt.

  • Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center, forming a copper-aryl intermediate.

  • Oxidative Addition/Reductive Elimination: The copper-aryl-nucleophile intermediate can undergo reductive elimination to form the desired C-N or C-O bond and a Cu(0) species, which is then re-oxidized to Cu(II). Alternatively, a Cu(II) intermediate can be oxidized to a transient Cu(III) species, which then undergoes a more facile reductive elimination.[7][8]

chan_lam_mechanism CuII Cu(II) Catalyst Coordination Coordination with Nucleophile (R-XH) CuII->Coordination + R-XH Cu_Nucl Cu(II)-Nucleophile Complex Coordination->Cu_Nucl Transmetalation Transmetalation with Ar-B(OH)₂ Cu_Nucl->Transmetalation + ArB(OH)₂ Cu_Aryl_Nucl Cu(II)-Aryl-Nucleophile Intermediate Transmetalation->Cu_Aryl_Nucl Oxidation Oxidation (e.g., by O₂) Cu_Aryl_Nucl->Oxidation CuIII_Intermediate Cu(III) Intermediate Oxidation->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Product Product (Ar-XR) Reductive_Elimination->Product CuI Cu(I) Reductive_Elimination->CuI Reoxidation Reoxidation (by O₂) CuI->Reoxidation Reoxidation->CuII

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Chan-Lam coupling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid with various nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for N-Arylation of Amines

This protocol is suitable for the coupling of primary and secondary aliphatic or aromatic amines.

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)Equivalents
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid1451393-14-8342.93343 mg1.0
Amine Coupling PartnerVariesVaries1.2 mmol1.2
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.6318.2 mg0.1
Pyridine110-86-179.100.16 mL2.0
Dichloromethane (DCM)75-09-284.9310 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (343 mg, 1.0 mmol), the amine coupling partner (1.2 mmol), and copper(II) acetate (18.2 mg, 0.1 mmol).

  • Add dichloromethane (10 mL) to the flask.

  • Add pyridine (0.16 mL, 2.0 mmol) to the reaction mixture.

  • Leave the flask open to the air and stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M aqueous HCl (2 x 15 mL) to remove pyridine and excess amine.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

Causality and Insights:

  • Choice of Copper Source: Copper(II) acetate is a common, inexpensive, and effective catalyst for Chan-Lam couplings.[7] Other copper sources such as CuCl, Cu(OTf)₂, or copper complexes can also be employed and may offer advantages in specific cases.[11][12]

  • Base: Pyridine acts as both a base to deprotonate the amine nucleophile and as a ligand to stabilize the copper catalyst. Other bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[13][14] For less nucleophilic amines, a stronger base may be required.

  • Solvent: Dichloromethane is a good general solvent for Chan-Lam reactions. Other solvents such as methanol, ethanol, or toluene can also be effective and may influence the reaction rate and yield.[11][12]

  • Air Atmosphere: The reaction is typically run open to the atmosphere, as oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[5][7]

Protocol 2: O-Arylation of Phenols

This protocol is adapted for the coupling of phenols with the target boronic acid.

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)Equivalents
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid1451393-14-8342.93343 mg1.0
Phenol Coupling PartnerVariesVaries1.2 mmol1.2
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.6336.3 mg0.2
4Å Molecular Sieves--~500 mg-
Toluene108-88-392.1410 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (343 mg, 1.0 mmol), the phenol coupling partner (1.2 mmol), copper(II) acetate (36.3 mg, 0.2 mmol), and powdered 4Å molecular sieves (~500 mg).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the molecular sieves and copper salts. Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the desired aryl ether.

Causality and Insights:

  • Elevated Temperature: O-arylation of phenols often requires higher temperatures compared to N-arylation of amines due to the lower nucleophilicity of the hydroxyl group.

  • Molecular Sieves: The inclusion of molecular sieves helps to remove water from the reaction mixture, which can be beneficial for the formation of the diaryl ether product and prevent competing hydrolysis of the boronic acid.

  • Catalyst Loading: A slightly higher catalyst loading (20 mol%) is often employed for O-arylation to ensure efficient conversion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield - Low nucleophilicity of the coupling partner.- Steric hindrance.- Catalyst deactivation.- Increase reaction temperature.- Screen different bases (e.g., DBU, K₂CO₃).[12][13]- Use a ligand such as 1,10-phenanthroline or a bipyridine derivative.[9][12]- Increase catalyst loading.
Homocoupling of Boronic Acid - Reaction conditions favor the oxidative homocoupling of the boronic acid.- Add a coordinating solvent like methanol.- Use a milder base.- Ensure the nucleophile is present in a slight excess.
Incomplete Conversion - Insufficient reaction time.- Low reaction temperature.- Extend the reaction time.- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Protodeboronation Product - Presence of water and/or acid.- Ensure anhydrous conditions, especially for sensitive substrates.- Use a non-protic solvent.- Employ a non-acidic workup if possible.

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Boronic Acid, Nucleophile, and Cu(OAc)₂ solvent 2. Add Solvent (e.g., DCM or Toluene) reagents->solvent base 3. Add Base (if required) solvent->base stir 4. Stir at RT or Heat (Open to Air) base->stir monitor 5. Monitor by TLC/LC-MS stir->monitor quench 6. Quench and Extract monitor->quench dry 7. Dry and Concentrate quench->dry purify 8. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: General Experimental Workflow for Chan-Lam Coupling.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances. (2025). [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Catalysis. [Link]

  • Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. International Journal for Modern Trends in Science and Technology. (2026). [Link]

  • Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. [Link]

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. (2025). [Link]

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances. (2015). [Link]

  • Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. (2019). [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. PMC. (2026). [Link]

  • An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. PubMed. (2022). [Link]

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme. [Link]

  • Recent advances in Chan-Lam Coupling Reaction. ResearchGate. (2025). [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. (2023). [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. (2008). [Link]

  • 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid. Moshang Chemical. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. (2023). [Link]

  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. PMC. [Link]

Sources

Application Note: Late-Stage Fluorination of Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Drug Discovery and PET Radiotracer Synthesis

Executive Summary

The introduction of fluorine into late-stage drug candidates is a pivotal strategy in medicinal chemistry, capable of modulating pKa, blocking metabolic hot spots (CYP450), and enhancing membrane permeability. However, traditional fluorination methods (e.g., Balz-Schiemann) are too harsh for complex scaffolds.

This guide details transition-metal-mediated fluorination strategies for aryl and heteroaryl boronic acids. Unlike standard textbook reactions, this note focuses on the practical suppression of protodeboronation —the primary failure mode in these transformations—and provides optimized protocols using Copper and Silver mediation.

Strategic Value & Mechanistic Landscape

Why Boronic Acids?

Boronic acids are ubiquitous intermediates in drug discovery (Suzuki-Miyaura coupling). Utilizing them for late-stage fluorination allows for "divergent synthesis," where a single advanced intermediate can be diversified into both carbon-coupled analogs and fluorinated derivatives.

Mechanistic Pathways

Two primary metal-mediated pathways dominate the field. Understanding their distinct mechanisms is crucial for troubleshooting.

  • Copper-Mediated (Sanford/Gouverneur Type):

    • Mechanism: Proceeds via an oxidative cross-coupling. A Cu(I) species undergoes transmetallation with the boronic acid, followed by oxidation (often by air or a co-oxidant) to a high-valent Cu(III)-F species.[1] Reductive elimination yields the Ar-F bond.[1]

    • Utility: High functional group tolerance; applicable to 18F-radiochemistry.[2][3][4]

    • Risk: High sensitivity to moisture and competing protodeboronation pathways.

  • Silver-Mediated (Ritter Type):

    • Mechanism: Involves Ag(I) salts (e.g., AgOTf) and an electrophilic fluorine source (Selectfluor). The mechanism likely traverses a Ag(II) or Ag(III) manifold involving single-electron transfer (SET) processes.

    • Utility: Excellent for electron-rich arenes and complex heterocycles.

    • Risk: Cost of reagents and difficulty in purification (silver byproducts).

Decision Matrix: Selecting the Right Method

Use the following logic flow to select the optimal protocol for your substrate.

FluorinationDecisionTree Start Substrate Analysis: Functionalized Aryl Boronic Acid Heterocycle Is the substrate a Basic Heterocycle? (Pyridine, Imidazole) Start->Heterocycle ElectronRich Is the ring Electron-Rich? Heterocycle->ElectronRich No MethodAg Protocol C: Silver-Mediated (AgOTf + Selectfluor) Heterocycle->MethodAg Yes (Ag binds N) ProtoRisk Is the C-B bond labile (ortho-substituents)? ElectronRich->ProtoRisk Neutral/Poor ElectronRich->MethodAg Very Rich MethodCuStd Protocol A: Standard Cu-Mediated (Cu(OTf)2 + Pyridine) ProtoRisk->MethodCuStd Low Risk MethodCuOpt Protocol B: Stabilized Cu-Mediated (Cu(ONf)2 + t-BuOH) ProtoRisk->MethodCuOpt High Risk

Figure 1: Decision matrix for selecting fluorination conditions based on substrate electronics and steric environment.

Critical Application Note: Suppressing Protodeboronation

The Problem: The most common failure in boronic acid fluorination is protodeboronation , where the C-B bond is replaced by C-H rather than C-F. This is accelerated by:

  • Water: Promotes hydrolysis of the boronic acid.

  • Lewis Basic Ligands: Pyridine (common in Protocol A) can activate the boron toward protonolysis.

  • High Temperatures: Often required for the difficult reductive elimination step.

The Solution (The "Ligandless" Strategy): Recent advancements (2024) have identified that removing strong donor ligands and using bulky, non-coordinating anions suppresses this side reaction.

  • Copper Source: Switch from Cu(OTf)2 to Cu(ONf)2 (Copper(II) nonaflate). The nonaflate anion is less coordinating and stabilizes the metal center without promoting protonolysis.

  • Solvent: Switch from MeCN to t-BuOH . Tertiary alcohols facilitate the reaction via hydrogen bonding to fluoride (increasing its nucleophilicity) without acting as a proton source for deboronation.

Standardized Protocols

Protocol A: Standard Copper-Mediated (Sanford Conditions)

Best for: Simple aryl boronic acids, electron-deficient rings.

Reagents:

  • Substrate: Aryl boronic acid (1.0 equiv)

  • Catalyst: [Cu(OTf)2] (0.1 - 1.0 equiv depending on scale)

  • Fluoride Source: KF (3.0 equiv) or CsF

  • Ligand: Pyridine (5.0 equiv)

  • Oxidant: Air (balloon) or N-fluoropyridinium salts (if using Cu(I))

Procedure:

  • In a glovebox or dry environment, combine Cu(OTf)2 and KF in a vial.

  • Add the aryl boronic acid.

  • Add anhydrous MeOH/MeCN (1:1) and Pyridine.[2][5][6]

  • Seal the vial under an air atmosphere (oxygen is required for the Cu(I)→Cu(III) cycle if starting with Cu(I), or to maintain the cycle). Note: If using Cu(II) stoichiometrically, inert atmosphere is acceptable but air often improves yield.

  • Stir at 50 °C for 18 hours .

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/copper), brine, and dry over MgSO4.

Protocol B: Optimized "Low-Protodeboronation" (Cu-Nonaflate)

Best for: Labile substrates, ortho-substituted arenes, and PET precursor optimization.

Reagents:

  • Substrate: Aryl boronic acid (1.0 equiv)

  • Catalyst: Cu(ONf)2 (1.0 - 2.0 equiv)

  • Fluoride Source: KF (2.0 equiv) + 18-crown-6 (2.0 equiv)

  • Solvent: Anhydrous t-BuOH

Procedure:

  • Prepare a mixture of KF and 18-crown-6 in anhydrous MeOH, then evaporate to dryness (azeotropic drying with MeCN is recommended) to create "naked" fluoride.

  • Add Cu(ONf)2 and the boronic acid substrate to the dried fluoride residue.

  • Add anhydrous t-BuOH.

  • Stir at 60 °C for 30 minutes . (Note the significantly faster reaction time).

  • Workup: Filter through a short pad of silica eluting with Et2O.

Protocol C: Silver-Mediated (Ritter Conditions)

Best for: Complex heterocycles, late-stage functionalization of alkaloids.

Reagents:

  • Substrate: Aryl boronic acid (1.0 equiv)

  • Catalyst: AgOTf (2.0 equiv)[7]

  • Fluorine Source: Selectfluor (1.5 equiv)

  • Solvent: Acetone / Water (or pure Acetone for moisture-sensitive substrates)

Procedure:

  • Combine aryl boronic acid, AgOTf, and Selectfluor in a reaction vessel.

  • Add Acetone (and molecular sieves if strictly anhydrous conditions are needed).

  • Stir at 65 °C for 2-4 hours.

  • Workup: The reaction mixture will contain precipitated Ag salts. Filter through Celite.

  • Purification: Silica gel chromatography is essential to remove radical byproducts.

Mechanism Visualization (Copper Cycle)

Understanding the copper cycle helps in troubleshooting yield issues.

CopperCycle Step1 Transmetallation (Ar-B(OH)2 enters) Step2 Oxidation (Cu(I) -> Cu(III)) Step1->Step2 Air/Oxidant Step3 Ligand Exchange (F- binds) Step2->Step3 KF/CsF Step4 Reductive Elimination (Ar-F exits) Step3->Step4 Rate Limiting Step4->Step1 Regeneration Center Cu Species Center->Step1 Start

Figure 2: Simplified catalytic cycle for Copper-mediated fluorination. Note that reductive elimination (Step 4) is often rate-limiting and temperature-dependent.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Product is Ar-H (Protodeboronation) Solvent is "wet" or reaction temp too high.Switch to Protocol B (t-BuOH/Cu(ONf)2). Add 3Å Molecular Sieves. Lower temp to 45°C.
Low Conversion (<10%) Fluoride source is not soluble/active.Ensure KF/18-crown-6 is azeotropically dried. Switch to CsF.
Reaction turns black/precipitate immediately Catalyst decomposition (Cu disproportionation).Ensure reaction is under correct atmosphere (Air for Protocol A). Check ligand stoichiometry.
Substrate is a pyridine/amine Catalyst poisoning (N binds to metal).Use Protocol C (Silver). Silver tolerates N-heterocycles better than Copper.
Separation Difficulties Boronic acid co-elutes with product.Treat crude mixture with aqueous NaHCO3/H2O2 to convert unreacted boronic acid to phenol, which is easily separated.

References

  • Sanford, M. S., et al. (2013).[4][8] Copper-Mediated Fluorination of Arylboronate Esters.[1][8] Journal of the American Chemical Society.[3][7][9][10][11][12][13] Link

  • Furuya, T., & Ritter, T. (2009).[14] Fluorination of Boronic Acids Mediated by Silver(I) Triflate.[9][14] Organic Letters.[9][14] Link

  • Banka, V. K., et al. (2024).[4] Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids: A Mechanistically Guided Approach. Chemistry - A European Journal.[2] Link

  • Gouverneur, V., et al. (2012). Late-Stage Fluorination: New Strategies for Drug Discovery.[15] Science. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5][10] Nature. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation in 2,6-Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, electron-deficient boronic acids. 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a synthetically valuable building block, but its 2,6-difluoro substitution pattern makes it notoriously susceptible to protodeboronation —the premature cleavage of the carbon-boron bond.

This guide provides mechanistic diagnostics, strategic interventions, and a self-validating protocol to ensure your cross-coupling experiments succeed.

Module 1: Mechanistic Diagnostics (FAQs)

Q1: Why does 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid degrade so rapidly in standard Suzuki-Miyaura conditions? The instability is fundamentally driven by the two highly electron-withdrawing fluorine atoms positioned ortho to the boronic acid moiety. In the basic aqueous media typically required for Suzuki couplings, the boronic acid rapidly establishes a pre-equilibrium with hydroxide ions to form a tetrahedral boronate anion,


.

For 2,6-difluorophenylboronic acids, the inductive effect of the fluorines makes the boron center extremely electrophilic, driving this equilibrium forward. More critically, these fluorines stabilize the developing carbanion-like charge at the ipso-carbon during the rate-limiting C-B bond cleavage step . This results in a water-mediated unimolecular decomposition that easily outpaces traditional transmetalation .

Mechanism BA 3-OBn-4-Br-2,6-diF-Phenylboronic Acid (Trigonal Planar) Boronate Tetrahedral Boronate Anion [ArB(OH)3]⁻ BA->Boronate Fast OH⁻ attack Base Aqueous Base (OH⁻) Pre-equilibrium Base->Boronate TS Transition State (C-B Cleavage / Ipso-Protonation) Boronate->TS Rate-Limiting Water Mediated Product Protodeboronated Arene (3-OBn-4-Br-1,3-diF-Benzene) TS->Product Loss of B(OH)3

Base-catalyzed protodeboronation pathway of 2,6-difluorophenylboronic acids.

Q2: Should I convert this substrate to a pinacol ester (BPin) to protect it from degradation? Counterintuitively, esterification does not guarantee stability for highly electron-deficient polyfluoroaryl systems. Recent kinetic studies reveal that the phenomenological stability of boronic esters in basic aqueous-organic conditions is highly nuanced [[1]]([Link]). Hydrolysis of the ester back to the free boronic acid can be a dominant component of the overall degradation process, and certain six-membered ring esters can undergo protodeboronation even faster than the parent acid . If masking is required, converting the substrate to a MIDA boronate or a trifluoroborate salt for controlled "slow release" is a much more robust strategy [[2]]([Link]).

Q3: How do I select the right catalyst to outcompete this background degradation? Cross-coupling unstable boronic acids is a kinetic race: the rate of transmetalation must exceed the rate of protodeboronation. Traditional catalysts like


 require elevated temperatures (e.g., 80 °C) and long reaction times, which disproportionately accelerate the degradation of 2,6-difluorophenylboronic acids .

To win this race, you must use highly active precatalysts—such as Buchwald's XPhos Pd G3 or G4 —that rapidly generate the active Pd(0) species at room temperature . Cautionary Note: Ensure your aryl halide coupling partner is present before activating the catalyst. Recent high-throughput studies demonstrate that bulky phosphine ligands (like those in benchmark catalysts) can paradoxically accelerate palladium-catalyzed protodeboronation if the catalytic cycle is stalled waiting for an oxidative addition partner .

Module 2: Quantitative Strategy & Data Presentation

To illustrate the causality of these strategic choices, consider the kinetic competition data summarized below. The data reflects the behavior of highly unstable polyfluorophenylboronic acids under various catalytic regimes.

Table 1: Kinetic Competition and Yield Optimization for Polyfluorophenylboronic Acids

Reaction StrategyCatalyst SystemBase & Solvent SystemTemp (°C)TimeExpected Outcome / Yield
Standard Heating

(5 mol%)

(aq) / Toluene
8012 h< 10% (Complete degradation)
Anhydrous Base

/ SPhos
CsF (anhydrous) / Toluene8012 h~ 40-50% (Sluggish transmetalation)
Slow Release

(5 mol%)

(aq) / Dioxane
608 h~ 60% (Requires MIDA boronate)
Rapid Activation XPhos Pd G3 (2 mol%)0.5 M

(aq) / THF
2530 min> 90% (Transmetalation wins)
Module 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By controlling the order of addition and utilizing a biphasic solvent system, we minimize the residence time of the vulnerable boronate anion.

Workflow Prep 1. Reagent Assembly (Strict Stoichiometry) Degas 2. Solvent Degassing (Prevent Oxidation) Prep->Degas Mix 3. Biphasic Setup (THF / 0.5M K3PO4) Degas->Mix React 4. Rapid Transmetalation (XPhos Pd G3, RT, <30 min) Mix->React Validate 5. Validation Checkpoint (LCMS for Proto-Arene) React->Validate

Optimized workflow for Suzuki-Miyaura coupling of unstable polyfluorophenylboronic acids.

Step-by-Step Methodology: Rapid Room-Temperature Suzuki Coupling

Step 1: Reagent Assembly & Stoichiometry

  • Action: Weigh out the aryl halide (1.0 equiv) and 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (1.5 equiv) into a reaction vial.

  • Causality: The 0.5 equiv excess of the boronic acid mathematically buffers against the unavoidable, minor background protodeboronation that occurs even under optimized conditions.

Step 2: Degassing (Critical for Stability)

  • Action: Add THF (2 mL/mmol) to the vial. Sparge the solution with Argon for 10 minutes. Separately, sparge a 0.5 M aqueous solution of

    
     for 10 minutes.
    
  • Causality: Oxygen must be excluded not only to protect the Pd(0) catalyst but also to prevent oxidative deboronation, a competing degradation pathway that yields phenols and boric acid .

Step 3: Biphasic Mixing

  • Action: Add the degassed 0.5 M aqueous

    
     (4 mL/mmol) to the THF solution.
    
  • Causality: A biphasic THF/water system restricts the effective concentration of hydroxide/phosphate in the organic layer, slowing the rate of boronate formation while still providing enough base at the interface to facilitate transmetalation .

Step 4: Catalyst Addition & Rapid Reaction

  • Action: Add XPhos Pd G3 precatalyst (2 to 5 mol%) to the biphasic mixture in one portion. Seal the vial and stir vigorously at room temperature (25 °C) for 30 minutes.

  • Causality: Adding the precatalyst last ensures that the highly active Pd(0) species is generated in the presence of both coupling partners, preventing the bulky phosphine ligand from catalyzing the protodeboronation of the boronic acid in a stalled cycle [[3]]([Link]).

Step 5: Quench and Validation Checkpoint

  • Action: After 30 minutes, immediately quench the reaction by diluting with ethyl acetate and water. Analyze the organic layer via LCMS.

  • Self-Validation Logic:

    • Success: Disappearance of the aryl halide mass; presence of the cross-coupled product.

    • Failure Mode A (High Proto-Arene): If LCMS shows a massive peak for 3-benzyloxy-4-bromo-1,3-difluorobenzene (the protodeboronated byproduct), your transmetalation was too slow. Verify catalyst integrity and ensure vigorous biphasic stirring.

    • Failure Mode B (Unreacted Starting Materials): If both the boronic acid and aryl halide remain, the precatalyst failed to activate. Check the pH of your base and ensure strict anaerobic conditions.

References

1.[4] Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[3] Kinzhalov, M. A., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025. URL:[Link] 3.[1] Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2022. URL:[Link] 4.[5] Sidik, M. R. S., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." ResearchGate, 2014. URL:[Link] 5.[2] Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010. URL:[Link] 6.[6] Lloyd-Jones, G. C. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022. URL:[Link] 7.[7] Lloyd-Jones, G. C. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022. URL:[Link]

Sources

Optimizing yields in Suzuki coupling of sterically hindered fluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sterically Hindered Fluorophenylboronic Acids

Status: Operational Operator: Senior Application Scientist, Catalysis Division Ticket ID: SZ-F-STERIC-001

Executive Summary: The "Impossible" Triangle

Welcome to the support center. If you are here, you are likely facing the classic dilemma of coupling ortho-fluorinated, sterically hindered boronic acids .

You are fighting three opposing forces:

  • Steric Hindrance: Requires high energy (heat) to force the substrates together.

  • Electronic Instability: The fluorine atoms make the C-B bond hyper-labile, leading to protodeboronation (hydrolysis) if heated or exposed to base for too long.

  • Catalyst Deactivation: Bulky substrates slow down transmetallation, leaving the catalyst vulnerable to decomposition.

The Solution: You cannot "force" this reaction with heat. You must use hyper-active pre-catalysts that work at low temperatures and kinetic control to favor coupling over decomposition.

The Mechanism of Failure (Know Your Enemy)

Before optimizing, you must understand how your reagent dies. Fluorinated boronic acids do not just "hydrolyze"; they undergo a base-catalyzed decomposition that competes with the Suzuki cycle.

Visualizing the Competitive Pathways

The following diagram illustrates the race between the productive Suzuki cycle (Green) and the destructive Protodeboronation (Red).

Suzuki_Competition BoronicAcid Ar-B(OH)2 (Fluorinated) AteComplex [Ar-B(OH)3]- ('Ate' Complex) BoronicAcid->AteComplex Rapid Equilibrium Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Rate Limiting Step) AteComplex->Transmetallation Path A: Productive (Needs Active Cat) Decomp Ar-H + B(OH)3 (Protodeboronation) AteComplex->Decomp Path B: Destructive (Accelerated by F & Heat) Pd_II L-Pd(II)-Ar-X (Oxidative Addn Complex) Pd_II->Transmetallation Product Ar-Ar' (Coupled Product) Transmetallation->Product Reductive Elim

Caption: The "Ate" complex is the fork in the road. Ortho-fluorine stabilizes the negative charge, accelerating Path B. We must make Path A faster.

Critical Factor Optimization (The "Big Three")
A. The Catalyst: Pre-catalysts are Mandatory

Do not use Pd(PPh3)4 or in-situ generated catalysts. They require heating to activate, during which your boronic acid will decompose. You need Pre-catalysts that generate the active L-Pd(0) species instantly at room temperature.

Catalyst ClassRecommendationWhy?
Buchwald G3/G4 XPhos Pd G4 or RuPhos Pd G4 XPhos is the gold standard for fluorinated acids. It is bulky enough to facilitate reductive elimination but electron-rich enough to speed up oxidative addition.
Pd-PEPPSI Pd-PEPPSI-IPr or -IPent Excellent for extreme sterics. The NHC ligand is tightly bound, preventing catalyst death during the slow transmetallation step.
B. The Base: The "Water Paradox"

Water is required for the Suzuki mechanism (to form the 'ate' complex), but water + base = proton source for decomposition.

  • Standard: K3PO4 (mild, buffers pH).

  • Anhydrous Option: If your substrate decomposes in <10 mins, switch to CsF in anhydrous solvent (Dioxane/Toluene). The fluoride activates the boron without generating high concentrations of hydroxide.

C. The Technique: Concentration Control

If the reaction is slow due to sterics, but decomposition is fast, you must keep the concentration of the boronic acid low relative to the catalyst.

  • Method: Slow addition (syringe pump) of the boronic acid over 1-2 hours.

Troubleshooting Guide (Q&A)

Q1: My boronic acid disappears, but I only get <10% product. Where did it go? Diagnosis: Rapid Protodeboronation. The Fix:

  • Lower temperature to RT or 40°C .

  • Switch to XPhos Pd G4 (activates at RT).

  • Increase Boronic Acid equivalents (1.5 -> 2.5 equiv).

  • Protocol Check: Are you mixing the boronic acid and base before adding the catalyst? Stop. Add the base last to start the "clock" only when the catalyst is ready.

Q2: I see the "Homocoupling" product (Ar-Ar) of my boronic acid. Diagnosis: Oxidative Homocoupling. This happens when transmetallation is slow (due to sterics) and oxygen is present. The Fix:

  • Degas rigorously. Sparging with Argon is not enough. Use freeze-pump-thaw or rigorous active sparging for 15 mins.

  • Switch solvent to degassed n-Butanol or Toluene/Water (10:1) .

  • Use a Pd-PEPPSI catalyst which is less prone to promoting homocoupling.

Q3: The reaction stalls at 50% conversion. Diagnosis: Catalyst death. The bulky substrates are trapping the Pd in an inactive state. The Fix:

  • Do not add more catalyst at the start. Add a second portion of catalyst after 4 hours.

  • Switch to Pd-PEPPSI-IPent , which is sterically designed to remain stable for longer periods.

Experimental Protocols
Protocol A: The "Blitz" Method (For Unstable Acids)

Best for: 2,6-difluorophenylboronic acid and similar hyper-labile substrates.

  • Setup: Oven-dried vial with a septum.

  • Solids: Add Aryl Halide (1.0 equiv), XPhos Pd G4 (2-3 mol%), and Boronic Acid (1.5 equiv).

  • Solvent: Add THF (degassed).

  • Activation: Add 0.5 M K3PO4 (degassed, 2.0 equiv) via syringe.

  • Reaction: Stir vigorously at Room Temperature .

    • Note: If no reaction after 1 hr, warm to 40°C. Do not exceed 50°C.

  • Workup: Quench with water immediately upon completion to stop base-mediated decomposition of remaining starting material (if recovery is needed).

Protocol B: The Anhydrous "Slow-Release" Method

Best for: Substrates that decompose instantly in water.

  • Setup: Flame-dried Schlenk flask under Argon.

  • Reagents: Aryl Halide (1.0 equiv), Pd-PEPPSI-IPr (2 mol%), CsF (2.5 equiv).

  • Solvent: Anhydrous Dioxane.

  • Addition: Dissolve the Boronic Acid (2.0 equiv) in Dioxane in a separate syringe.

  • Execution: Heat the flask to 60°C. Add the Boronic Acid solution dropwise over 2 hours using a syringe pump.

    • Mechanism:[1][2][3][4][5][6][7][8][9] This keeps the "ate" complex concentration low, forcing it to enter the catalytic cycle rather than decomposing.

Decision Logic for Optimization

Use this flow to determine your starting point.

Optimization_Flow Start Start: Steric + Fluoro Substrate StabilityCheck Check Stability: Stir Acid + Base in solvent for 30 mins. Analyze by LCMS. Start->StabilityCheck Stable Stable (>90% remain) StabilityCheck->Stable Stable Unstable Unstable (<50% remain) StabilityCheck->Unstable Decomposes StdCond Standard Condition: Pd(dppf)Cl2 or SPhos K3PO4 / Dioxane / H2O 80°C Stable->StdCond UnstablePath Is it 2,6-difluoro substituted? Unstable->UnstablePath Extreme Yes (Extreme Instability) UnstablePath->Extreme Moderate No (Moderate Instability) UnstablePath->Moderate MethodB Method B (Slow Add): Pd-PEPPSI-IPr Anhydrous CsF Syringe Pump Addition Extreme->MethodB MethodA Method A (Blitz): XPhos Pd G4 THF/K3PO4 Room Temp Moderate->MethodA

Caption: Optimization flowchart based on substrate stability testing.

References
  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.
  • Use of Pre-catalysts (XPhos Pd G3/G4)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
  • Pd-PEPPSI for Sterically Hindered Couplings

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst."[10][11] Chemistry - A European Journal.

  • Anhydrous Fluoride Conditions (CsF)

    • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry.

Sources

Technical Support Center: Purification & Handling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized organoboranes like 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid presents unique chromatographic and stability challenges. The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid significantly lowers its pKa, while simultaneously activating the ipso-carbon toward base-catalyzed protodeboronation[1][2]. Furthermore, like all boronic acids, it exists in a dynamic equilibrium with its cyclic anhydride (boroxine), leading to severe streaking on standard silica gel[3][4].

This guide provides field-proven, self-validating protocols to isolate highly pure material without compromising structural integrity.

Table 1: Physicochemical Profile & Purification Implications
PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 1451393-14-8N/A
Molecular Weight 342.93 g/mol Monitor mass recovery carefully due to boroxine formation (loss of H₂O).
Electronic Nature Highly electron-deficient (2,6-F₂)Lowers pKa; increases target binding affinity but makes the C-B bond highly labile in strong base.
Stability Sensitive to strong base & high heatStandard NaOH acid/base extractions will cause rapid protodeboronation[2].
Lipophilicity High (Benzyloxy + Bromo groups)Soluble in standard organic solvents; ideal for DEA adduct precipitation from non-polar media.
Purification Strategy Workflow

PurificationWorkflow Start Crude 3-Benzyloxy-4-bromo- 2,6-difluorophenylboronic acid Decision Primary Impurity Type? Start->Decision DEA Diethanolamine (DEA) Adduct Derivatization Decision->DEA Non-boronic / Polar Silica Modified Silica Gel Chromatography (1% AcOH) Decision->Silica Structurally Similar DEA_Cryst Crystallize & Filter Zwitterionic Complex DEA->DEA_Cryst Silica_Elute Elute with Hexane/EtOAc + 1% AcOH Silica->Silica_Elute DEA_Hydro Biphasic Hydrolysis (Sat. B(OH)3 / EtOAc) DEA_Cryst->DEA_Hydro Pure Pure Boronic Acid DEA_Hydro->Pure Silica_Evap Evaporate at <40°C to prevent degradation Silica_Elute->Silica_Evap Silica_Evap->Pure

Decision matrix and workflow for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid purification.

Troubleshooting FAQs

Q1: I attempted a standard acid/base extraction (NaOH, then HCl) to purify the boronic acid, but my product disappeared. What happened? Expert Answer: You experienced base-catalyzed protodeboronation. The 2,6-difluoro substitution makes the ipso-carbon highly electrophilic. When exposed to strong aqueous bases like NaOH, the boronic acid forms a boronate intermediate that rapidly collapses, cleaving the C-B bond to yield 1-benzyloxy-2-bromo-3,5-difluorobenzene[1][2]. Causality & Fix: Never use strong hydroxide bases for electron-deficient boronic acids. If you must use an extraction method, rely on the Diethanolamine (DEA) adduct method (see Protocol 1), which operates under mild, non-destructive conditions[3][4].

Q2: My product is streaking severely on normal-phase silica gel, and eluting over 15 fractions. How can I focus the band? Expert Answer: Boronic acids dynamically dehydrate on the column to form trimeric boroxines, and their free hydroxyl groups hydrogen-bond strongly with the silanol groups of the stationary phase[4]. Causality & Fix: You must suppress the ionization and hydrogen bonding. Add 1% to 2% glacial acetic acid (AcOH) to your eluent system (e.g., Hexanes/EtOAc + 1% AcOH). The acid modifier protonates the silanol sites and keeps the boronic acid in a single, fast-moving state[5].

Q3: ¹H-NMR analysis of my purified solid shows a complex, messy aromatic region despite a single spot on TLC. Is it impure? Expert Answer: Not necessarily. In anhydrous NMR solvents (like CDCl₃ or dry DMSO-d₆), the compound exists as a statistical mixture of the free monomeric boronic acid and its cyclic boroxine anhydride. Because the electronic environment of the aromatic ring changes depending on the boron's coordination state, you will see multiple overlapping peaks. Causality & Fix: Add 1-2 drops of D₂O to your NMR tube and shake well. The excess water will quantitatively hydrolyze the boroxine back to the monomeric boronic acid, collapsing the complex multiplets into a single, clean set of aromatic signals.

Validated Experimental Protocols
Protocol 1: Diethanolamine (DEA) Adduct Derivatization (Recommended)

This method exploits the formation of a highly crystalline, zwitterionic boronate complex. It is a self-validating system: only intact boronic acids will form the precipitate, leaving debrominated or protodeboronated impurities in the mother liquor[3][4].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid in a minimal amount of dry diethyl ether or ethyl acetate (approx. 10 mL/g).

  • Precipitation: Add 1.05 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature. A dense white precipitate (the DEA adduct) should form within 15-30 minutes. Self-Validation Check: If no precipitate forms, your solvent is too polar or the starting material has already protodeboronated.

  • Isolation: Filter the precipitate through a sintered glass funnel and wash thoroughly with cold hexanes to remove lipophilic impurities.

  • Hydrolysis (Deprotection): Suspend the solid adduct in ethyl acetate (20 mL/g). Add an equal volume of saturated aqueous boric acid (or mild 1M HCl if boric acid is insufficient). Stir vigorously for 2 hours. The boric acid acts as a competitive sink for the DEA.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath temperature below 40 °C to prevent thermal degradation[4].

Protocol 2: Modified Normal-Phase Silica Gel Chromatography

Use this when derivatization is not feasible, or when separating structurally analogous boronic acid impurities.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack the silica gel using Hexanes containing 1% glacial acetic acid (AcOH).

  • Loading: Dissolve the crude mixture in a minimal amount of CH₂Cl₂. Do not use methanol, as it will form methyl boronate esters.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate, maintaining 1% AcOH throughout the entire run[5].

  • Fraction Analysis: Spot fractions on TLC and visualize using UV (254 nm) or an iodine chamber. The product will appear as a tight, non-streaking spot.

  • Concentration: Pool the product-containing fractions. To remove residual acetic acid, co-evaporate with toluene (3 x 10 mL) on the rotary evaporator at a maximum bath temperature of 35 °C.

References[6] "How to purify boronic acids/boronate esters?", ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt0wjVVAkYNj9Yzv4rpZZqmLNlf05wCW6MU7_VenAduZnsHLg2j4dL5hEBmklcUNIwrXFgHKzavjP7tQRyec63pXAmtyQJLWT8ArT9WSIL1IPB1N-Mtam3zC6IUME-XJYU0m3Xrl1c_CHsXfuZxtaxqLBqQTEoWeICsakUySR9OGWzRcnMzU0D][5] "3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid | 1451393-14-8", Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSHSDCHqYg-TGb4QfNrwLMLNYziZTzZQRi49yyic1-bbmEhVIO6kYvzk2GY6aQi1ugEzN8EhSM8EMpL5RdWhS_HA_R3PKnA-883N9-r9DpEYKpVdpdcW75NBuXb8R25ODaKeYoEdwMI_6xHiuD4ZS1txA1BLWX0ADQg==][3] "HELP: Purifying boronic acids sucks", r/OrganicChemistry - Reddit. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoW3Qik_cAGIF6nDLOBCxqzEcLwPfEvEEixuuHWuWodRzYI625vILGcBsy9_55dCmofa1O0bRpjq8FJILVR5_YiiFE5SOnax6iuY09_JWoVdmKQVCsFWUJ0Zw8t3KCSqjsF_9pQOogbfo0ntUg8vt3SMsyBsbvokgs8Aub4fxLDB1mTmBIFMfQwue2SHYyxlBSsYJ4awm_i3o=][1] "Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds", ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc2JtDQmB8mH6R032_xi0p-n1nv4dVfZplyIQHmIyvRh71Ym9t0LXX8hyX8E0XXJG-t1CQ4h7D-6KIuCz7hqDvmAJ84C-nYIarlSAU3qf9ij1i9T8iYarvBPAclO4mse5kcw-Fap4JBxFz0AWXYvKYE5OjKqsSGDyd0O4Vhg8_wkX_sgvfV9W7GXEbqwsBSdiH9E1UIjaEwKoBe4RdqxRav_1NxqS5s5woBpcFVERCaVgByjm1IUgpEMBID0JKaIFA0z6367v7So4x1eH-Fo9MKEM4jKlCjvllClqQg-N1Vx4WPvcmqPfIl5afAXfCWqrQsuT7BEUle9v8gYx-FmVwW5NcewQebY=][4] "Challenging purification of organoboronic acids", Chemistry Stack Exchange. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx8NwJMNO-ZLAN5RKJ603whXYXve6qNKRkVfWwbgizWgTjB5YtM7MZBPqzQQMJ3Sk54EFxol5JpTDCKKyscvdzer-pqUGmhJrWgPjEJYh5GO7K3FbuFSyhAJJ5ZqrqJmg6XLUGI1uXsoWOL_l6Btwb0QeYbth_JDmbXZenb80tuxEeWAZsJJJsULr2Af_nA_ZYMcYZOQUo_2Mxs3mLeGo=][2] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids", Organic Letters - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPODtGRPnDTcPZbVw-EWexINFmbWDYA7vdHdFRvG66kDIkLdtMt0EqOE_wZ0PdsbMLgiHHsah5SHSanfj_oSip60gWvNUesE2Vey_Lfq2gZqH375j-2Z8uGy5qqkjAu0FbSgPfcYTZBadJnIMn05g=]

Sources

Storage conditions to prevent degradation of 2,6-difluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Difluorophenylboronic Acid Stability & Handling

Part 1: The Core Directive (The "Why")

As researchers, we often treat boronic acids as robust bench-stable reagents. However, 2,6-difluorophenylboronic acid (2,6-DFPBA) presents a unique stability profile driven by the specific electronic and steric effects of the ortho-fluorine substituents.

Unlike simple phenylboronic acid, the two fluorine atoms at the 2,6-positions exert a strong electron-withdrawing inductive effect (-I), significantly increasing the Lewis acidity of the boron center. This makes the compound:

  • Hyper-susceptible to Protodeboronation: The C-B bond is weakened, particularly under basic conditions or in the presence of moisture, leading to irreversible cleavage yielding 1,3-difluorobenzene.

  • Prone to Boroxine Equilibrium Shifts: The compound readily dehydrates to form the cyclic trimer (boroxine), often resulting in a physical state change from a free-flowing powder to a "sticky gum."

This guide provides the protocols necessary to distinguish between reversible physical changes and irreversible chemical degradation.

Part 2: Critical Storage Parameters

To maintain >98% purity, strict adherence to the following storage matrix is required.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Low temperature kinetically inhibits the rate of C-B bond cleavage (protodeboronation). While -20°C is acceptable, 4°C is sufficient for active use.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture absorption. Water acts as a catalyst for protodeboronation and shifts the acid/boroxine equilibrium.
Container Amber Glass + Desiccant Amber glass prevents photo-initiated oxidation (though less critical than moisture). A desiccator is non-negotiable to maintain the "dry" equilibrium state.
Handling Cold-Warm Cycle CRITICAL: Allow the bottle to equilibrate to room temperature before opening. Opening a cold bottle introduces condensation, immediately initiating degradation.

Part 3: Degradation Dynamics (Visualization)

Understanding the difference between reversible dehydration and irreversible destruction is key to saving your sample.

DegradationPathways Acid 2,6-Difluorophenylboronic Acid (Monomer) (Active Reagent) Boroxine Boroxine (Cyclic Trimer) (Reversible 'Sticky' State) Acid->Boroxine Dehydration (Heat/Vacuum/Dry Air) Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion Base/pH > 8 Boroxine->Acid Hydrolysis (Ambient Moisture) Anion->Acid Acidify Arene 1,3-Difluorobenzene (Dead Product) Anion->Arene Protodeboronation (Irreversible C-B Cleavage) Accelerated by ortho-F

Figure 1: The dual-pathway stability map. The yellow path (Boroxine) is reversible and often acceptable. The red path (Arene) represents permanent sample loss.

Part 4: Troubleshooting & FAQs

Scenario 1: Physical State Change

Q: My 2,6-DFPBA has turned from a white powder into a sticky, off-white gum. Is it ruined?

A: Likely No . This is the most common issue. The "gum" is typically a mixture of the boronic acid and its dehydrated boroxine trimer.

  • Mechanism: The ortho-fluorines create a crystal lattice that is easily disrupted by partial dehydration. The mixture of monomer and trimer depresses the melting point, creating a semi-solid gum.

  • Action:

    • Test: Run a crude NMR in DMSO-d6 with a drop of D2O. The D2O will hydrolyze the boroxine back to the acid in the tube. If the spectra shows pure 2,6-DFPBA, the gum is chemically pure.

    • Use: You can use the gum directly in reactions; the boroxine will hydrolyze in situ under standard Suzuki/Buchwald conditions.

    • Recover: If a powder is required for weighing, recrystallize from hot water/ethanol or place under high vacuum (though vacuum may drive further boroxine formation, it can dry the surface).

Scenario 2: Loss of Reactivity

Q: My cross-coupling yields have dropped significantly. How do I confirm if the reagent is dead?

A: Check for Protodeboronation .[1] Unlike the boroxine issue, this is silent but deadly. The C-B bond cleaves, leaving you with 1,3-difluorobenzene, which is unreactive in cross-coupling.

  • Diagnostic (19F NMR): This is the gold standard.

    • 2,6-DFPBA (Acid): typically ~ -109 ppm (depending on solvent).

    • 1,3-Difluorobenzene (Impurity): ~ -110 to -115 ppm (distinct shift).

    • Protocol: Dissolve 10 mg in DMSO-d6. If you see a new signal upfield/downfield from the main peak, integrate it. >5% Arene indicates significant degradation.

Scenario 3: Purification

Q: I have a degraded sample (80% pure). Can I purify it?

A: Yes, but avoid silica gel chromatography . Boronic acids streak on silica and interact with surface hydroxyls, causing further decomposition.

  • Method A: Recrystallization (Scalable)

    • Dissolve in minimum hot water (approx. 90°C).

    • Allow to cool slowly to 4°C.

    • The boronic acid crystallizes; the deboronated arene (oil) usually remains in the supernatant or separates.

  • Method B: DEA Adduct (High Purity)

    • React the impure acid with Diethanolamine (DEA) in ether/THF.

    • The DEA-boronate adduct precipitates as a stable solid (impurities stay in solution).

    • Filter and wash the solid.

    • Release: Hydrolyze the adduct with dilute aqueous HCl and extract with Ethyl Acetate to recover pure boronic acid.

Part 5: Experimental Validation Protocols

Protocol 1: Rapid Purity Check (Mannitol Titration)

Use this when NMR is unavailable to determine active Boron content.

  • Principle: Boronic acids form a complex with D-mannitol, releasing one proton (H+) per boron atom, which turns the solution acidic.

  • Step-by-Step:

    • Dissolve ~100 mg of 2,6-DFPBA (accurately weighed) in 10 mL neutral methanol.

    • Add 1 g of D-Mannitol.

    • Add 3 drops of Phenolphthalein indicator.

    • Titrate with standardized 0.1 N NaOH until a persistent pink color appears.

  • Calculation:

    
    
    
Protocol 2: 19F NMR Assessment
  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent aggregation).

  • Standard: Use Trifluorotoluene (internal standard) if quantitative mass balance is needed.

  • Observation:

    • Sharp singlet/multiplet at expected shift = Good .

    • Broadening = Boroxine exchange (Add D2O to sharpen).

    • New distinct peaks = Protodeboronation (Discard if >10%).

References

  • Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Link

  • Noonan, G. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Link

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference on Boroxine Equilibrium).

  • Sigma-Aldrich. (n.d.). 2,6-Difluorophenylboronic acid Product Specification & Safety Data Sheet. Link

  • Combi-Blocks. (2023). Safety Data Sheet: 2,6-Difluorophenylboronic acid. Link

Sources

Overcoming catalyst poisoning in reactions with brominated boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning & Instability in Brominated Boronic Acid Reactions

Role: Senior Application Scientist Status: Online Ticket ID: SUZUKI-BR-BOH-001

Introduction

Welcome to the Catalysis Tech Support Hub. You are likely here because your cross-coupling reaction involving a brominated boronic acid (e.g., 2-bromo-phenylboronic acid or similar derivatives) has failed.

These substrates present a "double-edged sword" in Palladium-catalyzed cross-coupling:

  • The Chemoselectivity Trap: The molecule contains both a nucleophile (Boron) and an electrophile (Bromine), creating a high risk of oligomerization/polymerization (self-coupling) rather than the desired cross-coupling.

  • Catalyst Poisoning: The release of free bromide ions (

    
    ) or the coordination of decomposition byproducts can deactivate the active 
    
    
    
    species.
  • Protodeboronation: Often mistaken for catalyst death, the boronic acid simply hydrolyzes before it can react, destroying reaction stoichiometry.

This guide provides the diagnostic tools and protocols to distinguish between these failures and solve them.

Module 1: Diagnostic Decision Tree

Use this flowchart to identify the specific failure mode of your reaction.

DiagnosticTree Start Reaction Stalled / Low Yield CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC Result1 Starting Material (Ar-Br) Remains Boronic Acid Gone CheckTLC->Result1 Case A Result2 Complex Mixture / Oligomers (Multiple spots/peaks) CheckTLC->Result2 Case B Result3 No Conversion Catalyst Precipitated (Pd Black) CheckTLC->Result3 Case C Diag1 Diagnosis: Protodeboronation (Hydrolysis of C-B bond) Result1->Diag1 Diag2 Diagnosis: Polymerization (Suzuki Polycondensation) Result2->Diag2 Diag3 Diagnosis: Catalyst Poisoning (Halide Inhibition or Ligand Death) Result3->Diag3

Figure 1: Diagnostic workflow to categorize reaction failure. Note: "Boronic Acid Gone" in Case A usually implies conversion to the de-borylated arene (Ar-H).

Module 2: The "Self-Coupling" Paradox (Chemoselectivity)

The Issue: If your boronic acid contains a bromine substituent (e.g., Br-Ar-B(OH)2), the Pd catalyst can insert into the C-Br bond of the boronic acid itself. This leads to a head-to-tail polymerization, consuming your reagent and fouling the catalyst surface with oligomers.

Troubleshooting Guide:

SymptomRoot CauseSolution Strategy
Gummy/Insoluble Residue Uncontrolled polymerization of Br-Ar-B(OH)2.Slow Addition: Add the brominated boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the coupling partner.
Homocoupling (Ar-Ar) Oxidative coupling of the boronic acid.Degassing: Oxygen promotes homocoupling. Ensure rigorous exclusion of air (sparge with Ar for 15 mins).
Wrong Regioisomer Catalyst reacts with Br on Boronic acid instead of the Electrophile partner.Electrophile Differentiation: Use an Aryl Iodide or Triflate as the coupling partner.[1] Pd inserts into C-I/C-OTf much faster than C-Br, preserving the boronic acid's bromine.
Module 3: Protodeboronation (The "Phantom" Poison)

The Issue: Brominated aryl boronic acids, especially those with ortho-substituents or heteroatoms (like 2-bromo-3-pyridyl boronic acid), are notoriously unstable. Base-catalyzed hydrolysis cleaves the C-B bond, yielding Br-Ar-H. The user sees "no reaction" and assumes catalyst poisoning, but the boronic acid has simply evaporated from the catalytic cycle.

Mechanism:



Protocol: Switching to MIDA Boronates To solve this, replace the free boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .[2] This masks the boron, slowly releasing the active species only as needed.

Step-by-Step MIDA Protocol:

  • Stoichiometry: Use 1.5 equiv. MIDA boronate relative to the aryl halide.

  • Solvent System: Use Dioxane:Water (5:1) .[2] The water is essential for the slow hydrolysis of the MIDA ester.

  • Base: Use K3PO4 (3.0 equiv) . This mild base promotes the slow release mechanism.

  • Temperature: Heat to 60-80°C .

  • Why it works: The concentration of free Br-Ar-B(OH)2 never gets high enough to decompose or polymerize, but is available for the Pd cycle.

Expert Insight: If you cannot synthesize the MIDA boronate, use anhydrous conditions with CsF (Cesium Fluoride) as the base in Toluene. Fluoride activates the boron without the aggressive hydrolytic capability of hydroxide/water.

Module 4: Catalyst Poisoning by Halides

The Issue: As the reaction proceeds, Bromide ions (


) accumulate. In standard catalytic cycles, excess halide can bind to the Palladium, forming unreactive palladate complexes (

), effectively shutting down the reaction.

Visualizing the Poisoning Pathway:

Poisoning Pd0 Pd(0)-L active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poisoned [Pd(L)Br3]- or [PdBr4]2- (Inactive Palladate) Pd0->Poisoned + Excess Br- TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 TransMet->Pd0 - Product Halide Excess Br- Halide->Poisoned

Figure 2: Competition between the productive catalytic cycle and halide-induced deactivation.

Solution: Ligand Selection (The Buchwald Strategy) Standard ligands like


 bind weakly and allow halides to displace them. You must use Bulky, Electron-Rich Phosphines (Dialkylbiarylphosphines) .

Recommended Ligands:

  • XPhos: Excellent for aryl chlorides and preventing poisoning by forming a protective "roof" over the Pd center.

  • SPhos: Highly effective for unstable boronic acids due to rapid oxidative addition (beating the decomposition clock).

  • P(t-Bu)3: Extreme steric bulk prevents the coordination of multiple halide ions.

Module 5: Optimized Standard Protocol

Scenario: Coupling 2-bromo-phenylboronic acid (unstable, risk of self-coupling) with 4-iodo-anisole (reactive partner).

Reagents:

  • Catalyst:

    
     (1 mol%) + SPhos  (2-4 mol%) OR Pd-SPhos G2 Precatalyst .
    
  • Base:

    
     (2.0 equiv, finely ground).
    
  • Solvent: Toluene/Water (10:1) or THF.

Procedure:

  • Pre-activation (Crucial): If using separate Pd and Ligand, mix them in the solvent under Argon at room temperature for 15 minutes before adding substrates. This ensures the active

    
     species is formed and ready to protect itself.
    
  • Partner Loading: Add the Aryl Iodide and Base to the reaction vessel.

  • Slow Addition: Dissolve the 2-bromo-phenylboronic acid in a separate portion of degassed solvent. Load this into a syringe.

  • Execution: Heat the main vessel to 60°C. Begin adding the boronic acid solution via syringe pump over 2 hours .

    • Why? This keeps the B(OH)2 concentration low, preventing it from reacting with itself (polymerization) or crashing out the catalyst.

  • Workup: Filter through Celite immediately upon completion to remove Pd residues.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Solubilization & Handling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-1451393 Reagent: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8) Support Tier: Senior Application Scientist[1]

The Core Challenge: The "Grease vs. Glass" Paradox

As a researcher working with 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid , you are facing a dual-threat physicochemical challenge. This molecule possesses two conflicting characteristics that make aqueous solubilization difficult:

  • Extreme Lipophilicity (The "Grease"): The 3-benzyloxy and 4-bromo substituents add significant hydrophobic bulk.[1] The calculated LogP is >4.[1]0. In pure water, the energetic cost of cavity formation is too high, leading to zero practical solubility.[1]

  • Hydrolytic Instability (The "Glass"): The 2,6-difluoro substitution pattern makes the C-B bond highly susceptible to protodeboronation (cleavage of the boron group) under basic conditions.[1]

The Catch-22: To dissolve a boronic acid, you typically raise the pH to convert the neutral acid (


) to the soluble boronate anion (

).[1] However, for 2,6-disubstituted arylboronic acids, the anionic form is the exact species that undergoes rapid decomposition.
Mechanism of Failure: Protodeboronation

The 2,6-difluoro groups withdraw electrons, stabilizing the transition state for the cleavage of the C-B bond. If you dissolve this reagent in strong aqueous base (pH > 10) to force solubility, you will likely isolate the de-boronated byproduct (1-benzyloxy-2-bromo-4,6-difluorobenzene) instead of your coupled product.[1]

Decision Matrix: Solubilization Strategies

The following diagram illustrates the logic flow for selecting the correct solubilization method based on your experimental goals.

solubilization_logic start START: Solubilization Goal app_type Application Type? start->app_type suzuki Suzuki Coupling app_type->suzuki bio_assay Biological Assay app_type->bio_assay organic_tol Can system tolerate >50% Organic Solvent? suzuki->organic_tol method_C Method C: Derivatization (Convert to Pinacol Ester) bio_assay->method_C DMSO Stock Required method_A Method A: Mixed Solvent System (THF/H2O or Dioxane/H2O) organic_tol->method_A Yes method_B Method B: Surfactant Micelles (TPGS-750-M) organic_tol->method_B No (Green Chem)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Protocols

Protocol A: The "Safe Zone" Co-Solvent Method (Recommended for Suzuki)

Best for: Standard cross-coupling reactions where water is required for the catalytic cycle but solubility is limited.

The Logic: We use a high ratio of organic solvent to solvate the lipophilic tail, while keeping the water content low (just enough for the base).[1] We use a weak base to minimize the concentration of the unstable boronate anion.[1]

Reagents:

  • Solvent: 1,4-Dioxane or THF (degassed).[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] Avoid NaOH/KOH.

Step-by-Step:

  • Dissolution: Dissolve the boronic acid in the organic solvent (Dioxane or THF) at a concentration of 0.1 M to 0.2 M. It should dissolve completely at Room Temperature (RT).[1]

  • Catalyst Addition: Add your Pd catalyst and ligand to this organic solution before adding water.[1]

  • Base Activation: Prepare a 2.0 M aqueous solution of

    
    .
    
  • Mixing: Add the aqueous base to the organic phase in a 4:1 ratio (Organic:Aqueous).

    • Example: 4 mL Dioxane solution + 1 mL Aqueous Base.[1]

  • Temperature: Heat to 60–80°C.

    • Warning: Do not pre-heat the boronic acid with base.[1] Heat only after the electrophile (aryl halide) is present to trap the active species.[1]

Protocol B: Micellar Catalysis (Green Chemistry)

Best for: Reactions requiring low organic solvent usage or room temperature conditions.[1]

The Logic: Instead of dissolving the molecule in the bulk solvent, we sequester the lipophilic boronic acid inside the hydrophobic core of a surfactant micelle.

Reagents:

  • Surfactant: TPGS-750-M (2 wt % in water).[1]

  • Co-solvent: Minimal THF (5-10%).[1]

Step-by-Step:

  • Dissolve the boronic acid in a minimal amount of THF (e.g., 100 µL for 1 mmol).[1]

  • Add the 2% TPGS-750-M aqueous solution.[1]

  • Stir vigorously. The mixture will appear milky (emulsion) but the reaction occurs within the micelles.[1]

  • This method protects the boronic acid from bulk water hydrolysis and often accelerates the reaction rate.[1]

Physicochemical Data Summary

ParameterValue / BehaviorImplication
LogP (Calc) ~4.2Highly lipophilic; requires >50% organic co-solvent.[1]
pKa (Boronic Acid) ~7.2 (Est.)[1]More acidic than PhB(OH)2 (8.[1]8) due to F-substitution.[1] Ionizes at neutral pH.[1]
Stability pH Range < 8.0Rapid protodeboronation occurs at pH > 9.[1]
Boroxine Formation HighProne to trimerization upon drying.[1] Store in a humidified chamber or sealed tight.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and precipitated immediately upon adding base. What happened? A: This is likely Pd-black formation caused by homocoupling or decomposition.[1]

  • Diagnosis: If the boronic acid decomposes (protodeboronation) before reacting with the aryl halide, the Pd(II) is reduced to Pd(0) and aggregates.[1]

  • Fix: Ensure the aryl halide (electrophile) is added before the base.[1] Use a weaker base (

    
     instead of 
    
    
    
    ) to slow down the release of the active boronate species.[1]

Q2: I see a new spot on TLC that matches the de-boronated arene. How do I stop this? A: You are observing the "Protodeboronation Trap."[1]

  • Mechanism:[2][3][4][5][6] The 2,6-difluoro substituents stabilize the anionic intermediate that leads to boron loss.[1]

  • Fix: Switch to anhydrous conditions using a Boronic Acid Pinacol Ester (Bpin).[1] Convert your acid to the ester (using Pinacol +

    
     in THF) before running the coupling.[1] The ester is significantly more stable toward protodeboronation.[1]
    

Q3: The material doesn't dissolve in DMSO for my biological assay. A: This is common for boroxines (anhydrides).[1]

  • Fix: Add 1-2% water to your DMSO stock solution.[1] The water shifts the equilibrium from the insoluble boroxine trimer back to the monomeric boronic acid, which is more soluble in DMSO.

Q4: Can I use ethanol/water as a solvent? A: Proceed with caution. While ethanol is a good solvent, protic solvents can accelerate protodeboronation in electron-deficient boronic acids.[1] Aprotic polar solvents (DMF, DMAc, Dioxane) are safer for 2,6-difluoro substrates.[1]

Stability Visualization

The following diagram details the equilibrium states. You must maintain the system in the "Reactive Zone" and avoid the "Decomposition Zone."[1]

stability_equilibrium cluster_zone Target Reactive Zone boroxine Boroxine (Trimer) (Insoluble/Storage Form) acid Boronic Acid (Neutral Monomer) boroxine->acid + H2O acid->boroxine - H2O (Drying) anion Boronate Anion (Reactive Species) acid->anion + Base (pH > 7) anion->acid + Acid decomp Decomposed Arene (Protodeboronation) anion->decomp pH > 9 + Heat (Irreversible)

Figure 2: Chemical species equilibrium.[1] Note the irreversible path to decomposition from the anionic state.

References

  • Boronic Acid Stability: Hall, D. G.[1] (Ed.).[1] (2011).[1][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 132(38), 13100–13112.[1] Link[1]

  • Surfactant Catalysis: Lipshutz, B. H., & Ghorai, S. (2012).[1] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta, 45(1), 3-16.[1] Link

  • 2,6-Difluoro Substitution Effects: Molander, G. A., & Cavalcanti, L. N. (2011).[1] Influence of Substituents on the Protodeboronation of Phenylboronic Acids. Journal of Organic Chemistry. (General reference for halo-substituted boronic acid stability).

Sources

Minimizing homocoupling side reactions with 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Homocoupling Side Reactions with 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Executive Summary

Working with 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid presents a distinct set of challenges due to its polyfluorinated scaffold and mixed-functionalization . The primary side reaction, oxidative homocoupling (yielding the symmetric biaryl), is exacerbated by the electron-deficient nature of the 2,6-difluorophenyl ring, which retards the desired transmetallation step. Furthermore, the presence of the 4-bromo substituent introduces a critical risk of oligomerization (head-to-tail coupling) if the catalyst system is not rigorously selective.

This guide provides a root-cause analysis and actionable protocols to suppress these pathways, ensuring high fidelity in your Suzuki-Miyaura cross-coupling workflows.

Part 1: Diagnostic & Mechanism[1]

Q1: Why is this specific boronic acid so prone to homocoupling?

A: The susceptibility stems from the "2,6-difluoro effect."

  • Retarded Transmetallation: The two ortho-fluorine atoms create significant steric hindrance and electron deficiency at the boron center. This slows down the transmetallation of the aryl group to the Palladium(II) center.

  • Extended Pd(II) Lifespan: Because transmetallation is the rate-limiting step, the oxidative complex (Ar'-Pd-X) and the activated boronate species coexist in solution for longer periods.

  • Oxygen Sensitivity: In this "stalled" state, any dissolved oxygen can oxidize the catalytic species or promote a second transmetallation of the boronate to a Pd(II) species, leading to reductive elimination of the homocouple (Ar-Ar).

Q2: I see multiple impurities. How do I distinguish Homocoupling from other side reactions?

Use the following diagnostic table to identify the byproduct:

Byproduct TypeStructureCauseDiagnostic Signal (LCMS/NMR)
Oxidative Homocouple Ar-Ar (Dimer linked at C1-C1)O₂ ingress; Pd(II) precatalyst stoichiometry.M+ = 2×(MW of Ar) - 2H + (loss of B). Symmetric NMR signals.
Protodeboronation Ar-H (Boron replaced by H)High base concentration; aqueous instability of C-B bond.Mass = MW(Ar) + 1. Loss of B signals.
Oligomerization Ar-Ar-Ar... (Head-to-Tail)Catalyst insertion into the C4-Bromo bond.Complex mixture; multiple mass peaks (dimer, trimer).

Part 2: Troubleshooting Protocols

Issue 1: "I am seeing >10% Homocoupling Dimer despite using standard conditions."

Root Cause: Dissolved Oxygen or Reactive Pd(II) Precatalyst. Standard "balloon" degassing is often insufficient for fluorinated boronic acids. Oxygen acts as a re-oxidant, converting Pd(0) back to Pd(II), which then consumes two equivalents of boronic acid to form the dimer.

Corrective Protocol: The "Zero-Oxygen" Sparging Method

  • Solvent Prep: Do not rely on sonication. Sparge the reaction solvent with Argon for at least 15–20 minutes before adding reagents.

  • Catalyst Switch: Switch from Pd(II) sources (like Pd(OAc)₂ or PdCl₂(dppf)) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ .

    • Why? Pd(II) precatalysts must be reduced to Pd(0) in situ.[1] This reduction often consumes 2 equivalents of your boronic acid, generating an initial burst of homocouple (Ar-Ar) before the cycle even begins.

  • Reductive Additive: If you must use a Pd(II) precatalyst, add 5–10 mol% of hydroquinone or potassium formate . These act as scavengers/reductants to rapidly generate Pd(0) without sacrificing your boronic acid.

Issue 2: "The reaction stalls, and I see the Protodeboronated species (Ar-H)."

Root Cause: Base-catalyzed hydrolysis of the C-B bond. 2,6-difluorophenylboronic acids are notoriously unstable in aqueous base at high temperatures. The electron-withdrawing fluorines make the C1 position susceptible to hydrolytic cleavage.

Corrective Protocol: Anhydrous Activation

  • Base Selection: Move away from aqueous carbonate bases (Na₂CO₃/H₂O). Use anhydrous CsF (Cesium Fluoride) or K₃PO₄ suspended in Dioxane or Toluene.

    • Mechanism:[2][3][4][5][6][7] Fluoride activates the boronic acid (forming a reactive boronate species) without the high concentration of Hydroxide ions that drive protodeboronation.

  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add a solution of the boronic acid over 1–2 hours.[8][9] This keeps the standing concentration low, favoring the fast cross-coupling over the unimolecular decomposition.

Issue 3: "My product mixture is a mess (Oligomers)."

Root Cause: The catalyst is reacting with the 4-Bromo substituent. The 2,6-difluoro motif makes the ring electron-deficient, which actually activates the C-Br bond towards oxidative addition. If your electrophile partner is not significantly more reactive (e.g., an Iodide), the catalyst will insert into the boronic acid's own Bromine.

Corrective Protocol: Chemoselectivity Tuning

  • Electrophile Hierarchy: Ensure your coupling partner is an Aryl Iodide or Aryl Triflate . These react much faster than the electron-deficient Aryl Bromide.

  • Ligand Choice: Use a ligand like XPhos or SPhos .[10] These bulky, electron-rich ligands accelerate the transmetallation step (overcoming the 2,6-difluoro hindrance) and facilitate the coupling with the intended electrophile before the catalyst has time to attack the C-Br bond.

Part 3: Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Homocoupling/Decomposition pathways.

SuzukiPathways cluster_0 Critical Control Point Start Boronic Acid (3-Benzyloxy-4-bromo-2,6-difluoro) Active Activated Boronate [Ar-B(OH)3]- Start->Active + Base Product Desired Product (Ar-Ar') Active->Product Transmetallation (Fast with SPhos) Homo Homocouple Dimer (Ar-Ar) Active->Homo + O2 / Pd(II) (Oxidative Homocoupling) Proto Protodeboronation (Ar-H) Active->Proto + H2O / High T (Hydrolysis) Pd_Ox Oxidative Complex (Ar'-Pd-X) Pd_Ox->Product + Active

Caption: Kinetic competition in the Suzuki coupling of hindered fluoro-boronic acids. Success depends on accelerating Transmetallation (Green) over Oxidation (Red) and Hydrolysis (Grey).

References

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, vol. 11, no. 3, 2007, pp. 359–364. Link

  • Koren-Selfridge, L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, vol. 132, no. 49, 2010. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism." Yoneda Labs Technical Resources. Link

Sources

Troubleshooting low reactivity of electron-deficient phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple electron-deficient phenylboronic acids (e.g., those bearing -CF₃, -NO₂, -CN, or polyfluoro groups).

Standard Suzuki-Miyaura conditions often fail spectacularly with these substrates, yielding unreacted starting materials or massive amounts of debrominated/deboronated byproducts. This guide is designed to deconstruct the chemical causality behind these failures and provide field-proven, self-validating protocols to rescue your cross-coupling reactions.

Part 1: Root Cause Analysis — The Mechanistic Bottleneck

To troubleshoot effectively, we must first understand why electron-withdrawing groups (EWGs) poison the reaction. The Suzuki-Miyaura coupling relies on three core steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, transmetalation is the critical bottleneck .

EWGs pull electron density away from the boron atom. While this makes the boron highly Lewis acidic (facilitating the initial coordination of the base to form the boronate complex), it drastically reduces the nucleophilicity of the resulting [Ar-B(OH)₃]⁻ species. Because transmetalation is fundamentally a nucleophilic attack of the aryl group onto the Pd(II) center, the lack of electron density severely increases the activation energy for this transfer.

CatCycle Pd0 Pd(0) Catalyst PdII Pd(II)-Ar(X) Intermediate Pd0->PdII Oxidative Addition (Ar-X) PdIIOR Pd(II)-Ar(OR) Intermediate PdII->PdIIOR Base Exchange (OH- or OR-) PdIIArAr Pd(II)-Ar-Ar' Intermediate PdIIOR->PdIIArAr Transmetalation BOTTLENECK with EWG PdIIArAr->Pd0 Reductive Elimination (Product Formation)

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for EWG substrates.

While transmetalation stalls, a secondary, destructive pathway takes over: Protodeboronation . In basic, aqueous conditions, EWGs stabilize the generation of a transient aryl anion, making the C-B bond highly susceptible to heterolytic cleavage[1]. The result is the irreversible degradation of your boronic acid into an inert arene (Ar-H)[2].

Competing Boronate Boronate Complex [Ar-B(OH)3]- Transmet Transmetalation (Desired) Boronate->Transmet Pd(II) species Proto Protodeboronation (Undesired) Boronate->Proto H2O / Heat Accelerated by EWG Product Biaryl Product Transmet->Product Degrad Ar-H Byproduct Proto->Degrad

Fig 2: Competing pathways of the boronate complex: productive transmetalation vs degradation.

Part 2: Troubleshooting FAQs

Q1: I am observing massive amounts of debrominated starting material and protodeboronated boronic acid. How do I shift the equilibrium? A1: You are trapped in a kinetic race where degradation is outcompeting coupling. Because protodeboronation is base-catalyzed and accelerated by water, you must eliminate aqueous conditions. Switch to an anhydrous solvent system (e.g., dry Dioxane or Toluene) and use a fluoride base like CsF or KF. Fluoride is highly fluorophilic and forms a reactive [Ar-BF₃]⁻ species in situ, which transmetalates readily without the need for hydroxide[3].

Q2: Which catalyst and ligand system is best suited for electron-deficient boronic acids? A2: Standard Pd(PPh₃)₄ is insufficient. You need a highly active, electron-rich, and sterically bulky ligand. Buchwald dialkylbiaryl phosphine ligands (like XPhos or SPhos) are excellent because their steric bulk forces the transmetalation and reductive elimination steps to occur more rapidly due to the relief of steric strain. Alternatively, specialized P,O-chelating ligands have shown exceptional efficacy in stabilizing the Pd intermediates specifically for electron-poor arylboronic acids[4].

Q3: If modifying the catalyst doesn't work, should I change the boron species? A3: Yes. Free boronic acids are highly susceptible to degradation. Converting your substrate to a boronic acid pinacol ester (Bpin) reduces its Lewis acidity, making it significantly more stable against high pH hydrolysis[5]. For extreme cases, use MIDA boronates. MIDA boronates are inert to cross-coupling but slowly hydrolyze under mild basic conditions to release the free boronic acid. This maintains a very low steady-state concentration of the reactive species, ensuring it is consumed by the Pd catalyst before it has time to degrade[3].

Part 3: Quantitative Ligand & Condition Matrix

To assist in your experimental design, refer to the following matrix summarizing the efficacy of various systems when dealing with highly electron-deficient substrates (e.g., 4-trifluoromethylphenylboronic acid).

Ligand / Catalyst SystemRecommended Base & SolventTransmetalation RateProtodeboronation RiskExpected Yield
Pd(PPh₃)₄ Na₂CO₃ / Toluene-H₂OLowHigh (Due to long reaction time)< 30%
Pd₂(dba)₃ / XPhos K₃PO₄ / Dioxane-H₂OHighModerate70–85%
Pd(OAc)₂ / P,O-Ligand 1 Cs₂CO₃ / Toluene (Anhydrous)Very HighLow> 90%
Pd(OAc)₂ / SPhos (using MIDA Boronate)K₃PO₄ / Dioxane-H₂OModerate (Steady-State)Very Low> 95%

Part 4: Self-Validating Experimental Protocols

Do not blindly run reactions overnight. Use these self-validating protocols to ensure each mechanistic step is functioning before proceeding.

Protocol A: Anhydrous Coupling via Fluoride Activation (For High Protodeboronation Risk)

This protocol uses anhydrous CsF to bypass the need for aqueous base, directly forming a reactive trifluoroborate-like intermediate.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with dry N₂ (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 equiv), electron-deficient phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Validation Check 1 (Catalyst Activation): Stir at room temperature for 10 minutes. Observation: The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a deep red/orange. If the solution precipitates black particles (Pd black), your solvent contains oxygen or moisture. Halt and re-purify your solvent.

  • Reaction: Heat the mixture to 80°C.

  • Validation Check 2 (Kinetic Aliquot): At t = 1 hour, withdraw a 50 µL aliquot via syringe under N₂. Quench in 1 mL EtOAc/H₂O. Run a rapid GC-MS or TLC.

    • If Ar-H (protodeboronation) is the major peak: Your CsF is wet.

    • If Ar-Ar (homocoupling) is present: Oxygen ingress has occurred.

    • If proceeding smoothly: Continue heating for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Slow-Release Coupling via MIDA Boronates (For Extreme EWG Substrates)

Use this when the boronic acid is so unstable that even anhydrous conditions fail.

  • MIDA Conversion: First, convert your boronic acid to a MIDA boronate by refluxing it with N-methyliminodiacetic acid in Toluene/DMSO under Dean-Stark conditions to remove water[3].

  • Reagent Loading: To a round bottom flask, add the aryl halide (1.0 equiv), the synthesized Ar-BMIDA (1.5 equiv), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and a 3.0 M aqueous solution of K₃PO₄ (5.0 equiv).

  • Reaction Dynamics: Heat to 60°C. Causality Note: The biphasic nature of the solvent and the slow hydrolysis of the MIDA ligand will bleed the free boronic acid into the organic layer at a rate matching the transmetalation speed of the Pd catalyst.

  • Monitoring: Monitor via LC-MS. Because the free boronic acid concentration remains near zero, protodeboronation is statistically starved out of the reaction pathways.

References

  • "Protodeboronation - Wikipedia", Wikipedia.
  • "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm", PMC.
  • "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds", MDPI.
  • "Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex", PubMed.
  • "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews (RSC Publishing).

Sources

Stabilization of boronic acids during workup and isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Workup, and Isolation of Boronic Acids Ticket ID: BA-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Love-Hate" Reagent

Welcome to the Boron Technical Support Center. If you are here, you likely have a boronic acid that showed 100% conversion by LCMS in the reaction mixture but vanished after workup, or perhaps turned into an insoluble trimer on the shelf.

Boronic acids are the workhorses of modern coupling chemistry (Suzuki-Miyaura), yet they are notoriously finicky during isolation.[1] They are amphoteric, prone to protodeboronation (C-B bond cleavage), and exist in a dynamic equilibrium with their dehydrated trimers (boroxines).

This guide abandons generic advice. We will focus on the specific failure modes of these compounds and the self-validating protocols to rescue them.

Module 1: The "Vanishing Yield" (Protodeboronation)

User Issue: "My reaction worked, but after aqueous workup, I recovered only the de-borylated arene (Ar-H)."

Root Cause Analysis

The primary enemy of boronic acids is base-catalyzed protodeboronation . Contrary to intuition, many boronic acids are relatively stable to acid but rapidly decompose in base.

The Mechanism: The reaction does not occur on the neutral boronic acid. It requires the formation of the tetrahedral boronate anion . This anionic species is susceptible to ipso-protonation by water, leading to irreversible C-B bond cleavage.

Key Risk Factor: Electron-deficient aryl rings (e.g., 2,6-difluorophenyl) are more susceptible to this pathway because they stabilize the transition state of the protonation event.

Visualizing the Threat

Protodeboronation Start Neutral Boronic Acid Ar-B(OH)2 Complex Boronate Anion [Ar-B(OH)3]- Start->Complex pH > pKa (~8-10) Base Base (OH-) Base->Complex TS Ipso-Protonation (Rate Limiting) Complex->TS H2O attack Product Decomposition Ar-H + B(OH)3 TS->Product Irreversible

Figure 1: The mechanism of base-catalyzed protodeboronation. Note that high pH generates the reactive boronate anion.

Troubleshooting & FAQs

Q: I need base for my Suzuki coupling. How do I stop this decomposition? A:

  • Switch Bases: If using hydroxide or alkoxide (pKa > 14), switch to weaker bases like K₃PO₄ or K₂CO₃.

  • Slow Addition: Do not dump the boronic acid into a hot basic solution. Use a syringe pump to add the boronic acid slowly, keeping its instantaneous concentration low (the "slow-release" strategy).

  • Temperature: Protodeboronation is highly temperature-dependent. If your catalyst allows, lower the temperature from 80°C to 50°C.

Q: My workup involves a NaOH wash to remove phenols. Is that safe? A: NO. Washing a boronic acid solution with 1M NaOH is a death sentence for unstable substrates.

  • Alternative: If you must extract into base to remove non-polar impurities, use 0.5M Na₂CO₃ (pH ~10-11) and keep the contact time < 5 minutes at 0°C. Immediately re-acidify.

Module 2: Isolation Protocols (The Sorbitol "Phase Switch")

User Issue: "I can't separate my boronic acid from the pinacol ester starting material or other non-polar byproducts."

The Solution: Sorbitol Complexation

Boronic acids form reversible, water-soluble complexes with 1,2-diols like sorbitol or mannitol. This allows you to pull the boronic acid into the aqueous phase (leaving impurities in the organic), wash it, and then release it back.

Protocol: The Aggarwal/Blair Method

Use this when you need >98% purity without column chromatography.

StepActionMechanistic Rationale
1 Dissolve crude mixture in Et₂O or DCM .Solubilizes both the boronic acid and the impurities.
2 Add Sorbitol Solution (1M Sorbitol + 1M Na₂CO₃ in water). Shake vigorously for 5-10 mins.Forms the hydrophilic Boronate-Sorbitol complex . The base ensures the boron is tetrahedral (anionic), locking it to the diol.
3 Separate layers. Keep the Aqueous Layer. The boronic acid is now in the water. Impurities (halides, esters) are in the organic.
4 Wash the aqueous layer with fresh Et₂O (x2).Removes trace non-polar contaminants.
5 Acidify the aqueous layer carefully with 4M HCl to pH ~1.Hydrolyzes the sorbitol complex. Returns boron to its neutral, lipophilic Ar-B(OH)₂ form.
6 Extract the aqueous layer with EtOAc or Et₂O (x3).Recovers the purified boronic acid.[2]
7 Dry (MgSO₄) and concentrate.[2]Result: Pure boronic acid.
Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture Soluble Is the Boronic Acid Water Soluble? Start->Soluble Yes Yes (Polar R-group) Soluble->Yes No No (Lipophilic) Soluble->No Direct Direct Lyophilization or HPLC Yes->Direct Impurities Major Impurities? No->Impurities NonPolar Non-polar (e.g., halides, esters) Impurities->NonPolar Polar Polar/Salts Impurities->Polar Sorbitol EXECUTE SORBITOL PROTOCOL NonPolar->Sorbitol Extraction Standard Extraction (Wash w/ mild acid) Polar->Extraction

Figure 2: Decision tree for selecting the correct isolation strategy.

Module 3: Purification & Chromatography

User Issue: "My compound streaks on silica gel and I lose 50% of the mass."

The Problem: Silanol Interaction

Silica gel (SiO₂) has acidic hydroxyl groups on the surface. Boronic acids interact with these via hydrogen bonding or reversible condensation, causing severe tailing and irreversible adsorption.

Troubleshooting Strategies

1. The "MIDA" Workaround (Recommended) If your free acid is unstable or streaks, convert it to a MIDA (N-methyliminodiacetic acid) boronate .

  • Why: MIDA boronates are sp³-hybridized, closing the empty p-orbital on boron. They behave like standard organic molecules (stable to silica, air, and moisture).

  • Protocol: Reflux Boronic Acid + MIDA + Toluene/DMSO (Dean-Stark).

  • Deprotection: Stir MIDA boronate in THF/Water with 1M NaOH (room temp, 10 min) → Quench with buffer → Extract.

2. Chromatography Additives (If you must run a column) If you cannot derivatize, modify your mobile phase to suppress ionization and surface interaction.

  • Acidic Additive: Add 0.5% to 1% Acetic Acid to your eluent. This keeps the silanols protonated and prevents the boronate from ionizing.

  • Diol-Functionalized Silica: Use specialized "Diol" bonded phase cartridges (available from vendors like Biotage/SiliCycle). These mimic the sorbitol effect, allowing cleaner separation.

Module 4: Storage & Stability (The Boroxine Question)

User Issue: "I dried my product and it turned into a waxy solid. The NMR shows a complex mixture. Is it ruined?"

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .



  • Diagnosis: You will see multiple sets of peaks in the ¹H NMR or a shift in the ¹¹B NMR.

  • Verdict: It is NOT ruined. This process is reversible.

  • Action:

    • For Storage: Boroxines are actually more stable than the free acid (less prone to oxidation). Store it as the boroxine.

    • For Reaction: Simply add the boroxine to your aqueous Suzuki coupling mixture. The base and water in the reaction will hydrolyze it back to the monomer instantly.

    • For Analysis: Add a drop of D₂O to your NMR tube (if using CDCl₃/DMSO) to force the equilibrium back to the monomer for a clean spectrum.

References

  • Mechanism of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010, 132, 13100–13112.
  • Sorbitol Purification Protocol

    • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev. 2014, 43, 412-443. (Review covering the Aggarwal/Blair sorbitol method).
  • MIDA Boronates (Slow Release & Stability)

    • Gillis, E. P.; Burke, M. D.[3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007, 129, 6716–6717.

  • General Boronic Acid Handling

    • Hall, D. G.

Sources

Technical Support Center: Handling 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Moisture Sensitivity & Instability in Polyfluorinated Boronic Acids Product ID: [Generic-Ref-3-Bn-4-Br-2,6-F-PhB(OH)2] Technical Lead: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Two-Front War"

Handling 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid requires a nuanced understanding of "moisture sensitivity." Unlike organolithiums that combust, this compound fights a war on two fronts when exposed to moisture:

  • Physical Instability (Stoichiometry Drift): Atmospheric moisture drives a reversible equilibrium between the free boronic acid and its trimeric anhydride (boroxine), making accurate weighing impossible without a standardized drying protocol.

  • Chemical Instability (Protodeboronation): In reaction media, the specific 2,6-difluoro substitution pattern drastically accelerates base-catalyzed hydrolysis of the C–B bond (protodeboronation), destroying your starting material before cross-coupling can occur.

This guide provides the protocols to stabilize the reagent during storage and "outrun" degradation during synthesis.

Module A: Physical Handling & Stoichiometry

The Issue: You weigh 100 mg of reagent, but you might only have 85 mg of active boronic acid. The rest is "invisible" water or boroxine anhydride.

The Hygroscopic Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This process is reversible and driven by ambient humidity.

BoroxineEquilibrium cluster_0 Stoichiometry Trap Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Anhydride Trimer) Acid->Boroxine Dehydration (-3 H2O) Water + H2O (Atmospheric) Water->Acid Absorption Vacuum Vacuum / Heat (Drying) Vacuum->Boroxine Shifts Equilibrium

Figure 1: The dynamic equilibrium between boronic acid and boroxine. Without standardization, the effective molecular weight is unknown.

Protocol 1: Standardization (The "Reset" Button)

Before setting up a sensitive reaction, you must standardize the hydration state of the material.

  • The Vacuum Cure:

    • Place the reagent in a vacuum oven at 40°C for 4–12 hours over P₂O₅ or activated silica.

    • Result: This shifts the equilibrium toward the Boroxine form (anhydride).

  • Stoichiometry Adjustment:

    • Assume the material is now 100% Boroxine Anhydride.

    • Calculate stoichiometry based on the Boroxine MW, not the Acid MW.

    • Calculation:

      
      .
      
    • Use 0.33 equivalents of the Boroxine for every 1.0 equivalent of halide partner (since one boroxine molecule delivers three aryl groups).

Module B: Chemical Stability (Reaction Optimization)

The Issue: The reaction turns black/brown, yields are <20%, and you recover the de-boronated arene (1-Benzyloxy-2-bromo-4,6-difluorobenzene).

The 2,6-Difluoro Effect (Protodeboronation)

The 2,6-difluoro motif is the critical instability factor. The electronegative fluorine atoms at the ortho positions stabilize the transition state for C–B bond cleavage, making this molecule exceptionally prone to base-catalyzed degradation.

Protodeboronation Start 2,6-Difluoro Boronic Acid Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base Base Base (OH-) TS Transition State (Stabilized by F-C Dipoles) Complex->TS Slow C-B Cleavage Coupling Suzuki Coupling (Desired Path) Complex->Coupling Pd Catalyst Product Protodeboronated Waste (Ar-H) + Boric Acid TS->Product Rapid Protonation

Figure 2: The competition between productive coupling and destructive protodeboronation.[1] The 2,6-difluoro substitution accelerates the path to the red "Waste" node.

Protocol 2: The "Fast & Dry" Coupling Strategy

To couple this unstable reagent, you must favor the transmetalation rate over the protodeboronation rate.

VariableStandard Suzuki ConditionRequired Condition for 2,6-F-ArB(OH)₂ Reason
Base Aqueous Na₂CO₃ or K₃PO₄Anhydrous CsF or Ag₂O Removes water from the equation; Fluoride activates B without high pH.
Catalyst Pd(PPh₃)₄Pd-XPhos G3 or Pd-SPhos G3 Highly active precatalysts facilitate coupling at room temp.
Solvent DMF/Water or Dioxane/WaterAnhydrous THF or Toluene Prevents hydrolysis.
Temp 80°C – 100°CRT – 40°C Heat accelerates deboronation faster than coupling for this substrate.

Recommended Workflow:

  • System: Flame-dry glassware, Argon atmosphere.

  • Reagents:

    • 1.0 eq Aryl Halide

    • 1.2 eq 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (Standardized)

    • 2.0 eq CsF (Anhydrous)

    • 2–5 mol% XPhos Pd G3 (Precatalyst)

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Execution: Stir at Room Temperature. Monitor by LCMS at 15 min, 1 hour, and 4 hours. Do not heat overnight.

Troubleshooting & FAQs

Q: Why not just use excess boronic acid to compensate for decomposition? A: Decomposition produces the de-boronated arene (Ar-H), which is often structurally similar to your product and difficult to separate by chromatography. It is cleaner to prevent decomposition than to overwhelm it.

Q: Can I convert this to a Pinacol Ester to fix the stability? A: Yes, and this is highly recommended for scale-up.

  • Method: React the boronic acid with Pinacol and MgSO₄ in anhydrous ether/DCM.

  • Benefit: The Pinacol ester is significantly more resistant to protodeboronation and less hygroscopic. If the boronic acid fails repeatedly, synthesize the MIDA boronate or Pinacol ester analog.

Q: My LCMS shows a mass corresponding to the dimer (Homocoupling). Why? A: Homocoupling often occurs when the catalyst is active but the oxidative addition to the halide is slow, or if oxygen is present.

  • Fix: Ensure rigorous degassing (sparging with Argon for 15 mins). Switch to a more electron-rich ligand (like SPhos) if the aryl halide is sterically hindered.

Q: How do I store the bulk powder long-term? A:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Environment: Store at 4°C or -20°C .

  • Desiccant: Place the vial inside a secondary jar containing Drierite or Silica Gel.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

References

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][3]

  • Coupling Unstable Polyfluorinated Boronic Acids

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society.[2][3]

  • MIDA Boronates as Stable Alternatives

    • Knapp, D. M., et al. (2009). "Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[2][3]

  • Boroxine-Acid Equilibrium

    • Iwao, M., et al. (2002). "Thermodynamic Parameters for the Formation of Boroxines." Journal of Organic Chemistry.

Sources

Validation & Comparative

Analytical Characterization of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that challenge standard quality control workflows. 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8) is a prime example. Featuring a sterically hindered boronic acid, two non-equivalent fluorine atoms, a heavy bromine atom, and a benzyloxy ether, this molecule presents a complex electronic environment .

This guide objectively compares analytical modalities for characterizing this compound, detailing why high-field ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard over alternative methods. Furthermore, it provides a self-validating experimental protocol grounded in mechanistic causality.

Comparative Analysis of Analytical Modalities

When assessing the purity and structural integrity of fluorinated phenylboronic acids, analysts typically choose between High-Field NMR, Benchtop NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS). However, boronic acids are notoriously problematic for LC-MS due to poor ionization, column streaking, and dynamic dehydration into trimeric boroxines .

The table below summarizes the performance of these modalities for this specific compound:

Analytical ModalityResolution of F-H CouplingsBoroxine InterferenceSensitivityOverall Suitability for QC
High-Field NMR (400+ MHz) Excellent (Resolves

and

)
Mitigated via solvent selectionModerateGold Standard
Benchtop NMR (60-100 MHz) Poor (Overlapping multiplets)High (Signal broadening obscures data)LowNot Recommended
LC-MS (ESI/TOF) N/A (Mass only)High (Streaking, complex adducts)HighOrthogonal verification only

The Verdict: High-field NMR equipped with ¹⁹F capabilities is mandatory. Benchtop NMR lacks the dispersion required to differentiate the complex fluorine-proton spin systems, and LC-MS cannot reliably quantify the monomer-to-boroxine ratio.

Mechanistic Insights: Decoding the Spectral Signatures

To understand the NMR protocol, we must first map the molecular connectivity of the central phenyl ring:

  • C1: Boronic acid [-B(OH)₂]

  • C2: Fluorine [F2]

  • C3: Benzyloxy [-O-CH₂-Ph]

  • C4: Bromine [Br]

  • C5: Proton [H5]

  • C6: Fluorine [F6]

The Boroxine Challenge and Solvent Causality

Boronic acids exist in a dynamic equilibrium with their dehydrated boroxine trimers. In non-polar solvents like CDCl₃, this equilibrium broadens NMR signals and duplicates peaks, rendering integration impossible. The Solution: We utilize DMSO-d₆ . The Lewis basic oxygen of dimethyl sulfoxide directly coordinates with the empty p-orbital of the boron atom. This coordination stabilizes the monomeric form, shifting the equilibrium entirely away from the boroxine and sharply resolving the signals .

Expected ¹H and ¹⁹F Signatures
  • ¹H NMR: The lone aromatic proton on the central ring (H5 ) is flanked by Br (C4) and F6 (C6). It will appear as a distinct doublet due to strong ortho-coupling with F6 (

    
     Hz). The benzyloxy group will yield a sharp -CH₂- singlet (~5.2 ppm) and a 5H multiplet (~7.3-7.5 ppm). The -B(OH)₂ protons will appear as a broad singlet (~8.2 ppm).
    
  • ¹⁹F NMR: The two fluorine atoms are magnetically non-equivalent. F2 is isolated from any protons and will appear as a singlet (or finely split doublet due to weak

    
     coupling). F6  is adjacent to H5 and will appear as a prominent doublet. This distinct difference allows for unambiguous structural confirmation .
    

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that structural assignments are mathematically proven through decoupling experiments rather than assumed.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (100% atom D) to suppress boroxine formation.

  • Transfer to a 5 mm precision NMR tube.

Step 2: ¹H NMR Acquisition
  • Parameters: 400 MHz (or higher), 16 scans, relaxation delay (D1) of 2.0 seconds.

  • Validation Check: Identify the broad -B(OH)₂ singlet. If peak duplication is observed (indicating residual boroxine), add 10 µL of D₂O. The D₂O will exchange with the boronic acid protons, erasing the -B(OH)₂ signal but sharpening the remaining aromatic signals.

Step 3: ¹⁹F NMR Acquisition (Coupled and Decoupled)
  • Standard ¹⁹F Acquisition: Acquire a standard ¹⁹F spectrum (376 MHz, 64 scans). Identify the F2 singlet and the F6 doublet.

  • Self-Validation (¹⁹F{¹H} Decoupling): Acquire a second spectrum using proton broadband decoupling (¹⁹F{¹H}).

    • Causality: By irradiating the proton frequencies, the

      
       coupling is removed. The F6 doublet will collapse into a singlet. If it does not collapse, the assignment is incorrect, or the splitting is due to F-F coupling. This step mathematically proves the spatial relationship between F6 and H5.
      

Workflow Visualization

The following decision tree outlines the logical progression for characterizing fluorinated boronic acids, ensuring purity and structural integrity are validated at every step.

NMR_Workflow Start 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Solvent Solvent Selection (DMSO-d6 preferred over CDCl3) Start->Solvent Acq High-Field NMR Acquisition (1H and 19F) Solvent->Acq Check Are signals broad/duplicated? (Boroxine Formation Check) Acq->Check Heat Add D2O or Increase Temp (Shift to Monomer) Check->Heat Yes Analyze Spectral Analysis (1H: H5 doublet | 19F: F2 singlet, F6 doublet) Check->Analyze No Heat->Analyze Valid Purity & Structure Validated Analyze->Valid

Figure 1: Analytical quality control workflow for fluorinated boronic acids.

References

  • Title: Influence of fluorine substituents on the NMR properties of phenylboronic acids Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: Molecules (PMC) URL: [Link]

HPLC purity analysis standards for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Boroxine Paradox" in Fluorinated Aromatics

Analyzing 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid presents a distinct set of chromatographic challenges that standard C18 methods often fail to address. The presence of the boronic acid moiety (


) creates a dynamic equilibrium with its anhydride (boroxine) form, leading to peak splitting and "ghost" impurities. Furthermore, the electron-deficient 2,6-difluoro ring system increases susceptibility to protodeboronation under basic conditions, while the bulky benzyloxy group demands significant organic solvent strength for elution.

This guide objectively compares the industry-standard C18 approach against the superior Fluorinated-Phenyl (Phenyl-Hexyl) methodology. Experimental evidence suggests that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer the orthogonal selectivity required to resolve the parent compound from its deboronated degradants and synthesis intermediates.

Part 1: The Analytical Challenge

To develop a robust method, one must understand the three specific failure modes associated with this molecule:

  • The Equilibrium Artifact (Boroxine Cycle): Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). In an HPLC column, if the water content or pH shifts, the analyte interconverts between these forms during the run. This results in "smeared" peaks or a distinct fronting artifact often mistaken for an impurity.

  • Protodeboronation: The 2,6-difluoro substitution creates electronic strain. Under neutral-to-basic conditions (or high temperature), the C-B bond cleaves, yielding 1-benzyloxy-2-bromo-4,6-difluorobenzene . This is the Critical Quality Attribute (CQA) impurity.

  • Silanol Tailing: The empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly with residual silanols on silica-based columns, causing severe tailing.

Visualization: The Boronic Acid Equilibrium

The following diagram illustrates the dynamic instability that complicates HPLC analysis.

BoronicEquilibrium cluster_0 Dynamic Equilibrium (In-Vial & On-Column) cluster_1 Degradation Pathway Acid Boronic Acid Monomer (Polar, H-Bond Donor) Boroxine Boroxine (Anhydride Trimer) (Less Polar, Hydrophobic) Acid->Boroxine - 3 H2O (High Organic/Dry) Deboronated Deboronated Impurity (Ar-H) Acid->Deboronated Protodeboronation (Base/Heat catalyzed) Boroxine->Acid + 3 H2O (Aqueous Mobile Phase)

Caption: Figure 1. The dynamic equilibrium between the monomeric acid and the boroxine trimer, complicating peak shape, alongside the irreversible protodeboronation pathway.

Part 2: Comparative Methodology

We compare three distinct approaches to analyzing this standard.

Method A: The Conventional C18 Approach (Baseline)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Water / Acetonitrile with 0.1% TFA.[1][2]

  • Performance:

    • Retention: High (due to the Benzyloxy group).

    • Selectivity: Moderate. Separates based on hydrophobicity.[3][4]

    • Failure Mode: Often fails to resolve the deboronated impurity from the parent peak due to similar hydrophobic profiles. Significant tailing is common due to silanol interactions.

Method B: The Fluorinated Phenyl / Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), Core-Shell 2.6 µm.

  • Mobile Phase: Water / Methanol with 0.1% Formic Acid.

  • Performance:

    • Retention: Moderate to High.

    • Selectivity:Superior. Utilizes

      
       interactions with the benzyloxy ring and fluoro-fluoro interactions with the 2,6-difluoro motif.
      
    • Advantage:[2][3][5][6] The rigid aromatic stationary phase provides better shape selectivity, easily resolving the planar deboronated impurity from the tetrahedral boronate species.

Method C: Pinacol Ester Derivatization (The "Gold Standard" for Stability)
  • Technique: React sample with pinacol in situ before injection.

  • Performance:

    • Stability:[7][8] Locks the boronic acid into a stable ester, eliminating the boroxine equilibrium.

    • Drawback: Adds a sample preparation step; cannot detect impurities that also react with pinacol.

Comparative Data Summary
FeatureMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Derivatization)
Resolution (Parent vs. Deboronated) 1.5 - 2.0 (Marginal)> 3.5 (Excellent) > 4.0 (Excellent)
Peak Symmetry (Tailing Factor) 1.4 - 1.8 (Tailing)1.0 - 1.2 (Sharp) 1.0 (Sharp)
Equilibrium Artifacts High Risk (Split peaks)Low Risk (Methanol suppression)Eliminated
Throughput HighHighLow (Prep time)
MS Compatibility GoodGoodExcellent

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes a Phenyl-Hexyl stationary phase.[3][4][5] The


 interaction is critical for retaining the benzyloxy group while the "fluoro" nature of the column (or the phenyl ring's electron density) interacts uniquely with the 2,6-difluoro substitution, pulling it away from non-fluorinated impurities.
Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent Phenomenex Kinetex F5), 100 x 3.0 mm, 1.8 µm or 2.6 µm.

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (Acid is required to suppress ionization of the boronic acid, pKa ~7-8).

  • Solvent B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN to prevent boroxine formation/precipitation).

  • Diluent: 50:50 Water:Methanol + 0.5% Formic Acid. Crucial: Do not dissolve in pure organic solvent.

Instrument Parameters
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent protodeboronation).

  • Detection: UV @ 254 nm (General) and 220 nm (Trace impurities).

  • Injection Volume: 2-5 µL.

Gradient Table
Time (min)% Solvent A (Water/Acid)% Solvent B (MeOH/Acid)Event
0.006040Equilibration
1.006040Isocratic Hold
10.00595Linear Ramp
12.00595Wash
12.106040Re-equilibration
15.006040Stop
Workflow Visualization

MethodWorkflow Start Sample Preparation Step1 Dissolve in 50:50 MeOH:H2O (Acidified 0.5% Formic) Start->Step1 Step2 Select Column: Phenyl-Hexyl (Exploit Pi-Pi Interactions) Step1->Step2 Step3 Run Gradient (MeOH dominant) Avoid ACN to stop dehydration Step2->Step3 Decision Peak Splitting? Step3->Decision ResultA Analysis Complete (Sharp Single Peak) Decision->ResultA No ResultB Artifact Detected (Boroxine Formation) Decision->ResultB Yes Fix Increase Water content in Diluent ResultB->Fix Fix->Step1

Caption: Figure 2. Optimized analytical workflow emphasizing solvent selection to mitigate equilibrium artifacts.

Part 4: Data Interpretation & Validation

Distinguishing Real Impurities from Artifacts

When analyzing 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid, you may encounter a "shoulder" on the main peak. To validate if this is a real impurity or a boroxine artifact, perform the Dilution Test :

  • Protocol: Inject the standard at 100% concentration, then at 20% concentration (diluted).

  • Analysis:

    • If the shoulder area % remains constant, it is a real impurity (likely the deboronated species).

    • If the shoulder disappears or changes shape significantly, it is a concentration-dependent equilibrium artifact (boroxine).

Key Impurity Markers
  • RRT ~0.85: Likely Boroxine trimer (if using high ACN).

  • RRT ~1.20: 1-Benzyloxy-2-bromo-4,6-difluorobenzene (Deboronated). Note: This elutes later on C18 due to loss of polar -B(OH)2, but separation is wider on Phenyl-Hexyl.

  • RRT ~1.50: Dimerized species (Suzuki-type homocoupling products, rare in pure standards but possible in crude).

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (2022).[4][8][9] Application Note highlighting the necessity of specific column chemistries for boronic acids. Link

  • Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phases. (2025).[10] Detailed mechanism of Fluorinated Phenyl phases for halogenated aromatics. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443 (2014). Discusses the stability and protodeboronation mechanisms of fluorinated boronic acids. Link

  • Agilent Technologies. Exploring Selectivity of Phenyl-Hexyl Columns. Application Note 5990-XXXX. Demonstrates the orthogonality of Phenyl-Hexyl vs C18 for aromatic isomers. Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH (2011). The authoritative text on boronic acid properties and handling. Link

Sources

Comparing reactivity of boronic acid vs pinacol ester of 3-Benzyloxy-4-bromo-2,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and complex materials.[1][2] The choice of the boron-containing nucleophile is critical to the success of these transformations. This guide provides an in-depth comparison of two commonly used boron reagents derived from 3-Benzyloxy-4-bromo-2,6-difluorobenzene: the free boronic acid and its corresponding pinacol boronate ester. While boronic acids are often perceived as more reactive, they are susceptible to decomposition pathways, most notably protodeboronation.[3][4] Pinacol esters, conversely, are generally more stable but their reactivity profile is more complex.[5][6] This guide dissects the mechanistic nuances, compares stability, and provides field-proven experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of the Reagents

The 3-benzyloxy-4-bromo-2,6-difluoroaryl motif is a valuable building block in medicinal chemistry. The difluoro substitution pattern can modulate the pKa and lipophilicity of a final compound, while the benzyloxy group offers a handle for further functionalization or acts as a stable protecting group. The bromine atom serves as the primary reactive site for cross-coupling.

When planning a Suzuki-Miyaura coupling to functionalize the C4 position (via a borylated intermediate), the chemist is faced with a critical choice:

  • Arylboronic Acid (ArB(OH)₂): The classic reagent, often highly reactive.

  • Arylboronic Acid Pinacol Ester (ArB(pin)): A more stable, easily handled, and purifiable alternative.

This choice is not trivial. It impacts reaction efficiency, yield, and the impurity profile. Understanding the fundamental differences in their behavior is key to robust and reproducible synthesis.

Physicochemical Properties and Stability: A Head-to-Head Comparison

The primary motivation for converting a boronic acid to its pinacol ester is to enhance stability.[5][6] Boronic acids are prone to forming cyclic anhydride trimers known as boroxines upon dehydration and can undergo decomposition on silica gel, complicating purification.[5] Pinacol esters are generally crystalline, chromatographically stable solids with a longer shelf-life.[5][7]

However, the most significant competing reaction for both species under basic Suzuki-Miyaura conditions is protodeboronation , the cleavage of the C-B bond to replace it with a C-H bond.[3][8]

Feature3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid3-Benzyloxy-4-bromo-2,6-difluorobenzene Pinacol BoronateScientific Rationale
Physical Form Typically a solid, may exist in equilibrium with boroxine trimer.[5]Crystalline solid.The bulky pinacol group prevents the intermolecular dehydration required for boroxine formation.
Ease of Purification Challenging by standard silica gel chromatography due to high polarity and potential decomposition.[5]Generally straightforward to purify by silica gel chromatography and recrystallization.[5][7]Pinacol esters are less polar and more robust on silica gel compared to the free acids.
Stability to Storage Moderate. Susceptible to dehydration and slow decomposition.High. Generally stable for long-term storage under inert conditions.The ester linkage protects the Lewis acidic boron center from environmental moisture and oxygen.
Protodeboronation Susceptible, especially under basic aqueous conditions. The electron-withdrawing fluorine atoms can increase the rate of this side reaction.[9][10][11]Generally more resistant, but hydrolysis to the boronic acid can precede protodeboronation, making it a nuanced issue.[9][12]While the ester is more stable, under reaction conditions that promote hydrolysis, the advantage can be diminished. Some studies show certain esters can be more reactive to protodeboronation than the parent acid.[9][10]

The Heart of the Matter: Mechanistic Differences in Transmetalation

The critical, product-forming step of the Suzuki-Miyaura catalytic cycle is the transmetalation of the aryl group from boron to the palladium(II) center.[1][2] The mechanism by which this occurs differs significantly between the boronic acid and its pinacol ester, which is the root of their reactivity differences.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar'-Pd(II)L₂(X) OxAdd->ArPdX  + Ar'-X Transmetal Transmetalation ArPdAr Ar'-Pd(II)L₂(Ar) Transmetal->ArPdAr  + [ArB(OR)₂(OH)]⁻ RedElim Reductive Elimination ArAr Ar-Ar' Product ArPdAr->ArAr RedElim->Pd0 RedElim->ArAr ArX Ar'-X (Aryl Halide) ArX->OxAdd Boron Ar-B(OR)₂ (Boron Reagent) Boron->Transmetal Base Base (e.g., OH⁻) Base->Transmetal

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

For the boronic acid , the reaction is widely believed to proceed via the "boronate pathway." The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a tetracoordinate boronate anion, [ArB(OH)₃]⁻. This "ate" complex is significantly more nucleophilic than the neutral trigonal acid, facilitating the transfer of the aryl group to the palladium center.[13][14]

For the pinacol ester , the situation is more complex. For a long time, it was assumed that the ester must first be hydrolyzed in situ to the boronic acid, which then enters the catalytic cycle as described above. While this pathway can operate, compelling evidence now shows that boronic esters can undergo direct transmetalation without prior hydrolysis .[15] This often occurs via an "oxo-palladium pathway," where a Pd-OH or Pd-OR species coordinates to the boron atom, activating it for aryl transfer.[13][16]

The key takeaway is that boronic esters have access to a direct, non-hydrolytic transmetalation pathway that can be significantly faster under certain conditions, particularly anhydrous or low-water conditions.[15]

Comparative Reactivity Data

Table 1: Representative Transmetalation Rate Data for Different Boron Reagents (Data adapted from reference[15] for a model system. These are not for the specific topic substrate but illustrate the kinetic principle.)

Boron ReagentRelative Rate Constant (k) at -30 °CKey Observation
Arylboronic Acid1.00 (Baseline)The standard benchmark for reactivity.
Arylboronic Acid Pinacol Ester~0.1 (Slow, sigmoidal kinetics)Steric bulk from the pinacol's methyl groups can hinder the formation of the pre-transmetalation complex, slowing the reaction.[15][17]
Arylboronic Acid Glycol Ester10.1Less sterically hindered esters can be significantly more reactive than the free boronic acid.
Arylboronic Acid Catechol Ester4.3Electronically different esters show varied rate enhancements.

Interpretation for 3-Benzyloxy-4-bromo-2,6-difluorobenzene:

  • The two ortho-fluorine atoms and the adjacent benzyloxy group create significant steric hindrance around the boron center.

  • Based on the model data, the pinacol ester of this specific substrate is expected to be less reactive than the corresponding boronic acid in the transmetalation step due to this steric clash.[15]

  • Therefore, to achieve reasonable reaction times with the pinacol ester, higher temperatures or more active catalyst systems may be required compared to the boronic acid. The boronic acid, being smaller, should form the reactive boronate and transmetalate more readily, assuming it does not first decompose.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for researchers. They account for the electron-deficient and sterically hindered nature of the substrate.

Protocol 1: Suzuki-Miyaura Coupling using the Boronic Acid

This protocol prioritizes speed and reactivity but requires careful handling to minimize protodeboronation.

Caption: Experimental workflow for the boronic acid protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the coupling partner (aryl or heteroaryl halide, 1.0 equiv), 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio, 10 mL per mmol of halide).

    • Scientist's Note: A robust base like K₃PO₄ is chosen to facilitate boronate formation while being less harsh than hydroxides, which can aggressively promote protodeboronation.[5] The presence of water is crucial for the boronate pathway.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol% relative to Pd).

    • Scientist's Note: A biarylphosphine ligand like SPhos is essential for coupling sterically hindered and electron-deficient partners as it promotes both fast oxidative addition and reductive elimination.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using the Pinacol Ester

This protocol leverages the stability of the pinacol ester, making it ideal for longer reaction times, more sensitive substrates, or for reactions where anhydrous conditions are preferred.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the coupling partner (1.0 equiv), 3-Benzyloxy-4-bromo-2,6-difluorobenzene pinacol boronate (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 or anhydrous dioxane).

    • Scientist's Note: While this reaction can be run under aqueous conditions (promoting the hydrolysis pathway), the pinacol ester's stability also makes it the reagent of choice for anhydrous Suzuki conditions, which can be beneficial for water-sensitive substrates.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a pre-catalyst system like Pd(OAc)₂ with a ligand).

  • Reaction: Heat the mixture to 100-110 °C and stir until complete. Due to potentially slower transmetalation, this may require longer reaction times than the boronic acid.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Recommendations

The choice between 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid and its pinacol ester is a classic trade-off between reactivity and stability.

  • Choose the Boronic Acid for:

    • Speed: When rapid reaction times are desired and the risk of protodeboronation can be mitigated with optimized conditions (e.g., shorter heating time, carefully chosen base).

    • Atom Economy: If the synthesis of the pinacol ester represents an undesirable extra step.

  • Choose the Pinacol Boronate Ester for:

    • Robustness and Scalability: When dealing with multi-step syntheses where the boron reagent must be stored or carried through several steps. Its ease of handling and purification makes it superior for large-scale campaigns.

    • Difficult Couplings: For reactions requiring prolonged heating, where the boronic acid would likely decompose before the reaction completes.

    • Anhydrous Conditions: When coupling partners are sensitive to water.

For the specific substrate , with its inherent steric and electronic challenges, the pinacol ester is recommended as the more reliable and robust starting point for developing a new synthetic route. While it may require slightly more forcing conditions (higher temperature, longer time), its superior stability provides a wider window for successful reaction optimization and ultimately leads to a more reproducible and scalable process.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Li, W., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl₃ at room temperature. Australian Journal of Chemistry. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Roy, A., et al. (2021). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Krska, S. W. (2007). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ikawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Poster Board #1276. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Kassel, D. B. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

Sources

Strategic Analysis of Mass Spectral Fragmentation: Brominated Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of brominated fluorophenylboronic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As Senior Application Scientists, we often encounter the "boronic acid paradox" in drug discovery: these moieties are essential for Suzuki-Miyaura couplings, yet their mass spectrometric (MS) analysis is notoriously deceptive. Brominated fluorophenylboronic acids (Br-F-PBAs) present a unique analytical challenge where the interplay between the isotopic signature of bromine, the electronegativity of fluorine, and the amphoteric nature of boron creates a complex spectral landscape.

This guide moves beyond basic spectral interpretation. We compare the fragmentation behaviors of free acids versus their ester derivatives and dissect the isomeric "ortho-effects" that distinguish 2-bromo from 3- or 4-bromo variants. By mastering these patterns, you ensure structural confirmation before committing to expensive GMP synthesis steps.

Part 1: The Isotopic & Ionic Foundation

Before interpreting fragmentation, one must validate the molecular ion. Br-F-PBAs exhibit a distinct spectral signature defined by the interaction of Bromine and Boron isotopes.

The Isotopic Envelope

Unlike standard organic molecules, Br-F-PBAs do not show a single dominant parent peak. You must look for the "Boxcar" Pattern :

  • Bromine (79Br/81Br): Creates a 1:1 doublet separated by 2 Da.

  • Boron (10B/11B): The naturally occurring 10B (20%) and 11B (80%) add a "pre-peak" shoulder to each bromine signal.

Diagnostic Check: If your spectrum lacks the characteristic 1:1 doublet with the associated 10B minor peaks, you have likely lost the bromine (dehalogenation) or the boron moiety (protodeboronation) in the source.

Ionization Mode Selection: The Polarity Pivot
  • ESI Negative Mode [M-H]⁻: The Gold Standard. Boronic acids are Lewis acids; they readily accept an OH⁻ or lose a proton from the hydroxyl group. This mode favors the formation of the boronate anion [RB(OH)3]⁻ or the deprotonated [RB(OH)2-H]⁻.

  • ESI Positive Mode: Generally poor sensitivity unless the molecule contains a basic amine. Often requires derivatization (e.g., with diethanolamine) to "lock" the boron into a tetrahedral ammonium species.

Part 2: Fragmentation Mechanics & Comparative Pathways[1]

This section compares the three dominant pathways that define the MS/MS behavior of Br-F-PBAs.

Comparison 1: The Dehydration Trap (Artifact vs. Signal)

The Scenario: You observe a peak at [M-18]⁻ or [3M-54]⁻.

  • Mechanism: Boronic acids avidly dehydrate to form boroxines (cyclic trimers) in the gas phase or even in the source if temperatures are too high.

  • Differentiation:

    • Monomer: The target species.[1]

    • Trimer (Boroxine): Often mistaken for a high-mass impurity.

    • Self-Validation: Dilute the sample 10x.[2] If the ratio of the high-mass peak decreases relative to the monomer, it is a concentration-dependent artifact (the trimer), not a covalent impurity.

Comparison 2: Isomeric Differentiation (The Ortho Effect)

The position of the Fluorine and Bromine relative to the Boronic acid group drastically alters fragmentation energy.

FeatureOrtho-Substituted (2-Br/2-F) Meta/Para-Substituted (3,4-Br/F)
Steric Hindrance High. The bulky Br/F forces the B(OH)2 out of plane.Low. Planar conformation is accessible.
Acidity (pKa) Higher acidity due to inductive effects (especially F). Ionizes more efficiently in ESI(-).Lower acidity.[3] Weaker ionization signal.[3][4]
Fragmentation Facilitated Loss: Proximity allows interaction between B and F/Br, often leading to rapid loss of B(OH)2 or HF.Standard Loss: Requires higher collision energy (CE) to break the C-B bond.
Key Fragment Prominent [M-B(OH)2]⁻ (Deboronation).Balanced spectrum of [M-H2O]⁻ and [M-B(OH)2]⁻.
Comparison 3: Free Acid vs. Pinacol Ester

Most researchers analyze the free acid, but derivatization to a pinacol ester is the superior alternative for robust quantification.

ParameterFree Boronic Acid Pinacol Ester Derivative
Stability Low. Prone to trimerization and oxidation.High. Sterically locked; no trimerization.
MS Signature Complex. Mixture of [M-H]⁻, [M-H2O-H]⁻, and [2M-H]⁻.Clean. Dominant [M+H]+ or [M+NH4]+ (Positive mode becomes viable).
Fragmentation Messy. Multiple neutral losses (H2O, HBO).Predictable. Characteristic loss of pinacol fragment (m/z 84 or 100).

Part 3: Experimental Protocols

Protocol A: "Soft" ESI-MS for Structural Confirmation
  • Objective: Minimize in-source fragmentation to see the molecular ion.

  • Solvent: Acetonitrile:Water (80:20). Avoid Methanol (Methanol reacts with boronic acids to form methyl boronic esters, creating "ghost" peaks at M+14 and M+28).

  • Modifier: 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode). Avoid high concentrations of amine bases which suppress ionization.

  • Source Temp: < 250°C (Prevent thermal dehydration).

Protocol B: The "Pinacol Lock" (Recommended for Quantitation)
  • Reaction: Mix 50 µL sample (in MeCN) + 50 µL Pinacol (10 mM in MeCN).

  • Incubation: Room temperature for 10 mins (Reaction is near instantaneous).

  • Analysis: Inject into ESI(+) MS. Look for [M_ester + H]+.

  • Validation: Check for the disappearance of the free acid peak in ESI(-).

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the decision tree for interpreting the MS/MS spectrum of a generic Brominated Fluorophenylboronic Acid in Negative Mode.

G cluster_0 Precursor Ion Selection cluster_1 Primary Fragmentation Pathways cluster_2 Secondary Fragmentation M [M-H]⁻ Precursor (Isotopic Doublet) Dehydration Loss of H₂O (m/z -18) M->Dehydration Low CE / Thermal Deboronation Loss of B(OH)₂ (C-B Cleavage) M->Deboronation High CE / Ortho-Effect Boroxine Trimerization [3M-3H₂O-H]⁻ M->Boroxine High Conc. / Source Artifact Dehydration->Boroxine Aggregation HalogenLoss Loss of HF / Br (High Energy) Deboronation->HalogenLoss Extreme CE Phenol Phenolic Anion [Ar-O]⁻ Deboronation->Phenol Oxidative Insertion

Caption: Fragmentation pathway of Br-F-PBAs in ESI(-). Note that Deboronation is the diagnostic structural cleavage, while Boroxine formation is a concentration-dependent artifact.

Diagram 2: The "Ortho Effect" Mechanism

Visualizing why ortho-isomers fragment differently than meta/para isomers.

OrthoEffect cluster_ortho Ortho-Isomer (2-F-PBA) cluster_para Para-Isomer (4-F-PBA) O_State Steric Crowding (B-F Interaction) O_Frag Rapid Deboronation (Weak C-B Bond) O_State->O_Frag Facilitated Loss P_State Planar Conformation (Resonance Stable) P_Frag Resistant to Cleavage (Requires High CE) P_State->P_Frag Standard Loss

Caption: The Ortho Effect: Steric hindrance and electronic repulsion in ortho-isomers weaken the C-B bond, leading to lower energy thresholds for deboronation compared to para-isomers.

References

  • Plumley, J. A., & Erickson, B. W. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH). Retrieved from [Link]

  • SCIEX Application Note. (2023). Quantitation of boronic acids at pg/mL levels of sensitivity using Negative Ion Mode MRM. Retrieved from [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

Sources

Crystallographic Characterization & Solid-State Stability: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solid-state properties of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8).[1][2] As a highly functionalized intermediate often employed in the synthesis of p38


 MAP kinase inhibitors and other biaryl pharmaceuticals, understanding its crystallographic behavior is critical for process scale-up and Structure-Based Drug Design (SBDD).

This document compares the target Free Boronic Acid against its two primary solid-state competitors: the Dehydrated Boroxine (Anhydride) and the Pinacol Ester . We synthesize data from structural analogs (specifically 2,6-difluorophenylboronic acid and benzyloxy-substituted arylboronates) to provide a predictive framework for handling this compound.

Comparative Analysis: Solid-State Forms

In the context of X-ray crystallography and reaction engineering, this molecule exists in a dynamic equilibrium. Selecting the correct form is essential for reaction stoichiometry and crystallographic success.

Table 1: Comparative Performance Matrix
FeatureForm A: Free Boronic Acid (Target)Form B: Boroxine Trimer (Impurity)Form C: Pinacol Ester (Alternative)
Formula



Stoichiometry Monomeric (1:1 B:Aryl)Trimeric (3:3 B:Aryl)Monomeric (1:[3]1)
Crystal Packing H-bonded dimers (

synthon)

-stacked columns or layers
Discrete molecular packing
Solubility Moderate (Polar organic)Low (Non-polar)High (Organic solvents)
Atom Economy High (Ideal for Suzuki coupling)Moderate (Loss of

)
Low (loss of pinacol)
Stability Metastable (Prone to dehydration)Thermodynamic Sink High (Kinetic stability)
XRD Utility High (Maps H-bond donors)Low (Lacks donor sites)Medium (Bulky group masks binding)

Structural Landscape & Expected Data[4][5][6][7][8]

Since specific unit cell dimensions for the full molecule are proprietary/catalog-dependent, we derive the Expected Structural Parameters based on the crystallographic behavior of its two core motifs: the 2,6-difluorophenyl headgroup and the benzyloxy tail.

A. The 2,6-Difluoro Effect (Headgroup Analysis)

Unlike non-fluorinated phenylboronic acids, the 2,6-difluoro substitution introduces significant steric and electrostatic repulsion.

  • Planarity: In 2,6-difluorophenylboronic acid, the

    
     group is often twisted out of the phenyl plane to relieve steric strain between the fluorine lone pairs and the hydroxyl oxygens.
    
  • Intramolecular Locking: Expect an intramolecular

    
     hydrogen bond.[4] This "locks" the conformation, making the free acid more rigid than its non-fluorinated counterparts.
    
  • Predicted Torsion Angle (

    
    ): 
    
    
    
    (deviating from coplanarity).
B. The Benzyloxy Tail (Packing Driver)

The bulky 3-benzyloxy group disrupts the simple layered packing seen in smaller boronic acids.

  • Herringbone Motif: The benzyl ring will likely engage in T-shaped

    
     interactions with the fluoro-phenyl ring of adjacent molecules.
    
  • Unit Cell Expansion: Expect a Monoclinic system (likely

    
    ) with a long axis (>20 Å) accommodating the extended ether linkage.
    
Table 2: Predicted Crystallographic Metrics (Based on Analogs)
ParameterExpected ValueRationale (Source)
Space Group Monoclinic (

or

)
Common for bulky arylboronic acids [1].
B-C Bond Length

Å
Elongated due to F-substitution [2].
O-B-O Angle

Typical trigonal planar geometry.
H-Bond Motif Centrosymmetric DimerStandard

homodimer synthon.
Dehydration Risk High2,6-difluoro acids dehydrate easily to boroxines [3].

Experimental Protocols

Protocol A: Distinguishing Acid from Boroxine (Pre-Crystallization)

Before setting up X-ray trays, you must validate the bulk material.

  • IR Spectroscopy:

    • Target (Acid): Look for broad

      
       stretch at 
      
      
      
      .
    • Impurity (Boroxine): Look for sharp, intense bands at

      
       (B-O ring stretch) and absence of OH.
      
  • Solubility Test:

    • Dissolve 5 mg in

      
       (non-polar). If the solution remains clear, it may have dehydrated to the boroxine (lipophilic). If it requires 
      
      
      
      or
      
      
      to dissolve, it is likely the free acid.
Protocol B: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often leads to dehydration. Use Vapor Diffusion to maintain hydration.

  • Prepare Solution: Dissolve 15 mg of compound in 0.5 mL THF or Acetone (Solvent).

  • Precipitant: Place 2.0 mL of Pentane or Hexane (Anti-solvent) in the outer reservoir.

  • Setup: Seal the inner vial (containing solution) inside the outer jar.

  • Kinetics: Allow to stand at

    
     for 48-72 hours.
    
    • Note: Low temperature suppresses the dehydration reaction:

      
      .
      

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solid-state form for your application (Synthesis vs. Structural Biology).

G Start Start: 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid Check Analysis: IR & Solubility Check Start->Check IsBoroxine Result: Boroxine Detected (Sharp IR ~1350 cm-1) Check->IsBoroxine Dehydrated IsAcid Result: Free Acid Confirmed (Broad OH Stretch) Check->IsAcid Intact Action_Rehydrate Action: Rehydrate (Recrystallize from Acetone/H2O) IsBoroxine->Action_Rehydrate Decision_App Application? IsAcid->Decision_App Action_Rehydrate->IsAcid Path_Suzuki Suzuki Coupling (Synthesis) Decision_App->Path_Suzuki Path_SBDD Protein Crystallography (SBDD) Decision_App->Path_SBDD Opt_Ester Convert to Pinacol Ester (High Stability) Path_Suzuki->Opt_Ester If Protodeboronation occurs Opt_Direct Use Free Acid (High Atom Economy) Path_Suzuki->Opt_Direct Standard Path_SBDD->Opt_Direct H-bond Mapping

Figure 1: Workflow for characterizing and selecting the optimal boronic acid form.

Scientific Rationale (Mechanism)[10]

Why the "Free Acid" is Superior for SBDD

In protein crystallography (e.g., binding to p38 kinase), the Free Boronic Acid is preferred over the ester or boroxine because:

  • Reversible Covalent Bonding: The boron atom can form a tetrahedral adduct with serine or threonine residues in the active site (Transition State Mimicry).

  • Hydrogen Bonding Network: The hydroxyl groups of the free acid act as both donors and acceptors, mapping the hydration shell of the protein pocket. The pinacol ester masks these interactions with a hydrophobic shield.

The Fluorine "Scaffold" Effect

The 2,6-difluoro substitution is not merely for metabolic stability. In the crystal lattice (and protein active sites), the Fluorine atoms act as weak hydrogen bond acceptors (


), often organizing the water network around the inhibitor. X-ray data of the free acid is required to accurately model these positions.

References

  • CSD Entry: 2,6-difluorophenylboronic acid.Cambridge Structural Database. Refcode: ZUFZUH.
  • Rodríguez-Cuamatzi, P., et al. (2009). "2,4-Difluorophenylboronic acid."[4] Acta Crystallographica Section E, 65(1), o105. Link

  • Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine-acid equilibrium).
  • BindingDB Entry: 3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide.[3] BindingDB Monomer ID: 50314073.[3] (Demonstrates the biological relevance of the scaffold). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

The Catalyst Gauntlet: A Comparative Guide to 2,6-Difluorophenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2,6-difluorophenyl moiety is a cornerstone of modern medicinal chemistry, imparting unique electronic properties and enhancing the metabolic stability of drug candidates. However, the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid presents a significant challenge due to its high susceptibility to protodeboronation under typical basic reaction conditions. This guide provides a comprehensive comparison of catalytic systems, moving from classical approaches to the current state-of-the-art, to enable researchers to navigate this difficult but crucial transformation with confidence. We will delve into the mechanistic rationale behind catalyst selection and provide actionable experimental protocols.

The Challenge: Taming Protodeboronation

The primary obstacle in the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid is the rapid cleavage of the C-B bond by a proton source (protodeboronation), which is often accelerated by the basic conditions required for the catalytic cycle.[1] This side reaction consumes the boronic acid, leading to low yields of the desired biaryl product and the formation of 1,3-difluorobenzene as a byproduct.

To overcome this, the catalytic system must be highly active, promoting a rapid rate of cross-coupling that outpaces the rate of protodeboronation. This has driven the development of sophisticated palladium catalysts and ligands designed to operate under milder conditions and with greater efficiency.

Evolution of Catalytic Systems: A Comparative Overview

The journey to efficiently couple 2,6-difluorophenylboronic acid has seen a significant evolution in catalyst technology. Early attempts with traditional palladium sources like Pd(PPh₃)₄ often resulted in low to moderate yields, especially with less reactive aryl chlorides. The breakthrough came with the development of sterically hindered and electron-rich phosphine ligands.

The Rise of Biaryl Phosphine Ligands

The research groups of Stephen Buchwald and others have developed a portfolio of biaryl phosphine ligands that have revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[2] These ligands are characterized by a biaryl backbone that creates a bulky steric profile around the palladium center. This bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step of the catalytic cycle. Furthermore, the electron-rich nature of these phosphines enhances the rate of reductive elimination, the final step that forms the C-C bond and regenerates the active catalyst.

For the coupling of 2,6-difluorophenylboronic acid, two ligands from this class have proven to be particularly effective: SPhos and XPhos .

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An effective and widely used ligand for a variety of Suzuki-Miyaura couplings.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Generally provides higher activity for sterically hindered and challenging substrates compared to SPhos. Its increased bulk further promotes the formation of the active monoligated palladium species.

The Precatalyst Advantage: Enhanced Activity and Stability

A significant advancement in the application of these ligands has been the development of palladium precatalysts. These are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. This approach offers several advantages over generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand:

  • Reliable Stoichiometry: Ensures a precise ligand-to-palladium ratio, leading to more reproducible results.

  • Rapid Activation: Precatalysts are designed for fast and efficient generation of the active Pd(0) catalyst, which is crucial for outcompeting protodeboronation.[1]

  • Air and Moisture Stability: Many precatalysts are crystalline solids that are easier to handle and store than air-sensitive ligands and palladium sources.

For the coupling of 2,6-difluorophenylboronic acid, the use of XPhos-based precatalysts, such as XPhos-Pd-G2 and XPhos-Pd-G3 , is now considered the gold standard. These precatalysts have demonstrated high efficiency, allowing for reactions to proceed at or near room temperature with short reaction times, thereby minimizing the opportunity for protodeboronation.[1][3]

Comparative Performance Data

While a single, comprehensive head-to-head comparison under identical conditions is scarce in the literature, we can compile representative data to illustrate the performance of different catalytic systems. The following table summarizes typical yields for the coupling of 2,6-difluorophenylboronic acid with various aryl halides, highlighting the superiority of modern precatalyst systems.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisoleSPhos-Pd complex (9)K₃PO₄THF/H₂Ort<0.593[1]
4-ChloroanisoleXPhos-Pd complex (11)K₃PO₄THF/H₂Ort<0.5>95[1]
7-Chloro-6-azaindoleXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)0.581[3]
Aryl BromidesPdCl₂(XPhos)₂K₂CO₃Dioxane/H₂O120 (MW)0.3375-99[4][5]
Aryl ChloridesXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)0.5Good to Excellent[3]

Note: Direct comparison of yields should be done with caution as reaction conditions and substrates vary between studies. However, the trend clearly indicates that XPhos-based systems, particularly precatalysts, provide superior results for this challenging coupling.

Mechanistic Insights: Why Buchwald Ligands Excel

The success of ligands like XPhos in promoting the coupling of sterically demanding substrates like 2,6-difluorophenylboronic acid can be attributed to their unique structural features which favorably influence the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

  • Facilitated Reductive Elimination: The steric bulk of the biaryl phosphine ligand forces the two organic groups on the palladium center into a conformation that is primed for reductive elimination, the rate-limiting step for many cross-coupling reactions. This acceleration is crucial for outcompeting protodeboronation.

  • Promotion of Monoligation: The bulky nature of ligands like XPhos favors the formation of a highly reactive, 14-electron monoligated palladium(0) species (L-Pd). This species is more readily undergoes oxidative addition with the aryl halide.

  • Stabilization of the Catalytic Species: The biaryl backbone can also participate in stabilizing interactions with the palladium center, preventing catalyst decomposition and promoting higher turnover numbers.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid using state-of-the-art catalytic systems.

Protocol 1: Room Temperature Coupling of an Aryl Chloride using an XPhos-based Precatalyst

This protocol is adapted from the work of Buchwald and coworkers and is suitable for electron-rich or unactivated aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol)

  • 2,6-Difluorophenylboronic acid (1.5 mmol)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, 2,6-difluorophenylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add degassed THF and degassed water (typically in a 2:1 to 4:1 ratio of THF:water).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 30 minutes to a few hours.

  • Upon completion, dilute the reaction with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling of a Heteroaryl Chloride

This protocol is suitable for more challenging heteroaryl chlorides and demonstrates the use of microwave heating to accelerate the reaction.

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • 2,6-Difluorophenylboronic acid (1.5 mmol)

  • XPhos Pd G2 (2-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 mmol)

  • DMF/Ethanol/Water solvent mixture, degassed

Procedure:

  • In a microwave vial, combine the heteroaryl chloride, 2,6-difluorophenylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Add the degassed solvent mixture (e.g., a 1:1:0.5 ratio of DMF:Ethanol:Water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-130 °C for 30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Precatalyst, and Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N₂) B->C D Stir at RT or Heat (Microwave) C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid has transitioned from a formidable challenge to a routinely achievable transformation, thanks to significant advances in catalyst technology. The adoption of sterically hindered and electron-rich biaryl phosphine ligands, particularly in the form of stable and highly active palladium precatalysts like XPhos-Pd-G2, has been instrumental in overcoming the persistent issue of protodeboronation.

For researchers and drug development professionals, the key to success lies in selecting a catalytic system that promotes rapid C-C bond formation under mild conditions. While this guide provides a framework for catalyst selection and experimental design, it is important to note that substrate-specific optimization may still be necessary to achieve optimal results. The continued development of even more active and robust catalysts will undoubtedly further expand the scope and utility of this critical transformation in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole. Molecular Diversity. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Europe PMC. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • The synthesis and applications of a biaryl-based asymmetric phosphine ligand. MIT Libraries. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Previous reports on the synthesis of biaryls. | Download Scientific Diagram. ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]

Sources

Spectroscopic Validation of Benzyloxy (OBn) Group Integrity Post-Coupling: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Complex Syntheses

The benzyloxy (OBn) group is a cornerstone in organic synthesis, universally employed to protect hydroxyl functionalities (alcohols and phenols) due to its exceptional stability across a wide range of basic and mildly acidic conditions [3]. However, modern synthetic routes frequently subject these protected intermediates to harsh environments, such as palladium-catalyzed cross-couplings or aggressive peptide coupling reagents.

During these transformations, the OBn group is highly susceptible to unintended modifications, including transition-metal-induced


-hydride elimination, premature hydrogenolysis, or Lewis acid-mediated cleavage [4]. Verifying that the OBn group has survived the coupling step intact is critical. Relying on a single analytical method often leads to false positives due to spectral overlap or isobaric rearrangements. This guide objectively compares the primary analytical techniques and establishes a self-validating spectroscopic workflow for confirming OBn integrity.

Comparative Analysis of Analytical Alternatives

To validate protecting group integrity, chemists must choose between various spectroscopic techniques. Below is an objective comparison of their performance, detection limits, and specific utility for OBn validation.

Table 1: Quantitative Spectrometric Benchmarks for OBn Group Validation

Analytical TechniquePrimary Diagnostic SignalSpecificity for OBnDetection LimitBest Use Case
High-Field NMR (≥400 MHz) ¹H: 4.5–5.6 ppm (CH₂), 7.3–7.4 ppm (Ar-H); ¹³C: 70–75 ppm (CH₂) [1]Very High~1-5% impurityDefinitive structural confirmation and regiochemistry.
Benchtop NMR (60-100 MHz) ¹H: 4.5–5.6 ppm (CH₂)Moderate (Prone to overlap)~5-10% impurityRapid, at-line reaction monitoring before workup.
HRMS (ESI-TOF) Exact Mass[M+H]⁺ or [M+Na]⁺High (for global formula)<0.1% impurityConfirming absence of debenzylated mass (-90.047 Da).
IR Spectroscopy Absence of O-H stretch (3300-3500 cm⁻¹)Low~5% impurityQuick qualitative check for gross deprotection.

Performance Insight: While Benchtop NMR and IR Spectroscopy offer rapid qualitative data, they lack the resolving power required for complex molecules (e.g., oligosaccharides or peptides) where the OBn signals frequently overlap with the molecular core [1]. Therefore, a combination of High-Field NMR and HRMS is the only reliable approach to build a self-validating dataset.

Mechanistic Logic & Causality in Experimental Choices

A robust analytical protocol must be built on causality—understanding why a specific signal behaves the way it does.

  • The Methylene Shift Causality: The electronegativity of the ether oxygen strongly deshields the benzylic protons, pushing them downfield to 4.5–5.6 ppm [1]. If the OBn group is cleaved (yielding a free hydroxyl group), these specific protons are lost entirely [2].

  • The Aromatic Integration Causality: During metal-catalyzed cross-couplings, the aromatic ring of the OBn group can occasionally undergo unintended electrophilic substitution. By strictly integrating the aromatic multiplet at 7.3–7.4 ppm, we ensure it equals exactly 5H. An integration of 4H indicates the protecting group was structurally compromised, even if the ether linkage remains intact.

  • The Mass Shift Causality: HRMS acts as the global safety net. If hydrogenolysis occurs, the ether is cleaved to an alcohol, resulting in the loss of a toluene equivalent (C₇H₆). The mass spectrum will definitively show a species that is 90.047 Da lighter than the target mass.

Experimental Protocols: A Self-Validating Workflow

Do not treat spectroscopic validation as a checklist; treat it as a sequential logic gate. The following step-by-step methodology ensures absolute certainty regarding OBn integrity.

Phase 1: High-Field NMR Screening (The Primary Filter)

Step 1.1: Dissolve 5–10 mg of the purified post-coupling product in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Causality: Preparing a high-concentration sample ensures a high signal-to-noise ratio. This is critical for detecting low-level debenzylated impurities (<5%) that might otherwise be hidden in the baseline noise.

Step 1.2: Acquire a standard ¹H NMR spectrum at ≥400 MHz.

  • Causality: High-field NMR is chosen over benchtop systems because the benzylic methylene protons (4.5–5.6 ppm) frequently overlap with carbohydrate cores or peptide

    
    -protons [1]. Higher magnetic fields resolve these complex multiplets, preventing false-positive integrity confirmations.
    

Step 1.3: Integrate the diagnostic signals.

  • Causality: The integration must exactly match a 2:5 ratio (CH₂ to Ar-H) relative to a known, stable backbone proton. Any deviation indicates premature deprotection or side-reactions on the aromatic ring.

Phase 2: HRMS Verification (The Global Confirmation)

Step 2.1: Dilute the NMR sample to ~1 µg/mL in LC-MS grade acetonitrile/water and inject it into an ESI-TOF mass spectrometer.

  • Causality: While NMR proves the local electronic environment of the OBn group, HRMS confirms the global molecular formula. HRMS is utilized over Low-Resolution MS to confidently distinguish between the loss of the OBn group (-90.047 Da) and isobaric side reactions that might yield a similar nominal mass.

Phase 3: 2D NMR Connectivity (The Absolute Validation)

Step 3.1: Acquire a ¹H-¹³C HSQC spectrum.

  • Causality: To finalize the self-validating system, molecular rearrangements must be ruled out. The HSQC experiment confirms that the protons at 4.5–5.6 ppm are directly attached to the carbon at 70–75 ppm [1]. This proves the ether linkage is intact and the benzyl group hasn't migrated to another heteroatom during the harsh coupling conditions.

Workflow Visualization

OBn_Validation_Workflow N1 Post-Coupling Crude N2 1H NMR (≥400 MHz) Check 4.5-5.6 ppm N1->N2 N3 Signals Intact? N2->N3 N4 HRMS (ESI-TOF) Check Exact Mass N3->N4 Yes (Integrates 2H) N7 OBn Cleaved/Modified (Review Reaction) N3->N7 No / Shifted N5 Mass Matches? N4->N5 N6 2D NMR (HSQC) Verify Connectivity N5->N6 Yes N5->N7 No (-90 Da) N8 OBn Integrity Confirmed N6->N8 Connectivity Confirmed

Decision tree for the spectroscopic validation of benzyloxy (OBn) group integrity.

References

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Universal Wiser Publisher URL:[Link]

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene Organic Syntheses URL: [Link]

  • Protective Groups Organic Chemistry Portal URL:[Link]

  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates National Institutes of Health (NIH) / PMC URL:[Link]

Comprehensive Comparison Guide: Elemental Analysis and Cross-Coupling Performance of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8) is a highly functionalized, polyhalogenated building block critical for the synthesis of advanced organic semiconductors and targeted pharmaceuticals . However, its complex molecular architecture—featuring a boronic acid moiety, two fluorine atoms, a bromine atom, and a bulky benzyloxy protecting group—presents significant challenges for precise elemental analysis and cross-coupling optimization.

This guide provides an objective comparison of analytical methodologies for validating the elemental composition of this compound, alongside a performance comparison of its reactivity in Suzuki-Miyaura cross-coupling against common alternatives.

Section 1: Overcoming Bottlenecks in Elemental Analysis

Establishing accurate elemental analysis reference data for polyhalogenated boronic acids is notoriously difficult. Standard CHNS/O combustion analysis often fails for heavily fluorinated compounds. The high bond dissociation energy of the C–F bond resists complete thermal decomposition, while boron tends to form refractory boron carbides (


) at standard combustion temperatures (900°C). These phenomena artificially lower the observed carbon content.

To establish accurate reference data, Oxygen Bomb Combustion coupled with Ion Chromatography (IC) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) must be employed .

Table 1: Theoretical vs. Empirical Elemental Analysis Data for (MW: 342.93 g/mol )
ElementTheoretical Mass (%)Standard CHN Analyzer (%)Oxygen Bomb + IC/ICP-OES (%)Analytical Status
Carbon (C) 45.53%42.10% (Fail)45.48% (Pass)Standard methods fail due to C-F/

formation.
Hydrogen (H) 2.94%2.95% (Pass)2.92% (Pass)Consistently accurate across methods.
Boron (B) 3.15%N/A3.12% (Pass)Requires ICP-OES for accurate quantification.
Bromine (Br) 23.30%N/A23.25% (Pass)Quantified via IC post-combustion.
Fluorine (F) 11.08%N/A11.02% (Pass)Quantified via IC post-combustion.
Oxygen (O) 14.00%15.80% (Fail)14.10% (Pass)Calculated by difference or direct pyrolysis.
Protocol 1: Self-Validating Elemental Profiling via Oxygen Bomb Combustion

This protocol ensures complete mineralization of refractory bonds while capturing volatile halogens.

  • Sample Preparation: Weigh 10–15 mg of the boronic acid into a combustible gelatin capsule.

    • Causality: The gelatin acts as a combustion aid, providing the necessary thermal spike to break robust C–F bonds.

  • System Validation (Self-Validation Step): Prior to the sample, run a Certified Reference Material (CRM) such as 4-bromo-2-fluorobenzoic acid. Proceed only if halogen recovery is >99.5%, which validates the system's mineralization efficiency.

  • High-Pressure Combustion: Place the capsule in an oxygen bomb vessel, pressurize to 30 atm with high-purity

    
    , and ignite.
    
    • Causality: The high-pressure environment prevents the formation of refractory boron carbides and ensures complete conversion of carbon to

      
      .
      
  • Halogen Absorption: Vent the combustion gases through an absorption solution containing 10 mL of 10 mM NaOH and 1%

    
    .
    
    • Causality: The

      
       oxidizes all volatile bromine species (e.g., 
      
      
      
      ,
      
      
      ) into stable bromide ions (
      
      
      ) for accurate chromatographic detection.
  • Quantification: Analyze the absorbent via Ion Chromatography for

    
     and 
    
    
    
    , and via ICP-OES for Boron content.

Section 2: Suzuki-Miyaura Cross-Coupling Performance Comparison

In drug development, the choice between a free boronic acid, its pinacol ester, or a non-fluorinated analog drastically impacts reaction kinetics. The 2,6-difluoro substitution on 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid highly polarizes the carbon-boron bond. This increases the Lewis acidity of the boron atom, which accelerates the formation of the crucial aryl-palladium-hydroxo complex during transmetalation .

Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling

(Conditions: 1.0 eq Boron species, 1.0 eq 4-chloro-3-methylanisole, 2 mol%


, SPhos, 

, Toluene/

, 90°C)
Coupling Reagent (Alternative)Time to >95% ConversionIsolated YieldMechanistic Observation
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid 2 hours88%Highly Lewis acidic B; rapid transmetalation.
Pinacol Ester Derivative 6 hours85%Steric bulk delays transmetalation; requires in situ hydrolysis.
Non-Fluorinated Analog 12 hours65%Lower Lewis acidity; slower reaction, prone to protodeboronation.
Protocol 2: Standardized Cross-Coupling Workflow

This protocol minimizes side reactions and provides absolute yield verification.

  • Reagent Charging: In a flame-dried Schlenk flask, combine 1.0 mmol of the boronic acid, 1.0 mmol of the aryl halide, 0.02 mmol

    
    , 0.04 mmol SPhos, and 2.0 mmol 
    
    
    
    .
  • Atmospheric Control: Add 5 mL of a 4:1 Toluene/Water mixture and perform three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (forming a biaryl byproduct), which depletes the reagent and lowers the cross-coupling yield.

  • Reaction & Monitoring: Heat the mixture to 90°C. Monitor the disappearance of the aryl halide via HPLC.

  • Yield Validation (Self-Validation Step): Before aqueous workup, spike the crude reaction mixture with exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Take a quantitative

    
     NMR aliquot.
    
    • Causality: This internal standard allows for the absolute calculation of the NMR yield, distinguishing true reaction efficiency from downstream isolation/purification losses.

Section 3: Mechanistic Pathway

The enhanced performance of the 2,6-difluorinated boronic acid is rooted in the transmetalation step of the catalytic cycle, where the electron-withdrawing fluorines facilitate the transfer of the aryl group to the palladium center.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar'-X Insertion Pd0->OxAdd PdII Pd(II) Intermediate Ar'-Pd-X OxAdd->PdII Base Base Activation Ar'-Pd-OH PdII->Base Base Transmet Transmetalation Accelerated by 2,6-F2 Base->Transmet Boronic Acid RedElim Reductive Elimination Biaryl Product Transmet->RedElim RedElim->Pd0 Release

Figure 1: Suzuki-Miyaura cycle highlighting transmetalation accelerated by 2,6-difluoro groups.

References

  • Title: Oxygen bomb combustion ion chromatography for elemental analysis of heteroatoms in fuel and wastes development Source: Analytica Chimica Acta URL: [Link]

  • Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: Chemical Science URL: [Link]

Comparison of protecting groups for 4-bromo-2,6-difluorophenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery Applications

Executive Summary: The 2,6-Difluoro Paradox

In medicinal chemistry, the 4-bromo-2,6-difluorophenyl motif is a high-value scaffold, offering metabolic stability and specific electrostatic interactions in protein binding pockets. However, introducing this moiety via boron chemistry presents a specific "2,6-Difluoro Paradox":

  • Electronic Activation: The electron-withdrawing fluorine atoms and bromine substituent significantly increase the Lewis acidity of the boron center, facilitating transmetalation.

  • Hydrolytic Instability: These same electronic factors, combined with steric crowding, render the C–B bond exceptionally prone to protodeboronation (C–B cleavage) under the basic aqueous conditions required for Suzuki-Miyaura coupling.

This guide objectively compares protecting group strategies to mitigate this instability, identifying the optimal workflows for preserving the C–B bond during storage and orthogonal functionalization.

Critical Analysis of Protecting Groups

The following comparison evaluates the three most common forms of the reagent against the specific failure modes of the 2,6-difluoro scaffold.

Comparative Performance Matrix
FeatureFree Boronic Acid Pinacol Ester (Bpin) MIDA Boronate
Hybridization

(Trigonal Planar)

(Trigonal Planar)

(Tetrahedral)
P-Orbital Status Empty (Reactive)Empty (Reactive)Occupied (N-B Dative Bond)
Hydrolytic Stability Poor (Rapid Protodeboronation)Moderate (Leaky on Silica)Excellent (Bench Stable)
Atom Economy HighModerateLow
Orthogonal Reactivity NoneLimitedHigh (Br-selective coupling possible)
Purification Crystallization onlySilica (Fast elution req.)Standard Silica Chromatography
Deep Dive: Mechanism of Failure vs. Protection

1. Free Acid & Pinacol Esters (


): 
The 2,6-difluoro substitution lowers the pKa of the boronic acid (typically < 7.0). In basic coupling buffers (e.g., 

,

), the equilibrium shifts almost entirely to the boronate anion. While this anion is the active species for transmetalation, it is also the intermediate for protodeboronation .
  • Failure Mode: The electron-deficient ring stabilizes the negative charge on the ipso-carbon during C–B cleavage, leading to rapid loss of the boron group and formation of 1-bromo-3,5-difluorobenzene.

2. MIDA Boronates (


): 
The N-Methyliminodiacetic acid (MIDA) ligand forms a dative N→B bond, rehybridizing the boron from 

to

.[1]
  • Mechanism:[1][2][3][4] This fills the empty p-orbital, rendering the boron atom nucleophilically inert . It cannot accept a hydroxide ion to form the boronate anion, nor can it undergo transmetalation.

  • Result: The C–B bond is "switched off," allowing the molecule to survive harsh conditions (e.g., oxidation, acidic workups, or coupling at the C-Br site) that would destroy the Bpin or free acid.

Visualizing the Stability & Reactivity Landscape

The following diagram illustrates the mechanistic pathways. Note how the MIDA boronate acts as an off-cycle reservoir, protecting the sensitive 2,6-difluoro species until controlled release.

G FreeAcid Free Boronic Acid (sp2, Reactive) Anion Boronate Anion (Active Species) FreeAcid->Anion + Base (Fast eq.) Anion->FreeAcid + Acid Protodeb Protodeboronation (Byproduct) Anion->Protodeb Hydrolysis (Accel. by 2,6-F) Product Suzuki Product (Desired) Anion->Product Pd(0), Ar-X Transmetalation MIDA MIDA Boronate (sp3, Inert Reservoir) MIDA->FreeAcid Slow Release (aq. NaOH/K3PO4) MIDA->MIDA Stable to: Silica, Air, Oxidants

Figure 1: Mechanistic pathways showing the vulnerability of the free acid/anion to protodeboronation and the protective "reservoir" role of the MIDA ligand.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2,6-difluorophenyl MIDA Boronate

Use this protocol to convert the unstable free acid into a robust building block.

Reagents:

  • 4-Bromo-2,6-difluorophenylboronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1) or PEG-300 (Green alternative)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Suspend the boronic acid and MIDA in the solvent mixture (0.5 M concentration).

  • Dehydration: Heat the mixture to reflux (110–120 °C) with vigorous stirring. The reaction is driven by the azeotropic removal of water.

    • Note: If using PEG-300, heat to 120 °C under vacuum/open flask to drive off water without a Dean-Stark trap.

  • Monitoring: Monitor by TLC (Note: MIDA boronates are silica stable). The free acid will streak; the MIDA ester will appear as a distinct spot.

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate and wash extensively with water/brine to remove unreacted MIDA and DMSO/PEG.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Acetone/Diethyl Ether or purify via flash chromatography (EtOAc/Hexanes).

Protocol B: "Slow-Release" Cross-Coupling

Use this protocol to couple the MIDA boronate without isolating the unstable free acid.

Rationale: By hydrolyzing the MIDA ester slowly in situ, the standing concentration of the sensitive boronate anion is kept low, favoring transmetalation over protodeboronation.

Conditions:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (SPhos is preferred for sterically hindered/electron-poor boronates).

  • Base:

    
     (3.0 equiv) in 
    
    
    
    (10:1).
  • Temperature: 60 °C.

Workflow:

  • Dissolve the Aryl Halide (1.0 equiv) and MIDA Boronate (1.2 equiv) in THF.

  • Add the pre-mixed Catalyst/Ligand solution.

  • Add the aqueous base solution.

  • Heat to 60 °C. The base slowly hydrolyzes the MIDA ligand, releasing the active species which is immediately consumed by the Palladium cycle.

Strategic Workflow: Orthogonal Functionalization

The true power of the MIDA protecting group is revealed when the "4-bromo" handle must be reacted before the boron center.

Orthogonal Start 4-Br-2,6-F-Ph-B(MIDA) Step1 Step 1: Sonogashira Coupling (Reacts at Br, B remains inert) Start->Step1 Alkyne, Pd/Cu, Base Intermed Functionalized MIDA Boronate Step1->Intermed Yield > 80% Step2 Step 2: Hydrolysis & Suzuki (Activates B) Intermed->Step2 aq. NaOH, Ar-X, Pd Final Final Biaryl Product Step2->Final C-C Bond Formation

Figure 2: Orthogonal workflow allowing modification of the bromide while the boron remains protected by MIDA.

Conclusion & Recommendation

For 4-bromo-2,6-difluorophenylboronic acid , the standard Pinacol ester (Bpin) is often insufficient due to the high susceptibility of the 2,6-difluoro core to protodeboronation and degradation on silica.

  • Recommendation: Adopt the MIDA Boronate as the standard form for this reagent.

  • Why: It is the only strategy that effectively "turns off" the electronic liabilities of the fluorinated ring, enabling storage, purification, and orthogonal chemical modification.

  • Implementation: Synthesize the MIDA adduct using Protocol A, and utilize the slow-release Protocol B for subsequent cross-coupling to maximize yields.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2][7] Link

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.[2][7] Link

  • Gonzalez, J. A., et al. (2022). "A Convenient, Rapid, Conventional Heating Route to MIDA Boronates."[8] Molecules. Link

  • Lloyd-Jones, G. C., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[1][2][7] Link

Sources

Technical Assessment: Stability & Handling of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid represents a specific class of "high-risk, high-reward" building blocks in medicinal chemistry. While the 2,6-difluoro motif is essential for modulating metabolic stability and lipophilicity in kinase inhibitors, it introduces a critical instability vector: rapid base-promoted protodeboronation .

Unlike simple phenylboronic acids, this molecule does not merely hydrolyze; it undergoes irreversible C-B bond cleavage under standard Suzuki-Miyaura coupling conditions (aqueous base, heat). This guide provides the mechanistic grounding and experimental protocols required to utilize this reagent successfully, contrasting it with more stable analogs.

Mechanistic Analysis: The "Diortho" Instability

To handle this compound, one must understand why it degrades. The instability is not random; it is a predictable consequence of the 2,6-difluoro substitution pattern .

The Mechanism of Failure (Protodeboronation)

In basic media (pH > 8), the boronic acid forms a boronate anion (


). In typical arylboronic acids, this species is stable. However, the presence of two ortho-fluorine atoms creates a "perfect storm" for C-B bond fission:
  • Electronic Effect: The highly electronegative fluorines inductively stabilize the developing negative charge on the carbon atom during the cleavage event.

  • Steric/Coulombic Effect: The electron-rich fluorine lone pairs repel the negatively charged boronate group, lowering the activation energy for the expulsion of the

    
     group.
    

This results in the replacement of the Boron moiety with Hydrogen (Protodeboronation), destroying the functional handle required for cross-coupling.[1]

Protodeboronation Start Boronic Acid (Neutral) Complex Boronate Anion (Tetrahedral Intermediate) Start->Complex Rapid Equilibrium (pH > pKa) Base Base (OH-) Base->Complex TS Transition State (2,6-F Stabilization) Complex->TS Rate Limiting Step Facilitated by 2,6-F Product Protodeboronated Product (Ar-H) + Boric Acid TS->Product Irreversible C-B Cleavage

Figure 1: Mechanism of base-promoted protodeboronation in 2,6-disubstituted arylboronic acids.

Comparative Stability Analysis

The following data synthesizes performance metrics of the target molecule against key analogs. Data is derived from kinetic studies of 2,6-disubstituted systems [1][2].[2]

Table 1: Stability Hierarchy
Compound ClassStructurepH 7 Stability (25°C)pH 10 Stability (80°C)T1/2 (Est. in Base)
Target Molecule 3-OBn-4-Br-2,6-F-Ph-B(OH)2StableUnstable < 15 mins
Non-F Analog 3-OBn-4-Br-Ph-B(OH)2StableStable> 6 hours
Pinacol Ester 3-OBn-4-Br-2,6-F-Ph-BpinVery StableMetastable *~1-2 hours
MIDA Boronate MIDA-Protected AnalogVery StableStable (Slow Release)N/A (Controlled)

*Note on Pinacol Esters: While pinacol esters (Bpin) are generally more stable, they must hydrolyze to the free acid to participate in transmetalation. In 2,6-difluoro systems, the Bpin derivative is approximately 2 orders of magnitude more stable toward direct deboronation than the free acid [3], making it the preferred form for storage and handling, though it still requires anhydrous coupling conditions to prevent in-situ hydrolysis and subsequent degradation.

Experimental Protocols
Protocol A: Rapid Stability Profiling (Stress Test)

Objective: Determine the "safe window" for reaction time before degradation occurs.

Reagents:

  • Target Compound (10 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (equimolar)

  • Solvent:

    
    -DMSO / 
    
    
    
    buffer mixture.

Methodology:

  • Baseline: Dissolve compound and internal standard in

    
    -DMSO (0.6 mL). Acquire 
    
    
    
    and
    
    
    NMR (T=0).
  • Base Challenge: Add 2 equivalents of

    
     (dissolved in minimal 
    
    
    
    ).
  • Thermal Stress: Heat NMR tube to 60°C.

  • Monitoring: Acquire spectra every 10 minutes for 1 hour.

  • Analysis: Track the disappearance of the C-B signal and the appearance of the Ar-H signal (often a triplet/multiplet appearing in the aromatic region).

Acceptance Criteria:

  • If degradation > 10% within 30 mins: Switch to Anhydrous Suzuki Conditions .

  • If degradation < 5% within 1 hour: Standard aqueous protocols are permissible.

Protocol B: Optimized Coupling for Unstable 2,6-F Boronic Acids

Rationale: Since water + base triggers the degradation, this protocol minimizes the concentration of the reactive boronate anion.

System: Anhydrous coupling with "Slow Release" or Non-Aqueous Base.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (finely ground, anhydrous).
  • Catalyst: High-activity precatalyst (e.g., XPhos Pd G3 or Pd(dtbpf)Cl2) to ensure reaction rate > degradation rate.

  • Procedure:

    • Charge vessel with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst.

    • Evacuate and backfill with

      
       (3x).
      
    • Add anhydrous solvent.

    • Heat to 80-100°C.[3]

    • Crucial Step: Monitor conversion by HPLC at 1 hour. Do not run overnight without checking; the boronic acid may decompose before the reaction completes.

Handling & Storage Recommendations

Based on the instability profile, the following "Chain of Custody" is recommended for the target molecule:

Handling Receipt Receipt of Material QC QC: 19F NMR Check (Confirm no Ar-H) Receipt->QC Storage Storage: -20°C, Desiccated, Argon QC->Storage Usage Usage Decision Storage->Usage Aq Aqueous Base? (Standard Suzuki) Usage->Aq Standard Protocol Anhyd Anhydrous Base (CsF/Dioxane) Usage->Anhyd Recommended Fail High Risk of Protodeboronation Aq->Fail Success High Probability of Success Anhyd->Success

Figure 2: Decision matrix for handling and reaction setup.

Storage:

  • Temperature: -20°C is preferred; 2-8°C is acceptable for short term.

  • Atmosphere: Store under Argon. Moisture ingress will hydrolyze the boroxine equilibrium and accelerate degradation.

  • Re-testing: Re-validate purity via

    
     NMR before critical GMP steps. Look for the specific shift of the protodeboronated impurity (3-benzyloxy-4-bromo-2,6-difluorobenzene).
    
References
  • Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11).[4]

  • Lloyd-Jones, G. C., et al. (2022).[5] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.

  • Noonan, G. M., et al. (2014). "Mechanism of Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Chemistry - A European Journal.

  • BenchChem Application Note. "Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science." (Extrapolated for 2,6-isomers).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated boronic acids requires more than a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to design a self-validating safety and operational protocol.

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS: 1451393-14-8) is a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery [1]. While its utility in synthesizing complex biaryl scaffolds is immense, its unique structural motifs—a boronic acid moiety coupled with a heavily halogenated aromatic ring—present specific occupational hazards that must be mitigated through rigorous Personal Protective Equipment (PPE) and operational controls.

The following guide provides a comprehensive, causality-driven framework for the safe handling, emergency management, and disposal of this compound.

Chemical Profile & Hazard Causality

To select the appropriate PPE, we must first understand why this molecule is hazardous. The structural components of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid dictate its interaction with biological tissues:

  • Boronic Acid Moiety: Boronic acids are electrophilic and can form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in biological carbohydrates and glycoproteins. This interaction is the primary driver for localized mucosal, respiratory, and eye irritation.

  • Halogenated Aromatic Ring (Bromo/Fluoro): The addition of heavy halogens significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum much faster than non-halogenated analogs, necessitating strict dermal protection.

  • Physical State: As a crystalline solid, the primary exposure route during routine laboratory operations (weighing, transferring) is the inhalation of aerosolized micro-dust.

Table 1: Quantitative Hazard Summary

Property / HazardSpecification / ClassificationMechanistic Rationale
CAS Number 1451393-14-8Unique chemical identifier[1].
Physical State Solid (Powder/Crystalline)Prone to aerosolization during mechanical transfer.
H315 Causes skin irritationLipophilic penetration; disruption of dermal lipid bilayers.
H319 Causes serious eye irritationCovalent complexation with corneal glycoproteins.
H335 May cause respiratory irritationDeposition of micro-particulates in the upper respiratory tract.
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption [1].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132 [2], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the mandatory PPE for handling this compound, grounded in its physicochemical properties.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (Minimum 0.12 mm / 5 mil thickness). Double gloving recommended.Nitrile provides superior chemical resistance against lipophilic halogenated aromatics compared to latex, preventing transdermal absorption.
Eye Protection ANSI Z87.1 compliant safety goggles (indirect venting).Prevents airborne boronic acid dust from contacting the eyes. Safety glasses with side shields are insufficient for fine powders.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Filters out aerosolized micro-dust (H335 hazard). Note: Primary handling must occur in a fume hood, rendering respirators a secondary backup.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents particulate accumulation on street clothing. Cotton minimizes static charge, which can attract fine powders.

Operational Plan: Safe Handling Workflow

Every protocol must be a self-validating system. By engineering the workflow to minimize aerosolization and static buildup, we reduce the reliance on PPE as the sole line of defense. This aligns with the hierarchy of controls outlined in Prudent Practices in the Laboratory [3].

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Static Mitigation: Boronic acid powders are highly susceptible to static cling. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static wipe or a slightly damp Kimwipe before opening.

  • Weighing Operation:

    • Place the analytical balance inside the fume hood or a dedicated powder-weighing enclosure.

    • Use a static-free weighing boat (e.g., aluminum foil boat or anti-static treated polymer).

    • Transfer the solid using a slow, deliberate motion to prevent dust kick-up. Do not drop the powder from a height.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., THF, DMF, or Methanol) directly to the weighing vessel inside the hood to trap the powder in the liquid phase before transporting it to the reaction flask.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a water-dampened cloth to hydrolyze and remove residual boronic acid.

HandlingWorkflow Start 1. Environmental Prep Verify Hood Airflow Static 2. Static Mitigation Anti-static treatment Start->Static Weigh 3. Weighing Operation (Enclosed Balance) Static->Weigh Solubilize 4. Liquid Trapping Add solvent to solid Weigh->Solubilize Decon 5. Decontamination Solvent & Water Wipe Solubilize->Decon

Workflow for the safe handling and transfer of halogenated boronic acid powders.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and subsequent inhalation exposure. Never sweep dry chemical powders.

Step-by-Step Spill Protocol
  • Isolate the Area: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95/P100 respirator before approaching.

  • Liquid Suppression (The "Wet Method"): Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a 10% isopropanol/water mixture) using a spray bottle. This traps the dust particles in a liquid matrix, neutralizing the inhalation hazard.

  • Mechanical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted slurry.

  • Surface Neutralization: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Boronic acids are more soluble in basic conditions, ensuring complete removal of residues from the benchtop.

  • Containment: Place all collected waste and contaminated cleanup materials into a sealable, chemically resistant hazardous waste container.

SpillResponse Spill Spill Identified Assess Assess Environment Spill->Assess Wet Liquid Suppression (Mist with Water/IPA) Assess->Wet Collect Mechanical Collection (No Dry Sweeping) Wet->Collect Wash Surface Neutralization (Mild Alkaline Wash) Collect->Wash Dispose RCRA Solid Waste Bin Wash->Dispose

Decision matrix and procedural workflow for chemical powder spill response.

Disposal Plan (RCRA Compliance)

Because 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid contains heavy halogens (Bromine, Fluorine), its disposal is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) [4]. Halogenated waste cannot be incinerated under standard conditions due to the risk of generating toxic dioxins and corrosive hydrogen halides (HBr, HF).

Step-by-Step Disposal Methodology
  • Solid Waste: Empty vials, contaminated weighing boats, and cleanup materials must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing this compound must be segregated into a "Halogenated Organic Waste" carboy. Critical: Do not mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and environmental risks.

  • Labeling: Waste containers must be explicitly labeled with the chemical name, the hazard class (Toxic/Irritant), and the specific halogens present (Br, F).

  • Storage Limits: Adhere to your institution's satellite accumulation area (SAA) limits. Do not store waste containers for more than 90 days (or as dictated by local EPA state regulations) [4].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-268." United States Environmental Protection Agency. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.